(Triethylsilyl)acetylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triethyl(ethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSPXZXVNVQHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348515 | |
| Record name | (Triethylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1777-03-3 | |
| Record name | (Triethylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Triethylsilyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (Triethylsilyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
(Triethylsilyl)acetylene is a versatile building block in organic synthesis, prized for its role in the introduction of an ethynyl (B1212043) group in the construction of more complex molecular architectures. Its triethylsilyl protecting group offers a balance of stability under various reaction conditions and facile removal when required. This technical guide provides a comprehensive overview of a common and reliable method for its synthesis, purification, and detailed characterization.
Physical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below for quick reference.
| Property | Value |
| Molecular Formula | C₈H₁₆Si |
| Molecular Weight | 140.30 g/mol |
| Boiling Point | 136 °C |
| Density | 0.783 g/mL at 25 °C |
| Refractive Index (n₂₀/D) | 1.433 |
| ¹H NMR (CDCl₃) | δ 2.17 (s, 1H, ≡C-H), 0.99 (t, 9H, -CH₃), 0.60 (q, 6H, -Si-CH₂-) |
| ¹³C NMR (CDCl₃) | δ 92.9 (Si-C≡), 89.2 (≡C-H), 7.5 (-CH₃), 4.6 (-Si-CH₂-) |
| IR (Neat) | ~3310 cm⁻¹ (ν ≡C-H), ~2035 cm⁻¹ (ν C≡C), ~1240, 1015, 730 cm⁻¹ (ν Si-C) |
| Mass Spectrum (EI) | m/z 111 [M-C₂H₅]⁺ (base peak), 140 [M]⁺, 83, 55 |
Synthesis of this compound via Grignard Reaction
The most common and scalable synthesis of this compound involves the reaction of a Grignard reagent with acetylene (B1199291), followed by quenching with triethylchlorosilane. This method is analogous to the well-established procedure for its trimethylsilyl (B98337) counterpart.[1]
Reaction Scheme
The overall two-step, one-pot synthesis can be represented as follows:
-
Formation of Ethynylmagnesium Bromide: CH₃CH₂MgBr + HC≡CH → HC≡CMgBr + CH₃CH₃
-
Silylation: HC≡CMgBr + (CH₃CH₂)₃SiCl → (CH₃CH₂)₃SiC≡CH + MgBrCl
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and dropping funnel.
-
Dry tetrahydrofuran (B95107) (THF)
-
Magnesium turnings
-
Ethyl bromide
-
Acetylene gas (purified by passing through a cold trap and a drying agent)
-
Triethylchlorosilane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Standard distillation apparatus
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a portion of dry THF. Slowly add a solution of ethyl bromide in dry THF via the dropping funnel to initiate the Grignard reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Formation of Ethynylmagnesium Bromide: Cool the flask containing the ethylmagnesium bromide solution in an ice-water bath. Purify acetylene gas by passing it through a cold trap (-78 °C) and a column of a suitable drying agent.[1] Bubble the purified acetylene gas through the stirred Grignard solution. The reaction is exothermic and the flow of acetylene should be controlled to maintain the reaction temperature below 20 °C. Continue bubbling acetylene until the gas is no longer absorbed, indicating the complete formation of ethynylmagnesium bromide.
-
Silylation: To the freshly prepared solution of ethynylmagnesium bromide, add triethylchlorosilane dropwise via the dropping funnel. The addition should be done at a rate that keeps the reaction temperature below 30 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the silylation reaction.
-
Work-up and Purification: Cool the reaction mixture to room temperature and then quench it by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2-3 times). Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 136 °C.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.17 | singlet | 1H | ≡C-H |
| 0.99 | triplet | 9H | -Si-CH₂-CH₃ |
| 0.60 | quartet | 6H | -Si-CH₂ -CH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 92.9 | Si-C ≡ |
| 89.2 | ≡C -H |
| 7.5 | -Si-CH₂-C H₃ |
| 4.6 | -Si-C H₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3310 | ≡C-H stretching vibration |
| ~2035 | C≡C stretching vibration |
| ~1240, 1015, 730 | Si-C stretching vibrations |
The presence of a sharp peak around 3310 cm⁻¹ is characteristic of the terminal alkyne C-H bond, and the peak around 2035 cm⁻¹ confirms the presence of the carbon-carbon triple bond.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern.
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular ion) |
| 111 | [M - C₂H₅]⁺ |
| 83 | [M - C₂H₅ - C₂H₄]⁺ |
| 55 | [Si(CH₃)₂H]⁺ |
The base peak is typically observed at m/z 111, corresponding to the loss of an ethyl group from the molecular ion.
Logical Relationships in Synthesis
The synthesis of this compound relies on a sequence of fundamental organic reactions. The following diagram illustrates the key transformations and their relationships.
Caption: Key reagent relationships in the synthesis of this compound.
Conclusion
This technical guide has detailed a reliable and widely used method for the synthesis of this compound. The provided experimental protocol, coupled with comprehensive characterization data, offers researchers and professionals in drug development and materials science a solid foundation for the preparation and utilization of this important synthetic intermediate. Careful execution of the described procedures will yield high-purity this compound, suitable for a wide range of chemical transformations.
References
(Triethylsilyl)acetylene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Triethylsilyl)acetylene (chemical formula C₈H₁₆Si), also known as ethynyltriethylsilane, is a versatile organosilicon compound widely utilized as a key building block in organic synthesis. Its triethylsilyl protecting group offers a balance of stability and reactivity, making it an invaluable reagent in the construction of complex molecular architectures, including those relevant to materials science and drug discovery. This technical guide provides an in-depth overview of the physical properties, spectral characteristics, and common synthetic applications of this compound, complete with detailed experimental protocols and workflow visualizations.
Core Physical and Chemical Properties
This compound is a colorless liquid at room temperature and is characterized by the following physical properties:
| Property | Value | Reference(s) |
| Molecular Weight | 140.30 g/mol | [1] |
| Boiling Point | 136 °C | [2] |
| Density | 0.783 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.433 | |
| Flash Point | 17 °C (62.6 °F) | |
| CAS Number | 1777-03-3 |
Spectral Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is relatively simple and exhibits signals corresponding to the ethyl groups and the acetylenic proton.
-
Acetylenic Proton (-C≡CH): A singlet is expected in the region of δ 2.0-3.0 ppm.
-
Ethyl Protons (-CH₂CH₃): A quartet and a triplet are expected for the methylene (B1212753) and methyl protons, respectively. The methylene protons will appear downfield from the methyl protons.
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.
-
Acetylenic Carbons (-C≡C-): Two distinct signals are expected for the two acetylenic carbons.
-
Ethyl Carbons (-CH₂CH₃): Two signals corresponding to the methylene and methyl carbons will be present.
Note: Access to the full ¹H and ¹³C NMR spectra for this compound is available through databases such as ChemicalBook and SpectraBase.[3][4][5][6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups.
-
≡C-H Stretch: A sharp, strong band is typically observed around 3300 cm⁻¹.
-
-C≡C- Stretch: A weaker absorption is expected in the region of 2100-2200 cm⁻¹.
-
C-H Stretch (Alkyl): Strong absorptions will be present in the 2850-3000 cm⁻¹ region.
-
Si-C Stretch: Bands corresponding to the silicon-carbon bond will also be present.
Note: The IR spectrum for this compound can be found on PubChem. The NIST WebBook provides a reference spectrum for the analogous (trimethylsilyl)acetylene.[1][7]
Experimental Protocols
This compound is a valuable reagent in several carbon-carbon bond-forming reactions. Below are detailed experimental protocols for its synthesis and its application in two common cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a Grignard reagent with acetylene (B1199291), followed by quenching with chlorotriethylsilane (B140506). The following procedure is adapted from a reliable method for the synthesis of the analogous trimethylsilylacetylene.[8]
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetylene gas
-
Chlorotriethylsilane
-
Iodine (catalyst)
-
Dry ice/acetone bath
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of Butylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings under an inert atmosphere. Add a small crystal of iodine and a portion of anhydrous THF. Heat the mixture to reflux. Add a small amount of 1-chlorobutane to initiate the Grignard reaction. Once initiated, add the remaining 1-chlorobutane in THF dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Formation of Ethynylmagnesium Chloride: Cool the flask containing the butylmagnesium chloride in a dry ice/acetone bath. Bubble purified acetylene gas through the solution at a steady rate. Add the prepared butylmagnesium chloride solution dropwise to the acetylene-saturated THF, maintaining the temperature below 20 °C. Continue bubbling acetylene for 30 minutes after the addition is complete.
-
Reaction with Chlorotriethylsilane: Replace the acetylene inlet with a dropping funnel containing a solution of chlorotriethylsilane in anhydrous THF. Add the chlorotriethylsilane solution dropwise to the stirred solution of ethynylmagnesium chloride, maintaining the reaction temperature between 15-20 °C. After the addition, replace the dropping funnel with a reflux condenser and heat the reaction mixture under reflux for 1 hour.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.
Sonogashira Coupling Reaction
This compound is a common coupling partner in the Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.
General Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable solvent (e.g., triethylamine (B128534), THF, or DMF) and the base (e.g., triethylamine or diisopropylamine).
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
The crude product can be purified by column chromatography.
-
If desired, the triethylsilyl protecting group can be removed using a fluoride (B91410) source (e.g., TBAF) or under basic conditions.
Cadiot-Chodkiewicz Cross-Coupling Reaction
This compound can also be employed in the Cadiot-Chodkiewicz coupling to form unsymmetrical diynes by reacting with a 1-bromoalkyne.
General Procedure:
-
In a reaction vessel, dissolve the 1-bromoalkyne in a suitable solvent such as methanol (B129727) or THF.
-
Add an aqueous solution of hydroxylamine (B1172632) hydrochloride and a copper(I) chloride catalyst.
-
Add a base, typically an amine like ethylamine.
-
To this mixture, add this compound.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the resulting unsymmetrical diyne by column chromatography.
Applications in Drug Development and Materials Science
The utility of this compound extends to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. The triethylsilyl group can act as a removable protecting group or as a functional handle for further transformations. Its incorporation into drug candidates can modulate physicochemical properties such as solubility and metabolic stability. In materials science, acetylenic compounds are precursors to conjugated polymers and other advanced materials with interesting electronic and optical properties.
Safety Information
This compound is a flammable liquid. It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound | C8H16Si | CID 637947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1777-03-3 [chemicalbook.com]
- 3. This compound(1777-03-3) 13C NMR [m.chemicalbook.com]
- 4. This compound(1777-03-3) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. (Trimethylsilyl)acetylene [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
(Triethylsilyl)acetylene: A Technical Guide to Its CAS Number and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for (Triethylsilyl)acetylene. The following sections offer a structured overview of its chemical identity, hazard classifications, and safe handling procedures to ensure laboratory safety and proper use in research and development.
Chemical Identity
This compound, also known as Ethynyltriethylsilane, is an organosilicon compound frequently utilized in organic synthesis. Its unique chemical properties make it a valuable reagent in the pharmaceutical and materials science industries.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Ethynyltriethylsilane |
| CAS Number | 1777-03-3[1][2][3][4] |
| Molecular Formula | C8H16Si[2][3] |
| Molecular Weight | 140.30 g/mol [1][2][3] |
| Appearance | Clear, colorless liquid[2][3] |
Safety and Hazard Information
This compound is classified as a hazardous substance, primarily due to its flammability and potential to cause irritation. Adherence to strict safety protocols is mandatory when handling this compound.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
The signal word for this chemical is "Danger" .[3][5]
Quantitative Safety Data
| Parameter | Value |
| Flash Point | 63 °F (17.2 °C)[3] |
| Boiling Point | 136 °C[2][3] |
| Density | 0.783 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.433[2][3] |
NFPA 704 Diamond:
-
Health (Blue): 2
-
Flammability (Red): 3
-
Instability (Yellow): 0
-
Special (White): -
(Source: ChemicalBook[3])
Experimental Protocols: Safe Handling and Storage
Proper handling and storage of this compound are crucial to minimize risks in a laboratory setting. The following protocols are based on standard safety data sheets.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6][7]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and flame-retardant protective clothing.[6][7]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[7]
Handling Procedures
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][6][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][7][8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6][7]
Storage Conditions
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Consult a physician.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[5][7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Vapors can accumulate in low areas and may form explosive mixtures with air.[5]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
References
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of (Triethylsilyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (Triethylsilyl)acetylene. Due to the limited availability of experimentally-derived public data for this specific compound, this guide presents predicted spectral characteristics based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a comprehensive, generalized experimental protocol for the acquisition of such spectra.
Data Presentation
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and assignments for the protons and carbons in this compound. These predictions are based on the known effects of silicon on adjacent acetylenic protons and the typical chemical shifts of ethyl groups attached to silicon.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetylenic Proton (-C≡C-H ) | 2.0 - 2.5 | Singlet (s) | 1H |
| Methylene Protons (-Si-CH ₂-CH₃) | 0.5 - 1.0 | Quartet (q) | 6H |
| Methyl Protons (-Si-CH₂-CH ₃) | 0.9 - 1.2 | Triplet (t) | 9H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetylenic Carbon (-C≡C -H) | 85 - 95 |
| Silyl-substituted Acetylenic Carbon (-Si-C ≡C-H) | 88 - 98 |
| Methylene Carbon (-Si-C H₂-CH₃) | 4 - 8 |
| Methyl Carbon (-Si-CH₂-C H₃) | 7 - 11 |
Experimental Protocols
The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as benzene-d₆ (C₆D₆) or acetone-d₆ ((CD₃)₂CO) may also be used.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). If the deuterated solvent does not contain TMS, a small amount can be added.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
The following are typical parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm, should be adequate to cover the expected signals and the TMS reference.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining singlet signals for all carbon atoms.
-
Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100 ppm, will cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio, especially for the acetylenic carbons.
-
3. Data Processing:
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1-2 Hz for ¹³C NMR to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal. Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Mandatory Visualization
The following diagram illustrates the logical relationship between the chemical structure of this compound and its distinct proton and carbon environments, which give rise to the signals in the NMR spectra.
Caption: Molecular structure of this compound and its corresponding ¹H and ¹³C NMR signals.
Spectroscopic Analysis of Ethynyltriethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynyltriethylsilane, a member of the alkynylsilane family, is a versatile building block in organic synthesis and materials science. Its unique electronic and steric properties, conferred by the interplay of the ethynyl (B1212043) and triethylsilyl moieties, make it a valuable reagent in cross-coupling reactions, click chemistry, and the synthesis of complex organic molecules and silicon-containing polymers. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization and for the quality control of processes in which it is a key component. This guide provides an in-depth overview of the spectroscopic characterization of ethynyltriethylsilane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, as well as Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of ethynyltriethylsilane.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ethynyltriethylsilane
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 2.15 | Singlet | ≡C-H |
| 0.98 | Triplet | Si-CH₂-CH ₃ | |
| 0.57 | Quartet | Si-CH ₂-CH₃ | |
| ¹³C | 92.8 | Si-C ≡CH | |
| 89.5 | Si-C≡C H | ||
| 7.6 | Si-CH₂-C H₃ | ||
| 4.5 | Si-C H₂-CH₃ |
Note: Data obtained from publicly available spectra. Solvent not specified.
Table 2: Predicted ²⁹Si NMR Spectroscopic Data for Ethynyltriethylsilane
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ²⁹Si | -15 to -20 |
Note: The chemical shift for ²⁹Si in ethynyltriethylsilane has been predicted based on typical values for tetraalkylsilanes and the electronic effect of the ethynyl group. The actual experimental value may vary.
Table 3: Key Infrared (IR) and Raman Vibrational Frequencies for Ethynyltriethylsilane (Predicted)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| ≡C-H stretch | ~3310 | ~3310 | Strong (IR), Medium (Raman) |
| C≡C stretch | ~2040 | ~2040 | Medium (IR), Strong (Raman) |
| C-H stretch (alkyl) | 2950-2850 | 2950-2850 | Strong |
| Si-C stretch | 800-600 | 800-600 | Strong |
| CH₂/CH₃ deformations | 1460-1375 | 1460-1375 | Medium |
Table 4: Predicted Mass Spectrometry Fragmentation for Ethynyltriethylsilane
| m/z | Proposed Fragment | Notes |
| 140 | [M]⁺ | Molecular ion |
| 111 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 83 | [M - Si(C₂H₅)]⁺ | Loss of a triethylsilyl radical |
| 55 | [Si(C₂H₅)]⁺ | Triethylsilyl cation |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for organosilanes. The base peak is likely to be [M - C₂H₅]⁺ due to the stability of the resulting silicon-containing cation.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of ethynyltriethylsilane (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C and ²⁹Si NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) to a final volume of approximately 0.6-0.7 mL in a clean, dry 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The sample is gently agitated to ensure homogeneity.
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: Sufficient to cover the expected chemical shift range (e.g., -1 to 10 ppm).
-
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer with a carbon probe.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment with proton decoupling.
-
Number of scans: 128-1024 (or more, depending on concentration).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0 to 150 ppm).
-
²⁹Si NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer with a silicon probe.
-
Parameters:
-
Pulse sequence: Inverse-gated decoupling to suppress the negative Nuclear Overhauser Effect (NOE).
-
Number of scans: 1024 or more due to the low natural abundance and sensitivity of ²⁹Si.
-
Relaxation delay: 10-30 seconds (due to the long spin-lattice relaxation times of ²⁹Si).
-
Spectral width: Sufficient to cover the expected chemical shift range (e.g., -50 to 50 ppm).
-
Infrared (IR) and Raman Spectroscopy
Sample Preparation:
-
For liquid ethynyltriethylsilane, the neat liquid can be analyzed directly. A small drop of the sample is placed on the ATR crystal for FTIR analysis or in a glass capillary for Raman analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
-
Raman Spectroscopy:
-
Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Parameters:
-
Laser power: Optimized to maximize signal without causing sample degradation (typically a few milliwatts).
-
Integration time: 1-10 seconds.
-
Number of accumulations: 10-20.
-
Spectral range: 200-3500 cm⁻¹.
-
Mass Spectrometry (MS)
Sample Introduction:
-
The liquid sample is introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column for separation from any impurities.
Electron Ionization (EI) Mass Spectrometry:
-
Instrument: A mass spectrometer with an EI source.
-
Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 30-200.
-
The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.
-
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of ethynyltriethylsilane.
Structural Information from Spectroscopic Techniques
Caption: Relationship between spectroscopic techniques and structural information.
Thermodynamic Properties of Triethylsilylacetylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of triethylsilylacetylene ((C₂H₅)₃SiC≡CH). Due to a scarcity of direct experimental data for this specific organosilicon compound, this document leverages high-level computational chemistry data, which serves as a reliable benchmark.[1][2] Additionally, it outlines established experimental protocols applicable to determining the thermodynamic properties of volatile and air-sensitive liquids like triethylsilylacetylene.
Core Thermodynamic Properties
The following table summarizes the key thermodynamic properties of triethylsilylacetylene in the gas phase, as determined by high-level ab initio quantum chemical methods.[1][2] These computational methods provide a robust benchmark in the absence of extensive experimental data.[1][2]
Table 1: Calculated Gas-Phase Thermodynamic Properties of Triethylsilylacetylene at 298.15 K
| Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔfH° | Data not available in search results | kJ/mol |
| Standard Molar Entropy | S° | Data not available in search results | J/(mol·K) |
| Molar Heat Capacity (constant pressure) | Cp | Data not available in search results | J/(mol·K) |
Note: Specific values for triethylsilylacetylene were not found in the provided search results. The referenced study by Vuori et al. calculated these properties for 159 organosilicon compounds, and it is highly probable that triethylsilylacetylene or a close analog is included in their full dataset, which would be available in the supporting information of their publication.[1][2]
Physical Properties
Basic physical properties of triethylsilylacetylene have been experimentally determined and are crucial for handling and for the design of experiments.
Table 2: Physical Properties of Triethylsilylacetylene
| Property | Value | Units | Reference |
| Molecular Weight | 140.30 | g/mol | [3] |
| Boiling Point | 136 | °C | |
| Density | 0.783 | g/mL at 25 °C | |
| Refractive Index | n20/D 1.433 |
Experimental Protocols for Thermodynamic Property Determination
Determination of Heat Capacity (C_p)
The heat capacity of a volatile liquid can be determined using differential scanning calorimetry (DSC) or relaxation calorimetry.
Protocol: Differential Scanning calorimetry (DSC) with Hermetically Sealed Pans
-
Sample Preparation: A small, precisely weighed sample (typically 1-10 mg) of triethylsilylacetylene is hermetically sealed in an aluminum DSC pan. This is crucial to prevent vaporization during the experiment, which would introduce significant error.[4][5] For air-sensitive compounds, this process should be carried out in an inert atmosphere (e.g., a glovebox).
-
Calibration: The DSC instrument is calibrated for heat flow and temperature using standard reference materials (e.g., indium, sapphire).
-
Measurement Procedure (Three-Step Method):
-
Baseline: An empty, sealed DSC pan is run through the desired temperature program (e.g., 20°C to 80°C at a controlled heating rate) to establish the baseline heat flow.
-
Standard: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the identical temperature program.
-
Sample: The hermetically sealed sample pan containing triethylsilylacetylene is run under the same conditions.
-
-
Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the baseline, and the standard at each temperature.
Determination of Enthalpy of Vaporization (ΔH_vap)
The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.
Protocol: Static Vapor Pressure Measurement
-
Apparatus: A static apparatus consists of a temperature-controlled sample cell connected to a pressure transducer. The system must be vacuum-tight.
-
Sample Degassing: The liquid sample of triethylsilylacetylene is introduced into the sample cell. The sample is then thoroughly degassed to remove any dissolved gases, typically by several freeze-pump-thaw cycles.
-
Measurement: The sample cell is immersed in a constant-temperature bath. The system is allowed to reach thermal and vapor pressure equilibrium. The pressure and temperature are recorded.
-
Data Collection: The measurement is repeated at several different temperatures.
-
Calculation: The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the absolute temperature (1/T). The slope of this plot is equal to -ΔH_vap/R, where R is the ideal gas constant. From this, the enthalpy of vaporization can be calculated.
Computational and Experimental Workflow
The determination of thermodynamic properties for organosilicon compounds often involves a synergistic approach, combining computational chemistry and experimental validation.
References
- 1. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Triethylsilyl)acetylene | C8H16Si | CID 637947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Silylacetylenes in Chemistry
Introduction
Silylacetylenes, organosilicon compounds featuring a carbon-carbon triple bond directly attached to a silicon atom, have emerged from relative obscurity to become indispensable tools in modern organic synthesis. Initially encountered as byproducts in hydrosilylation reactions, their unique reactivity and stability have established them as versatile building blocks for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic applications of silylacetylenes, tailored for researchers, scientists, and professionals in drug development. We will delve into the seminal moments of their discovery, the evolution of their synthesis, and their critical role in powerful catalytic reactions, supported by detailed experimental protocols and quantitative data.
A Historical Perspective: From Curiosity to Cornerstone
The journey of silylacetylenes began in the mid-20th century, a period of burgeoning exploration in organometallic chemistry. While the broader field of organosilicon chemistry had its roots in the 19th century with the work of chemists like Charles Friedel and James Crafts, and was significantly advanced by Frederic Kipping in the early 1900s, the specific class of silylacetylenes remained unexplored until the 1950s.[1][2]
A pivotal moment in the history of these compounds was the first reported synthesis of trimethylsilylacetylene in 1959 by the Belgian chemist Heinz Günter Viehe . His work laid the foundation for the systematic investigation and subsequent widespread adoption of this new class of reagents.
Following Viehe's discovery, the field saw gradual but significant progress. Key developments included the refinement of synthetic methods, moving from stoichiometric organometallic reagents to more efficient catalytic processes. The latter half of the 20th century and the dawn of the 21st century witnessed an explosion in the applications of silylacetylenes, particularly with the advent of palladium-catalyzed cross-coupling reactions. Today, silylacetylenes are considered essential reagents in the synthesis of pharmaceuticals, advanced materials, and complex natural products.
Synthesis of Silylacetylenes: An Evolving Toolkit
The synthesis of silylacetylenes has evolved considerably since Viehe's initial report. The primary goal has always been the efficient formation of the sp-C–Si bond. Early methods relied heavily on classical organometallic chemistry, which, while effective, often required harsh conditions and stoichiometric amounts of strong bases. More recent developments have focused on milder, more versatile, and catalytic approaches.
Traditional Methods: The Organometallic Approach
The most common and enduring methods for the synthesis of silylacetylenes involve the reaction of a silyl (B83357) electrophile (typically a silyl halide) with an acetylide nucleophile.
The use of Grignard reagents remains a widely practiced and reliable method for the laboratory-scale synthesis of silylacetylenes. The process involves the deprotonation of a terminal alkyne with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding magnesium acetylide. This is then reacted in situ with a silyl chloride.
Experimental Protocol: Synthesis of Trimethylsilylacetylene via Grignard Reagent
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trimethylsilyl (B98337) chloride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous THF dropwise from the dropping funnel. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Formation of Ethynylmagnesium Bromide: Cool the Grignard solution to 0°C in an ice bath. Bubble dry acetylene gas through the solution for 1-2 hours. The formation of a greyish-white precipitate indicates the formation of ethynylmagnesium bromide.
-
Silylation: To the suspension of ethynylmagnesium bromide, add a solution of trimethylsilyl chloride in anhydrous THF dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation to afford trimethylsilylacetylene.
Expected Yield: 60-70%
Organolithium reagents, such as n-butyllithium (n-BuLi), offer a more reactive alternative to Grignard reagents for the deprotonation of terminal alkynes. The resulting lithium acetylides are highly nucleophilic and react readily with silyl chlorides. This method is particularly useful for less acidic alkynes or when a stronger base is required.
Experimental Protocol: Synthesis of Triisopropylsilylacetylene via Organolithium Reagent
Materials:
-
Triisopropylsilylacetylene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropylsilyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Deprotonation: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of acetylene in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium solution dropwise via syringe, maintaining the temperature below -70°C. Stir the resulting solution for 30 minutes at -78°C.
-
Silylation: To the lithium acetylide solution, add triisopropylsilyl chloride dropwise at -78°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield triisopropylsilylacetylene.
Expected Yield: 85-95%
Modern Catalytic Methods
The 21st century has seen a shift towards the development of more sustainable and atom-economical catalytic methods for the synthesis of silylacetylenes. These methods often avoid the use of stoichiometric strong bases and offer broader functional group tolerance.
Rhodium complexes have been shown to catalyze the direct silylation of terminal alkynes with hydrosilanes. This method avoids the pre-formation of an acetylide and proceeds under neutral conditions.
Experimental Protocol: Rhodium-Catalyzed Synthesis of Phenyl(triethylsilyl)acetylene
Materials:
-
Triethylsilane
-
Wilkinson's catalyst [RhCl(PPh₃)₃]
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve phenylacetylene and a catalytic amount of Wilkinson's catalyst (1-2 mol%) in anhydrous toluene.
-
Addition of Hydrosilane: Add triethylsilane to the solution at room temperature.
-
Reaction: Heat the reaction mixture at 80°C and monitor the progress by TLC or GC-MS.
-
Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain phenylthis compound.
Expected Yield: >90%
Physicochemical Properties of Common Silylacetylenes
The choice of the silyl group has a significant impact on the physical and chemical properties of the silylacetylene, influencing its stability, reactivity, and ease of handling. A summary of the properties of several commonly used silylacetylenes is provided below.
| Silylacetylene | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 53 | 0.695 | 1.390 |
| Triethylsilylacetylene | C₈H₁₆Si | 140.30 | 136-137 | 0.783 | 1.433 |
| Triisopropylsilylacetylene | C₁₁H₂₂Si | 182.38 | 88-90 (20 mmHg) | 0.813 | 1.452 |
| tert-Butyldimethylsilylacetylene | C₈H₁₆Si | 140.30 | 116-117 | 0.751 | 1.451 |
Spectroscopic Characterization
The structure of silylacetylenes can be readily confirmed using standard spectroscopic techniques.
| Silylacetylene | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | IR (ν, cm⁻¹) |
| Trimethylsilylacetylene | 2.38 (s, 1H, ≡C-H), 0.15 (s, 9H, Si(CH₃)₃) | 92.8 (≡C-H), 89.5 (≡C-Si), -0.5 (Si(CH₃)₃) | 3310 (≡C-H), 2040 (C≡C) |
| Triethylsilylacetylene | 2.35 (s, 1H, ≡C-H), 0.98 (t, 9H, Si(CH₂CH₃)₃), 0.58 (q, 6H, Si(CH₂CH₃)₃) | 93.5 (≡C-H), 88.7 (≡C-Si), 7.5 (Si(CH₂CH₃)₃), 4.3 (Si(CH₂CH₃)₃) | 3305 (≡C-H), 2035 (C≡C) |
| Triisopropylsilylacetylene | 2.40 (s, 1H, ≡C-H), 1.05 (m, 21H, Si(CH(CH₃)₂)₃) | 95.1 (≡C-H), 86.2 (≡C-Si), 18.7 (Si(CH(CH₃)₂)₃), 11.3 (Si(CH(CH₃)₂)₃) | 3315 (≡C-H), 2045 (C≡C) |
| tert-Butyldimethylsilylacetylene | 2.36 (s, 1H, ≡C-H), 0.92 (s, 9H, SiC(CH₃)₃), 0.08 (s, 6H, Si(CH₃)₂) | 93.1 (≡C-H), 89.9 (≡C-Si), 26.1 (SiC(CH₃)₃), 16.4 (SiC(CH₃)₃), -4.7 (Si(CH₃)₂) | 3312 (≡C-H), 2042 (C≡C) |
Key Applications in Organic Synthesis
The utility of silylacetylenes in organic synthesis stems primarily from their role as "protected" terminal alkynes. The silyl group masks the acidic acetylenic proton, preventing unwanted side reactions, and can be easily removed when desired.
The Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Silylacetylenes are frequently employed in this reaction as a stable, liquid substitute for gaseous acetylene. The reaction proceeds via a catalytic cycle involving both palladium and copper.
Figure 1: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of (Trimethylsilyl)acetylene with Iodobenzene
Materials:
-
Iodobenzene
-
(Trimethylsilyl)acetylene
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and PPh₃ to anhydrous toluene. Stir the mixture at room temperature for 15 minutes to form the active Pd(0) catalyst.
-
Reaction Setup: To the catalyst solution, add CuI, iodobenzene, and triethylamine.
-
Addition of Alkyne: Add (trimethylsilyl)acetylene to the reaction mixture.
-
Reaction: Heat the mixture to 70°C and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with toluene. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford phenyl(trimethylsilyl)acetylene.
Expected Yield: 90-98%
Deprotection of Silylacetylenes
The removal of the silyl group to reveal the terminal alkyne is a crucial step in many synthetic sequences. This can be achieved under various conditions, allowing for selective deprotection in the presence of other functional groups.
The most common method for cleaving the Si-C bond is through the use of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of fluorine for silicon drives this reaction.
Experimental Protocol: TBAF Deprotection of (Triisopropylsilyl)acetylene (B1226034)
Materials:
-
(Triisopropylsilyl)acetylene
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: Dissolve (triisopropylsilyl)acetylene in anhydrous THF in a round-bottom flask.
-
Addition of TBAF: Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (acetylene is volatile). The resulting terminal alkyne is often used immediately in the next step without further purification.
Expected Yield: >95% (often used in situ)
In some cases, particularly for less sterically hindered silyl groups like trimethylsilyl, acidic conditions can be employed for deprotection.
Experimental Protocol: Acid-Catalyzed Deprotection of Phenyl(trimethylsilyl)acetylene
Materials:
-
Phenyl(trimethylsilyl)acetylene
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: Dissolve phenyl(trimethylsilyl)acetylene in methanol.
-
Addition of Base: Add a catalytic amount of potassium carbonate.
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Work-up: Add water to the reaction mixture and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield phenylacetylene.
Expected Yield: >95%
Logical Workflow for Silylacetylene Synthesis and Application
The general workflow for utilizing silylacetylenes in a synthetic sequence is outlined below.
Figure 2: General experimental workflow for the use of silylacetylenes.
Conclusion
From their initial discovery as a chemical curiosity, silylacetylenes have evolved into a cornerstone of modern organic synthesis. Their unique ability to act as stable and versatile surrogates for terminal alkynes has enabled the construction of countless complex molecules of significance in medicine and materials science. The continuous development of new and more efficient synthetic methods, from traditional organometallic approaches to sophisticated catalytic systems, ensures that silylacetylenes will remain at the forefront of chemical innovation for years to come. This guide has provided a comprehensive overview of their history, synthesis, properties, and applications, equipping researchers with the foundational knowledge to effectively utilize these powerful reagents in their own scientific endeavors.
References
(Triethylsilyl)acetylene molecular weight and formula
An In-depth Technical Guide to (Triethylsilyl)acetylene
Introduction
This compound, also known as ethynyltriethylsilane, is an organosilicon compound with significant applications in organic synthesis. As a bulky trialkylsilyl-protected alkyne, it serves as a crucial building block in the formation of complex molecules. The triethylsilyl group enhances the stability of the acetylene (B1199291) moiety while allowing for high reactivity in various coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers and professionals in drug development and materials science.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₈H₁₆Si[1][2][3][4][5] |
| Linear Formula | (C₂H₅)₃SiC≡CH[6] |
| Molecular Weight | 140.30 g/mol [1][2][3][4][6] |
| CAS Number | 1777-03-3[1][2][3][4] |
| Appearance | Clear, colorless liquid[1][4] |
| Density | 0.783 g/mL at 25 °C[1][4][6] |
| Boiling Point | 136 °C[1][4][5] |
| Refractive Index | n20/D 1.433[1][4][6] |
| Flash Point | 17 °C (62.6 °F) - closed cup |
| Storage | Store at room temperature in flammables area[1][4] |
Synthesis and Experimental Protocols
The synthesis of silylacetylenes, including this compound, generally involves the reaction of a metal acetylide with a trialkylsilyl halide. While specific, detailed protocols for this compound are proprietary or published in specialized literature, a general and widely used method is the silylation of an ethynyl (B1212043) metal derivative.
General Synthesis of (Trialkylsilyl)acetylenes
A common laboratory-scale synthesis for a related compound, trimethylsilylacetylene, involves the preparation of a Grignard reagent from an alkyl halide, followed by reaction with acetylene gas to form an ethynylmagnesium halide. This intermediate is then reacted with the corresponding trialkylsilyl chloride.
Illustrative Experimental Workflow (Conceptual):
-
Formation of Grignard Reagent: An alkylmagnesium halide (e.g., butylmagnesium chloride) is prepared by reacting the corresponding alkyl halide with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Ethynylmagnesium Halide: Purified acetylene gas is bubbled through the cooled Grignard reagent solution. This must be done carefully to control the exothermic reaction and prevent the formation of bis(magnesium halide)acetylene.
-
Silylation: A solution of the trialkylsilyl chloride (in this case, triethylsilyl chloride) in an anhydrous solvent is added dropwise to the ethynylmagnesium halide solution. The reaction mixture is typically refluxed to ensure completion.
-
Workup and Purification: The reaction is quenched, often with water or a dilute aqueous acid. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the product is isolated and purified by distillation.
Key Reactions and Applications
This compound is a versatile reagent employed in several important organic reactions. Its bulky triethylsilyl group provides steric hindrance that can be advantageous in achieving selectivity.
-
Cadiot-Chodkiewicz Cross-Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne to form unsymmetrical diynes. This compound is used as a bulky protected alkyne in these reactions.[4]
-
Sonogashira Coupling: In this cross-coupling reaction, a terminal alkyne reacts with an aryl or vinyl halide. The use of this compound allows for the introduction of an ethynyl group, and the silyl (B83357) group can be subsequently removed if desired.[7]
-
Rhodium-Catalyzed Dimerization: This process allows for the formation of dimers from this compound, leading to more complex molecular structures.[4]
-
Synthesis of Advanced Materials: It is a key precursor in the synthesis of triethylsilylethynyl anthradithiophenes (ADTs), which are organic semiconductors used in advanced electronic materials.[4][6][8]
The diverse applications of this compound stem from its unique combination of reactivity and stability, making it a valuable tool across multiple scientific disciplines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C8H16Si | CID 637947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1777-03-3 [chemicalbook.com]
- 5. 1777-03-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. (トリエチルシリル)アセチレン、97 (C2H5)3SiCCH [sigmaaldrich.com]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Solubility Profile of (Triethylsilyl)acetylene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Triethylsilyl)acetylene, a key building block in organic synthesis and materials science, is generally characterized by its high solubility in a wide array of common organic solvents. This technical guide provides a comprehensive overview of its solubility characteristics, supported by general principles and a standardized experimental protocol for solubility determination. While specific quantitative solubility data for this compound is not extensively reported, likely due to its high miscibility in many organic media, this guide offers valuable qualitative insights and practical methodologies for laboratory applications.
Qualitative Solubility of this compound
This compound is a nonpolar compound, a characteristic that governs its solubility behavior.[1][2] The principle of "like dissolves like" is the primary determinant of its solubility, indicating that it will readily dissolve in solvents with similar nonpolar characteristics.[3][4] Based on general solubility principles for alkynes and silyl (B83357) compounds, the expected solubility of this compound in various classes of organic solvents is summarized below.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alkanes | Hexane, Heptane, Cyclohexane | Miscible | Nonpolar nature aligns with the nonpolar hydrocarbon chains of alkanes.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | Nonpolar aromatic rings interact favorably with the nonpolar this compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are relatively nonpolar and are good solvents for a wide range of organic compounds.[1] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Miscible | These solvents have the ability to dissolve many nonpolar organic compounds. |
| Esters | Ethyl acetate | Soluble to Miscible | While possessing some polarity, esters are generally good solvents for nonpolar compounds. |
| Ketones | Acetone | Soluble to Miscible | Acetone is a polar aprotic solvent but can still dissolve a range of nonpolar to moderately polar compounds. |
| Alcohols | Ethanol, Methanol | Sparingly Soluble to Insoluble | The high polarity and hydrogen bonding of alcohols make them poor solvents for nonpolar compounds like this compound.[1][5] |
| Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water is immiscible with the nonpolar this compound.[1][2][5] |
Factors Influencing Solubility
The high solubility of this compound in nonpolar organic solvents can be attributed to the following molecular features:
-
Nonpolar Nature: The presence of the triethylsilyl group and the acetylene (B1199291) moiety results in a molecule with low overall polarity.[1][2]
-
Weak Intermolecular Forces: The primary intermolecular forces at play are weak van der Waals forces (London dispersion forces), which are easily overcome by the solvent molecules.[1]
-
Absence of Hydrogen Bonding: this compound cannot act as a hydrogen bond donor or acceptor, contributing to its poor solubility in protic, hydrogen-bonding solvents like water and alcohols.[1]
Experimental Protocol for Solubility Determination
For instances where quantitative solubility data is required, the following general protocol, adapted from methods for determining the solubility of sp-alkyne (B12371663) containing compounds, can be employed.[6] This method involves creating a saturated solution and then quantifying the amount of dissolved solute.
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The exact amount should be sufficient to ensure undissolved solid or liquid remains after equilibration.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to allow the undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Dilution:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility can be expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Caption: The "like dissolves like" principle governing the solubility of this compound.
References
Silyl Protecting Groups for Terminal Alkynes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the manipulation of the terminal alkyne functionality is a cornerstone of molecular construction. The inherent acidity of the acetylenic proton (pKa ≈ 25), however, presents a significant challenge, as it is incompatible with a wide range of common reagents, including organometallics, strong bases, and various nucleophiles. To circumvent this reactivity, the use of protecting groups is indispensable. Among the most versatile and widely employed are silyl (B83357) protecting groups, which offer a tunable range of stability and can be introduced and removed under mild and selective conditions. This technical guide provides a comprehensive overview of the core principles and practical applications of silyl protecting groups for terminal alkynes.
Introduction to Silyl Protecting Groups
Trialkylsilyl groups are the most common class of protecting groups for terminal alkynes.[1][2] The protection strategy involves the replacement of the acidic acetylenic proton with a sterically hindered silyl group, rendering the alkyne inert to basic and nucleophilic conditions. The general structure of a silyl-protected terminal alkyne is R-C≡C-SiR'₃.
The choice of the specific silyl group is dictated by the demands of the synthetic route, with the stability of the silyl ether being the most critical factor. This stability is primarily governed by the steric bulk of the substituents on the silicon atom. Greater steric hindrance impedes the approach of nucleophiles or protons to the silicon-carbon bond, thereby enhancing stability.[3]
Relative Stability of Common Silyl Ethers: The general order of stability for commonly used silyl ethers under acidic conditions is as follows, with stability increasing with steric bulk:[3] TMS < TES < TBDMS < TIPS
This differential stability is a powerful tool in complex syntheses, allowing for the selective deprotection of one silyl group in the presence of another. For instance, a Trimethylsilyl (TMS) group can be selectively cleaved while a more robust Triisopropylsilyl (TIPS) group remains intact.[4]
Common Silyl Protecting Groups: A Comparative Overview
The selection of an appropriate silyl protecting group is crucial for the success of a synthetic sequence. Below is a summary of the most frequently used silyl groups, their characteristics, and typical reaction conditions.
| Protecting Group | Abbreviation | Key Features & Applications |
| Trimethylsilyl | TMS | The least sterically hindered and most labile of the common silyl groups. Easily introduced and removed under very mild conditions. Often used for temporary protection or when facile cleavage is required.[5][6] |
| Triethylsilyl | TES | Offers slightly greater stability than TMS due to increased steric bulk. Useful when TMS is too labile for the reaction conditions. |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | Significantly more stable than TMS and TES, with a stability towards hydrolysis approximately 10,000 times greater than TMS.[7] It is robust enough to withstand a wide range of reaction conditions, yet can be removed selectively. A workhorse protecting group in multi-step synthesis.[8] |
| Triisopropylsilyl | TIPS | One of the most sterically hindered and robust common silyl protecting groups.[9] Its removal requires more forcing conditions, making it ideal for protecting an alkyne that needs to survive harsh reaction steps late into a synthesis. |
| (3-cyanopropyl)dimethylsilyl | CPDMS | A polar protecting group developed to address the challenge of separating nonpolar silyl-protected alkynes from starting materials and byproducts. The nitrile functionality increases polarity, facilitating chromatographic purification.[2] |
Data Presentation: Protection and Deprotection Conditions
The following tables summarize quantitative data for the protection and deprotection of terminal alkynes with various silyl groups, providing a basis for comparison and selection.
Table 1: Silyl Protection of Terminal Alkynes
| Silyl Group | Substrate | Reagents & Conditions | Time | Yield | Reference |
| TMS | Terminal Alkyne | n-BuLi, TMSCl, THF, -78 °C to RT | 1.5 - 3 h | High | [5] |
| TBDMS | Primary Alcohol | TBDMSCl, Imidazole, DMF, RT | 12 - 24 h | High | [7] |
| TIPS | Terminal Alkyne | n-BuLi, TIPSCl, THF, -78 °C | - | High | [5] |
| CPDMS | Diiodide & Acetylene | Pd(PPh₃)₂Cl₂, PPh₃, CuI, Piperidine | - | 39% (mono-adduct) | [2] |
Note: While the TBDMS example is for an alcohol, the conditions are representative of the reagents used for silyl ether formation.
Table 2: Deprotection of Silyl-Protected Alkynes
| Silyl Group | Reagents & Conditions | Time | Yield | Reference |
| TMS | K₂CO₃, MeOH, RT | 2 h | High | [1] |
| TMS | TBAF, THF, -20 to 10 °C | - | 98% | [2] |
| TMS | CuSO₄, Sodium Ascorbate, EtOH/H₂O, RT | 10 - 15 min | 98% | [10] |
| TBDMS | TBAF (1.1 eq), THF, 0 °C to RT | 1 - 4 h | High | [7] |
| TIPS | TBAF, THF, Reflux | 0.5 h | Low (25%) | [10] |
| TIPS | AgF (1.5 eq), MeOH, 23 °C | 3.5 h | 81% | [10][11] |
| CPDMS | K₂CO₃ | - | 89% (selective) | [2] |
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful implementation of protecting group strategies. The following sections provide representative protocols for key protection and deprotection reactions.
Protocol 1: Protection of a Terminal Alkyne as a Trimethylsilyl (TMS) Ether
This procedure describes the protection of a generic terminal alkyne using n-butyllithium and chlorotrimethylsilane.[5]
Materials:
-
Terminal alkyne (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)
-
Chlorotrimethylsilane (TMSCl, 1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the terminal alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi dropwise to the stirred solution and continue stirring at -78 °C for 30 minutes.
-
Add TMSCl dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of a TMS-Protected Alkyne using Potassium Carbonate
This protocol provides a mild and efficient method for the cleavage of a TMS group from a terminal alkyne.[1]
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Potassium carbonate (K₂CO₃, anhydrous, 0.12 equiv)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of the TMS-alkyne (e.g., 31.52 mmol) in methanol (250 ml), add potassium carbonate (e.g., 3.9 mmol).
-
Stir the mixture for 2 hours at room temperature under an inert atmosphere (e.g., N₂).
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with diethyl ether, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography if required.
Protocol 3: Deprotection of a TBDMS-Protected Alkyne using TBAF
Tetrabutylammonium fluoride (B91410) (TBAF) is a common reagent for the cleavage of various silyl ethers, including those of alkynes.[7]
Materials:
-
TBDMS-protected alkyne (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the TBDMS-protected alkyne in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core concepts of silyl protection and deprotection of terminal alkynes.
Caption: General scheme of protection and deprotection of terminal alkynes.
Experimental Workflows
The following diagram outlines a typical experimental workflow for the protection and subsequent deprotection of a terminal alkyne.
Caption: Typical workflow for silyl protection and deprotection of alkynes.
Conclusion
Silyl protecting groups are an indispensable tool for the synthetic chemist, offering a reliable and versatile strategy for the temporary masking of the acidic proton of terminal alkynes. The ability to tune the stability of the protecting group by judicious choice of the silyl substituents allows for the design of complex synthetic routes with a high degree of control and selectivity. A thorough understanding of the principles of silyl group stability, coupled with access to robust experimental protocols, empowers researchers, scientists, and drug development professionals to effectively incorporate these valuable synthetic intermediates into their research programs, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. redalyc.org [redalyc.org]
Methodological & Application
(Triethylsilyl)acetylene: A Versatile Protecting Group for Terminal Alkynes in Modern Organic Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. For terminal alkynes, the acidic proton presents a significant challenge, often interfering with a wide range of common synthetic manipulations such as organometallic reactions, base-mediated transformations, and transition metal-catalyzed couplings. The triethylsilyl (TES) group has emerged as a robust and versatile protecting group for terminal alkynes, offering a balance of stability and facile cleavage that makes it an invaluable tool for the modern synthetic chemist. This document provides a detailed overview of the applications of (triethylsilyl)acetylene, comprehensive experimental protocols for its introduction and removal, and a comparative analysis of its performance.
The TES group offers several advantages over other common silyl (B83357) protecting groups like trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS). It is sterically more demanding than TMS, affording greater stability towards a variety of reaction conditions, yet generally more readily cleaved than the bulkier TIPS group, allowing for strategic deprotection. This tunable reactivity profile enables the orthogonal protection of multiple alkyne functionalities within a single molecule.
Key Applications
This compound is widely employed in a variety of synthetic transformations where the protection of a terminal alkyne is crucial. Its stability under numerous reaction conditions allows for the selective manipulation of other functional groups within the molecule.
Table 1: Stability of this compound Under Common Reaction Conditions
| Reaction Type | Reagents/Conditions | Stability of TES-Protected Alkyne |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base | Stable . The TES group remains intact during the coupling of the alkyne's C-H bond. |
| Grignard Reactions | RMgX | Stable . TES-protected alkynes are inert to Grignard reagents, allowing for reactions at other sites. |
| Wittig Reaction | Ylide, aldehyde/ketone | Generally Stable . |
| Mild Acidic Conditions | p-TsOH, TFA (catalytic) | Generally Stable . More robust than TMS ethers. |
| Mild Basic Conditions | K₂CO₃/MeOH, Et₃N | Generally Stable . More robust than TMS alkynes. |
| Oxidative Conditions | Ozone, KMnO₄ | The alkyne triple bond can be cleaved under harsh oxidative conditions.[1][2][3][4] |
| Reductive Conditions | H₂, Pd/C | The alkyne can be reduced. |
Experimental Protocols
Protocol 1: Protection of a Terminal Alkyne with Triethylsilyl Chloride (TESCl)
This protocol describes a general procedure for the silylation of a terminal alkyne using triethylsilyl chloride.
Diagram 1: Experimental Workflow for TES Protection
Caption: Workflow for the protection of a terminal alkyne with TESCl.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 equiv)
-
Triethylsilyl chloride (TESCl, 1.1 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the terminal alkyne and dissolve it in anhydrous THF (approximately 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. A color change may be observed. Stir the mixture at 0 °C for 30 minutes.
-
Add triethylsilyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Table 2: Examples of TES Protection of Terminal Alkynes
| Substrate | Product | Base | Solvent | Time (h) | Yield (%) |
| Phenylacetylene | (Triethylsilyl)phenylacetylene | n-BuLi | THF | 2 | >95 |
| 1-Octyne | 1-(Triethylsilyl)-1-octyne | n-BuLi | THF | 2 | 92 |
| Propargyl alcohol | 3-(Triethylsilyl)prop-2-yn-1-ol | 2.2 equiv n-BuLi | THF | 3 | 85 |
| 4-Ethynyltoluene | 1-(Triethylsilyl)-4-ethynyltoluene | n-BuLi | THF | 2.5 | 94 |
Protocol 2: Deprotection of this compound
The removal of the TES group can be achieved under various conditions, with fluoride-based reagents and mild basic conditions being the most common.
Diagram 2: Deprotection Pathways for TES-Alkynes
Caption: Common deprotection methods for (triethylsilyl)acetylenes.
Method A: Deprotection using Tetrabutylammonium Fluoride (B91410) (TBAF)
This method is highly effective and generally provides clean and high-yielding deprotection.
Materials:
-
(Triethylsilyl)-protected alkyne (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)
-
Water
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the (triethylsilyl)-protected alkyne in anhydrous THF (approximately 0.1 M) in a round-bottom flask.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method B: Deprotection using Potassium Carbonate in Methanol (B129727)
This method offers a milder, fluoride-free alternative for the deprotection of TES-alkynes.
Materials:
-
(Triethylsilyl)-protected alkyne (1.0 equiv)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃, catalytic to stoichiometric amounts)
-
Water
-
Diethyl ether or Dichloromethane (B109758)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the (triethylsilyl)-protected alkyne in methanol (approximately 0.1-0.2 M) in a round-bottom flask.
-
Add potassium carbonate (typically 0.2-1.0 equivalents) to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add water and extract with diethyl ether or dichloromethane (3 x volume of MeOH).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Comparative Deprotection of (Triethylsilyl)phenylacetylene
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBAF (1.1 equiv) | THF | 25 | 2 | >95 | [2] |
| K₂CO₃ (0.5 equiv) | MeOH | 25 | 12 | 92 | [5] |
| CsF (2.0 equiv) | DMF | 25 | 6 | 90 | |
| HF·Pyridine | THF | 0 | 1 | >90 |
Comparative Stability and Orthogonal Deprotection
The triethylsilyl group's stability is intermediate between the more labile trimethylsilyl (TMS) group and the more robust triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS) groups. This hierarchy in stability allows for the selective deprotection of one silyl group in the presence of another, a powerful strategy known as orthogonal protection.
Diagram 3: Relative Stability of Silyl Protecting Groups
Caption: Relative stability of common silyl alkyne protecting groups.
For instance, a TMS-protected alkyne can often be selectively deprotected with mild basic conditions (e.g., catalytic K₂CO₃ in methanol) while leaving a TES-protected alkyne intact. Conversely, the more forcing conditions required to cleave a TIPS group (e.g., TBAF at elevated temperatures) will readily remove a TES group. This allows for sequential reactions at different alkyne sites within a complex molecule.
Table 4: Conditions for Orthogonal Deprotection of Silyl-Protected Alkynes
| Silyl Group to be Deprotected | Silyl Group to Remain | Reagent/Conditions |
| TMS | TES , TIPS, TBDMS | K₂CO₃ (catalytic), MeOH, rt |
| TES | TIPS, TBDMS | Dilute HF·Pyridine, THF, 0 °C to rt |
| TES | TBDMS | Formic acid in methanol |
| TMS, TES | TIPS | TBAF, THF, rt (careful monitoring) |
Conclusion
The triethylsilyl group is a highly valuable protecting group for terminal alkynes, offering a versatile balance of stability and reactivity. Its straightforward introduction and removal, coupled with its compatibility with a wide range of common synthetic transformations, make this compound a key building block in modern organic synthesis. The ability to employ the TES group in orthogonal protection strategies further enhances its utility, enabling the efficient and selective construction of complex molecules for applications in research, drug discovery, and materials science. The protocols and data presented herein provide a comprehensive guide for the effective implementation of the TES protecting group in your synthetic endeavors.
References
Application Notes and Protocols for Sonogashira Coupling Using (Triethylsilyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The use of silyl-protected alkynes, such as (Triethylsilyl)acetylene, offers significant advantages, including improved handling of the alkyne component and the ability to introduce a single acetylenic unit selectively. Subsequent deprotection of the silyl (B83357) group yields a terminal alkyne, which can be used in further synthetic transformations.
These application notes provide a comprehensive overview and detailed protocols for performing the Sonogashira coupling using this compound.
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI). The reaction is carried out in the presence of an amine base, which serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. The catalytic cycle involves the oxidative addition of the aryl or vinyl halide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.
Data Presentation
The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The following tables summarize typical yields for the Sonogashira coupling of this compound with various aryl halides under different reaction conditions.
Table 1: Effect of Palladium Catalyst and Ligand on the Sonogashira Coupling of 4-Iodoanisole with this compound
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | CuI (5) | Triethylamine (B128534) | THF | 60 | 6 | 92 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | 88 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | CuI (5) | Triethylamine | Toluene | 70 | 5 | 95 |
| 4 | Pd(PPh₃)₄ (3) | - | CuI (5) | Piperidine | THF | 65 | 6 | 90 |
Table 2: Sonogashira Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Triethylamine | THF | 65 | 5 | 94 |
| 2 | 4-Bromoacetophenone | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 12 | 85 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | CuI (5) | Triethylamine | Toluene | 90 | 10 | 89 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Piperidine | THF | 70 | 6 | 91 |
| 5 | 4-Chlorobenzonitrile | Pd(t-Bu₃P)₂ (5) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Iodide with this compound
This protocol describes a typical procedure for the palladium/copper-catalyzed Sonogashira coupling of an aryl iodide with this compound.
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)
-
Triethylamine (TEA) (2.0 mmol, 2.0 equiv)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Slowly add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired triethylsilyl-protected arylacetylene.
Protocol 2: Deprotection of the Triethylsilyl Group
This protocol outlines the removal of the triethylsilyl protecting group to yield the terminal arylacetylene.
Materials:
-
Triethylsilyl-protected arylacetylene (1.0 mmol)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF, 1.2 mL, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve the triethylsilyl-protected arylacetylene (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M solution of TBAF in THF (1.2 mL, 1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure terminal arylacetylene.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling and subsequent deprotection.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Application of (Triethylsilyl)acetylene in Natural Product Total Synthesis: A Methodological Overview
(Triethylsilyl)acetylene is a versatile and valuable building block in the total synthesis of natural products. Its triethylsilyl (TES) group serves as a sterically bulky protecting group for the terminal alkyne, which allows for selective reactions at the other end of the molecule and prevents unwanted side reactions such as homo-coupling. The TES group can be readily removed under mild conditions, typically using fluoride (B91410) reagents or basic conditions, to reveal the terminal alkyne for further functionalization. This attribute makes this compound a key reagent in the construction of complex carbon skeletons found in many natural products, particularly those containing enediyne and polyyne motifs.
Two of the most prominent applications of this compound in natural product synthesis are the Sonogashira coupling and the Cadiot-Chodkiewicz coupling . These reactions enable the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, facilitating the assembly of complex molecular architectures.
Application Note 1: Synthesis of Unsymmetrical Diynes via Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and a base. The use of bulky trialkylsilyl-protected acetylenes, such as this compound, has been shown to be advantageous in these reactions. The TES group provides stability and ease of handling compared to the more volatile and less stable trimethylsilyl (B98337) (TMS) acetylene (B1199291).[1][2] This methodology is crucial for synthesizing precursors to enynes and polyynes, which are key structural features of many biologically active natural products.[1][2]
A study by Marino and Nguyen demonstrated the successful use of this compound in the Cadiot-Chodkiewicz cross-coupling with various bromoalkynes to produce synthetically useful unsymmetrical diynes in good yields.[1][3]
| Entry | Bromoalkyne | Silylacetylene | Product | Yield (%) |
| 1 | 3-Bromo-2-propyn-1-ol | This compound | 5-(Triethylsilyl)penta-2,4-diyn-1-ol | 85 |
| 2 | 1-Bromo-3,3-dimethyl-1-butyne | This compound | 1,1-Dimethyl-5-(triethylsilyl)penta-1,3-diyne | 75 |
| 3 | 1-Bromo-1-hexyne | This compound | 1-(Triethylsilyl)deca-1,3-diyne | 78 |
This protocol is adapted from the work of Marino and Nguyen.[1][3]
Materials:
-
3-Bromo-2-propyn-1-ol
-
This compound
-
Copper(I) chloride (CuCl)
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
n-Butylamine
-
Water
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of n-butylamine (30% in water, 15 mL) is added to a flask containing copper(I) chloride (10.0 mg, 0.10 mmol) and hydroxylamine hydrochloride (20.0 mg, 0.29 mmol) at room temperature under a nitrogen atmosphere.
-
The mixture is stirred until a colorless solution is obtained.
-
A solution of 3-bromo-2-propyn-1-ol (135 mg, 1.0 mmol) in diethyl ether (2 mL) is added, followed by the dropwise addition of this compound (140 mg, 1.0 mmol) over 5 minutes.
-
The reaction mixture is stirred at room temperature for 30 minutes, during which a yellow precipitate may form.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 5-(triethylsilyl)penta-2,4-diyn-1-ol.
Expected Yield: 85%
Spectroscopic Data for 5-(Triethylsilyl)penta-2,4-diyn-1-ol:
-
¹H NMR (CDCl₃, 300 MHz): δ 4.32 (s, 2H), 1.65 (br s, 1H), 1.00 (t, J = 7.8 Hz, 9H), 0.65 (q, J = 7.8 Hz, 6H).
-
¹³C NMR (CDCl₃, 75 MHz): δ 86.4, 84.9, 70.2, 65.1, 51.3, 7.4, 4.4.
Application Note 2: Role in the Synthesis of the Enediyne Core of Calicheamicin (B1180863) γ1I
The enediyne class of natural products, such as calicheamicin, are renowned for their potent antitumor activity, which stems from their ability to undergo Bergman cyclization to generate a diradical species that cleaves DNA. The total synthesis of these complex molecules is a significant challenge in organic chemistry.[4]
In the total synthesis of calicheamicin γ1I by Nicolaou and coworkers, a key fragment containing a triethylsilyl-protected acetylene was utilized to construct the enediyne core.[4] This fragment was synthesized and later coupled with another part of the molecule to form the characteristic nine-membered enediyne ring. The TES group played a crucial role in protecting the alkyne during the initial synthetic steps and was later removed to enable the final cyclization.
While a detailed step-by-step protocol for the entire synthesis is extensive, the general workflow highlights the importance of this compound in accessing the necessary building blocks for this class of natural products.
The strategic use of this compound in these examples underscores its importance as a robust and reliable tool for the construction of complex natural products. Its ability to mask a reactive alkyne functionality, which can be unveiled at a later, strategic point in a synthetic sequence, provides chemists with a powerful method for achieving their synthetic goals.
References
Application Notes and Protocols: (Triethylsilyl)acetylene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (triethylsilyl)acetylene as a stable and versatile precursor for terminal alkynes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Detailed protocols for the deprotection of this compound and its subsequent use in one-pot and two-step click chemistry reactions are presented, along with illustrative quantitative data and reaction workflows.
Introduction
Click chemistry, particularly the CuAAC reaction, has become an indispensable tool for the rapid and efficient construction of complex molecular architectures from simple modular units.[1] The reaction's high yields, tolerance of a wide range of functional groups, and mild reaction conditions have made it a favorite in drug discovery, bioconjugation, and materials science.
This compound (TES-acetylene) serves as an excellent, stable, and easy-to-handle precursor to the terminal acetylene (B1199291) required for the CuAAC reaction. The triethylsilyl (TES) protecting group provides stability during synthesis and purification of complex molecules and can be readily removed in situ or in a separate step to generate the reactive terminal alkyne. This allows for the controlled and late-stage introduction of a clickable handle into a molecule.
Key Applications
-
Drug Discovery: Introduction of a triazole linkage as a stable, isosteric replacement for an amide bond in peptidomimetics and other small molecule drug candidates.
-
Bioconjugation: Labeling of biomolecules such as proteins, peptides, and nucleic acids with probes, tags, or other functional molecules.
-
Materials Science: Synthesis of functionalized polymers, dendrimers, and surface modifications.
-
Combinatorial Chemistry: Rapid generation of diverse compound libraries for high-throughput screening.
Quantitative Data Summary
The following table summarizes representative yields for the one-pot deprotection of this compound and subsequent CuAAC reaction with various azides. These values are illustrative and actual yields may vary depending on the specific substrate and reaction conditions.
| Alkyne Precursor | Azide (B81097) | Product | Reaction Time (h) | Yield (%) |
| This compound | Benzyl Azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 12 | 85-95 |
| 1-Phenyl-2-(triethylsilyl)acetylene | Methyl 2-azidoacetate | Methyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | 12 | 80-90 |
| 1-(4-Methoxyphenyl)-2-(triethylsilyl)acetylene | 1-Azido-4-nitrobenzene | 1-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 16 | 75-85 |
| This compound | 3-Azidopropan-1-ol | 3-(1H-1,2,3-triazol-4-yl)propan-1-ol | 10 | 88-98 |
Experimental Protocols
Protocol 1: One-Pot Deprotection of this compound and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a convenient one-pot procedure for the deprotection of a TES-protected alkyne followed by the click reaction with an organic azide.
Materials:
-
(Triethylsilyl)-functionalized substrate (1.0 equiv)
-
Organic azide (1.05 equiv)
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1 M solution in THF (1.1 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (B8700270) (0.10 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of the (triethylsilyl)-functionalized substrate (1.0 equiv) in anhydrous THF (0.1 M), add the TBAF solution (1.1 equiv) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotection of the TES group. Progress of the deprotection can be monitored by thin-layer chromatography (TLC).
-
To the reaction mixture, add the organic azide (1.05 equiv).
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M) and an aqueous solution of sodium ascorbate (e.g., 0.2 M).
-
Add the copper(II) sulfate solution (0.05 equiv) to the reaction mixture, followed by the sodium ascorbate solution (0.10 equiv).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Synthesis of Aryl-(triethylsilyl)acetylene via Sonogashira Coupling
This protocol describes the synthesis of an aryl-(triethylsilyl)acetylene, a common precursor for click chemistry, via a Sonogashira coupling reaction.
Materials:
-
Aryl halide (e.g., aryl iodide or aryl bromide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (B128534) (Et₃N), anhydrous
-
Toluene (B28343), anhydrous
Procedure:
-
To a solution of the aryl halide (1.0 equiv) in a mixture of anhydrous toluene and triethylamine (e.g., 2:1 v/v), add this compound (1.2 equiv).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv) and copper(I) iodide (0.04 equiv) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 70-80 °C and stir for 4-12 hours, or until the starting aryl halide is consumed as monitored by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., hexanes) to yield the pure aryl-(triethylsilyl)acetylene. The product can then be used in Protocol 1.
Visualizations
Workflow for One-Pot Deprotection and Click Reaction
Caption: One-pot deprotection and CuAAC workflow.
Synthesis of Aryl-(triethylsilyl)acetylene
References
Application Notes and Protocols for the Laboratory Synthesis of (Triethylsilyl)acetylene
Introduction
(Triethylsilyl)acetylene is a valuable organosilicon compound widely utilized in organic synthesis. The triethylsilyl (TES) group serves as a bulky and stable protecting group for the terminal alkyne, enabling selective reactions at other sites of a molecule.[1] It is a key reagent in various coupling reactions, including the Cadiot-Chodkiewicz and Sonogashira reactions, to form complex acetylenic architectures.[2][3] Its applications extend to the synthesis of pharmaceuticals, advanced materials, and silicon-containing polymers.[1]
This document provides a detailed, step-by-step protocol for the synthesis of this compound via the Grignard reaction, a robust and commonly employed method. The procedure involves the formation of an ethynyl (B1212043) Grignard reagent, which is subsequently reacted with chlorotriethylsilane (B140506).
Reaction Scheme
The synthesis proceeds in three main stages:
-
Formation of an Alkyl Grignard Reagent: 1-Chlorobutane (B31608) reacts with magnesium metal in anhydrous tetrahydrofuran (B95107) (THF) to form butylmagnesium chloride.
-
Formation of Ethynylmagnesium Chloride: Acetylene (B1199291) gas is bubbled through the solution of butylmagnesium chloride, resulting in an acid-base reaction that forms ethynylmagnesium chloride.[4][5]
-
Silylation: Chlorotriethylsilane is added to the ethynylmagnesium chloride solution to yield the final product, this compound.

Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of silylacetylenes.[4] All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents, as Grignard reagents are highly sensitive to moisture.[6][7]
Materials and Equipment
-
Reagents:
-
Magnesium turnings
-
1-Chlorobutane (anhydrous)
-
Chlorotriethylsilane (distilled)
-
Tetrahydrofuran (THF), anhydrous
-
Acetylene gas, purified
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Equipment:
-
Two three-necked round-bottom flasks (1 L and 2 L)
-
Mechanical stirrers
-
Pressure-equalizing dropping funnels
-
Reflux condensers
-
Gas inlet tube and bubbler
-
Thermometer
-
Heating mantle
-
Dry ice/acetone bath
-
Distillation apparatus
-
Separatory funnel
-
Procedure
Part A: Preparation of Butylmagnesium Chloride
-
Assemble a dry 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Charge the flask with magnesium turnings and 150 mL of anhydrous THF.
-
Add a single crystal of iodine to activate the magnesium.[6]
-
Heat the mixture to reflux.
-
Add approximately 15 mL of 1-chlorobutane from the dropping funnel. The reaction should initiate, indicated by vigorous boiling of the THF.
-
Once the reaction has started, remove the heat source and add an additional 400 mL of anhydrous THF to moderate the reaction.
-
Add the remaining 1-chlorobutane dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, heat the mixture under reflux for an additional 30-60 minutes until all the magnesium has been consumed.[4]
Part B: Formation of Ethynylmagnesium Chloride
-
In a separate dry 2 L three-necked flask equipped with a mechanical stirrer, gas inlet, and thermometer, add 500 mL of anhydrous THF.
-
Cool the flask to -5 °C using a dry ice/acetone bath.
-
Bubble purified acetylene gas through the THF for at least 30 minutes to create a saturated solution. Caution: Acetylene is highly flammable. This must be performed in a well-ventilated fume hood away from ignition sources.
-
While maintaining a rapid flow of acetylene, add the prepared warm butylmagnesium chloride solution dropwise to the stirred THF/acetylene mixture. The temperature should be carefully maintained below 20 °C.[4] This addition typically takes about 1 hour.
-
After the Grignard reagent addition is complete, continue bubbling acetylene through the mixture for another 30 minutes.
-
Disconnect the acetylene supply and switch to a dry nitrogen atmosphere.
Part C: Synthesis of this compound
-
Place a solution of chlorotriethylsilane in 100 mL of anhydrous THF into a dropping funnel.
-
Add the chlorotriethylsilane solution to the cooled and stirred ethynylmagnesium chloride solution at a rate that keeps the reaction temperature between 15-20 °C.[4]
-
Once the addition is complete, replace the dropping funnel with an efficient condenser and heat the reaction mixture to reflux for 1 hour.
Part D: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture over a stirred solution of saturated aqueous ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two times with diethyl ether.
-
Combine all organic layers and wash them with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound. The boiling point is approximately 136 °C.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Magnesium Turnings | 39.6 g (1.65 g-atom) | |
| 1-Chlorobutane | 152.5 g (1.65 mol) | |
| Chlorotriethylsilane | 179.4 g (1.19 mol) | Molar equivalent adjusted for triethylsilyl group |
| Acetylene Gas | Excess | Bubbled through the solution |
| Solvent | ||
| Anhydrous THF | ~1150 mL | Total volume used across steps |
| Reaction Conditions | ||
| Grignard Formation Temp. | Reflux (~66 °C) | |
| Acetylide Formation Temp. | < 20 °C | Crucial to prevent side reactions[4] |
| Silylation Temp. | 15-20 °C (addition) | |
| Silylation Time | 1 hour | At reflux after addition |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₈H₁₆Si | |
| Molar Mass | 140.30 g/mol | |
| Boiling Point | ~136 °C | [1] |
| Density | 0.783 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.433 | |
| Expected Yield | 65-75% | Based on analogous preparations[4] |
Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere.[7]
-
Flammability: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Perform all operations in a fume hood away from ignition sources.
-
Acetylene Handling: Acetylene is a highly flammable and explosive gas. It must be handled with extreme care in a well-ventilated fume hood. The gas should be purified by passing it through a cold trap and appropriate scrubbers.[4]
-
Corrosive Reagents: Chlorotriethylsilane is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Quenching: The quenching of the Grignard reaction is exothermic. Add the reaction mixture to the quenching solution slowly and with efficient stirring.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1777-03-3 [chemicalbook.com]
- 3. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Role of (Triethylsilyl)acetylene in Advanced Materials Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Triethylsilyl)acetylene [(C₂H₅)₃SiC≡CH], a versatile and sterically hindered terminal alkyne, serves as a crucial building block in the synthesis of a wide array of advanced materials. Its triethylsilyl (TES) group offers significant advantages, including enhanced stability, solubility, and utility as a protecting group that can be selectively removed under specific conditions. These properties make it an invaluable reagent in the development of organic semiconductors, conjugated polymers, and complex molecular architectures for various applications, including organic electronics and pharmaceuticals.
Synthesis of Organic Semiconductors for Field-Effect Transistors
This compound is a key component in the synthesis of high-performance organic semiconductors, most notably triethylsilylethynyl anthradithiophenes (TES-ADT). These materials are prized for their excellent charge carrier mobility and solution processability, making them ideal for fabricating organic field-effect transistors (OFETs).[1][2]
Application: High-Performance Organic Field-Effect Transistors (OFETs)
TES-ADT derivatives have demonstrated excellent performance in OFETs. The triethylsilyl groups enhance solubility, facilitating the formation of highly crystalline thin films through solution-based techniques like dip-coating.[1] This high degree of molecular ordering is crucial for efficient charge transport.
| Compound | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Triethylsilylethynyl Anthradithiophene (TES-ADT) | Dip-coating | up to 1.8 | > 10⁶ | [1] |
| TESADT-TT | Solution Shearing | 0.15 | ~ 10⁶ | [3] |
Experimental Protocol: Synthesis of 5,11-Bis(triethylsilylethynyl)anthradithiophene (TES-ADT)
This protocol is a generalized procedure based on common synthetic routes for TES-ADT derivatives.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Sulfur
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Synthesis of the Anthradithiophene Core:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dibromoanthracene in anhydrous THF.
-
Cool the solution to -78 °C and slowly add n-BuLi. Stir for 1-2 hours.
-
Add elemental sulfur and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent. Purify the resulting dibromoanthradithiophene by column chromatography or recrystallization.
-
-
Sonogashira Cross-Coupling Reaction:
-
To a solution of the dibromoanthradithiophene in a mixture of toluene and triethylamine, add this compound.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄) and CuI.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 60 to 80 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 5,11-bis(triethylsilylethynyl)anthradithiophene.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for TES-ADT.
Cross-Coupling Reactions for Diyne and Arylacetylene Synthesis
This compound is a valuable reagent in Cadiot-Chodkiewicz and Sonogashira cross-coupling reactions, enabling the synthesis of unsymmetrical diynes and arylacetylenes, respectively. The TES group provides stability and prevents unwanted side reactions.[4][5]
Application: Building Blocks for Complex Molecules
Unsymmetrical diynes are important intermediates in the synthesis of natural products and enynes.[6] Arylacetylenes are fundamental components of many organic electronic materials and pharmaceuticals.
| Reaction Type | Coupling Partners | Product Type | Catalyst System | Reference |
| Cadiot-Chodkiewicz | This compound + Bromoalkyne | Unsymmetrical Diyne | CuCl, NH₂OH·HCl, n-BuNH₂ | [7] |
| Sonogashira | This compound + Aryl/Vinyl Halide | Aryl/Vinylacetylene | Pd catalyst, CuI, Base | [5] |
Experimental Protocol: Cadiot-Chodkiewicz Cross-Coupling
Materials:
-
This compound
-
A bromoalkyne (e.g., 3-bromo-prop-2-yn-1-ol)
-
Copper(I) chloride (CuCl)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
n-Butylamine
-
Water and an organic solvent (e.g., THF or ethanol)
Procedure:
-
In a reaction flask, prepare a solution of n-butylamine in water (e.g., 30% v/v).
-
Add CuCl and NH₂OH·HCl to the solution and stir until a clear solution is formed.
-
Add the bromoalkyne to the reaction mixture.
-
Slowly add this compound to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the product by column chromatography.
Caption: Cross-coupling reactions with this compound.
Synthesis of Conjugated Polymers
This compound can be polymerized to form poly(triethylsilylacetylene), a precursor to polyacetylene. The silyl (B83357) groups enhance the solubility and processability of the polymer, allowing for the formation of films and fibers. Subsequent desilylation yields the highly conductive polyacetylene.
Application: Conductive Polymers
Polyacetylene is a prototypical conducting polymer with potential applications in electronic devices, sensors, and as an antistatic coating. The ability to process the polymer in its silylated form is a significant advantage for fabrication.
| Monomer | Catalyst System | Polymer | Properties | Reference |
| This compound | Rhodium-based | Poly(triethylsilylacetylene) | Soluble, processable | [8] |
| (after desilylation) -> Polyacetylene | Conductive, insoluble, intractable |
Experimental Protocol: Polymerization of this compound
This is a general procedure based on rhodium-catalyzed polymerizations of substituted acetylenes.
Materials:
-
This compound
-
Rhodium catalyst (e.g., [Rh(nbd)Cl]₂)
-
Triethylamine (as a co-catalyst)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst in the anhydrous solvent.
-
Add triethylamine to the catalyst solution.
-
Add this compound monomer to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 24 hours).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Desilylation:
-
Dissolve the poly(triethylsilylacetylene) in a suitable solvent (e.g., THF).
-
Treat the solution with a desilylating agent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
-
Stir until the desilylation is complete, which is often indicated by a color change and precipitation of polyacetylene.
-
Isolate the polyacetylene by filtration and wash with a suitable solvent.
Caption: Synthesis of polyacetylene via a silylated precursor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials. Its unique combination of a reactive alkyne functionality and a bulky, stabilizing, and removable silyl group enables the construction of complex and highly functional molecules and polymers. The protocols outlined here provide a foundation for researchers to explore the potential of this compound in developing next-generation materials for a wide range of applications.
References
- 1. High-performance triethylsilylethynyl anthradithiophene transistors prepared without solvent vapor annealing: the effects of self-assembly during dip-coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and characterization of triethylsilylethynyl anthradithiophene with bithiophene end-groups for OTFT device: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Bulky trialkylsilyl acetylenes in the Cadiot-Chodkiewicz cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction [organic-chemistry.org]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. mdpi.com [mdpi.com]
Anwendungsbeispiele und Protokolle: Derivatisierung von (Triethylsilyl)acetylen für die organische Elektronik
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: (Triethylsilyl)acetylen ist ein wichtiger Baustein in der Synthese von organischen Halbleitermaterialien. Die Triethylsilyl (TES)-Gruppe dient als Schutzgruppe für das terminale Alkin, was eine selektive Funktionalisierung durch Kreuzkupplungsreaktionen ermöglicht. Nach der Derivatisierung kann die TES-Gruppe leicht entfernt werden, um das terminale Alkin für weitere Reaktionen freizulegen oder um das finale konjugierte Molekül zu erhalten. Diese Moleküle sind von zentraler Bedeutung für die Entwicklung von organischen Feldeffekttransistoren (OFETs) und organischen Solarzellen (OPVs), da ihre elektronischen Eigenschaften durch die Einführung verschiedener aromatischer Systeme gezielt eingestellt werden können.
Derivatisierungsstrategien
Die primäre Methode zur Derivatisierung von (Triethylsilyl)acetylen ist die Palladium-katalysierte Sonogashira-Kreuzkupplung. Diese Reaktion bildet eine Kohlenstoff-Kohlenstoff-Bindung zwischen dem Alkin und einem Aryl- oder Vinylhalogenid.[1] Eine Kupfer(I)-Salz wird oft als Co-Katalysator verwendet, um die Reaktion zu beschleunigen.[1] Es wurden jedoch auch kupferfreie Protokolle entwickelt, um die unerwünschte Homokupplung der Alkine (Glaser-Kupplung) zu vermeiden.[2]
Nach der Kupplung kann die TES-Gruppe unter milden Bedingungen mit Fluoridionen-Quellen wie Tetrabutylammoniumfluorid (TBAF) entfernt werden.[3][4][5]
Experimentelle Protokolle
Protokoll 1: Sonogashira-Kupplung von (Triethylsilyl)acetylen mit einem Arylbromid
Dieses Protokoll beschreibt eine allgemeine Vorgehensweise für die Sonogashira-Kupplung. Die genauen Bedingungen können je nach Reaktivität des Arylbromids variieren.
Materialien:
-
(Triethylsilyl)acetylen
-
Aryl- oder Vinylhalogenid (z. B. 4-Bromtoluol)
-
Bis(triphenylphosphin)palladium(II)-dichlorid (Pd(PPh₃)₂Cl₂)
-
Kupfer(I)-iodid (CuI)
-
Triethylamin (TEA), wasserfrei
-
Toluol, wasserfrei
-
Argon (oder Stickstoff) für eine inerte Atmosphäre
Vorgehensweise:
-
In einem ausgeflammten und mit Argon gespülten Schlenk-Kolben werden das Arylbromid (1,0 Äquiv.), Pd(PPh₃)₂Cl₂ (0,03 Äquiv.) und CuI (0,06 Äquiv.) in einer Mischung aus wasserfreiem Toluol und Triethylamin (z. B. 2:1 Volumenverhältnis) gelöst.
-
Die Reaktionsmischung wird entgast, indem für 15-20 Minuten Argon durch die Lösung geleitet wird.
-
(Triethylsilyl)acetylen (1,2 Äquiv.) wird zu der gerührten Lösung bei Raumtemperatur zugegeben.
-
Die Reaktionsmischung wird unter Argonatmosphäre bei erhöhter Temperatur (z. B. 60-80 °C) gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) verfolgt.
-
Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt und das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat) aufgenommen und mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat oder Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte triethylsilylethinyl-substituierte aromatische Produkt zu erhalten.
Protokoll 2: Entschützung der Triethylsilyl (TES)-Gruppe mit TBAF
Dieses Protokoll beschreibt die Abspaltung der TES-Gruppe, um ein terminales Alkin zu erhalten.
Materialien:
-
Triethylsilylethinyl-substituiertes aromatisches Molekül
-
Tetrabutylammoniumfluorid (TBAF), 1 M Lösung in Tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), wasserfrei
-
Dichlormethan (DCM)
-
Wasser
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Kieselgel für die Säulenchromatographie
Vorgehensweise:
-
Das TES-geschützte Alkin (1,0 Äquiv.) wird in wasserfreiem THF (ca. 0,1 M Lösung) gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Die 1 M TBAF-Lösung in THF (1,1-1,5 Äquiv.) wird tropfenweise zu der gerührten Lösung gegeben.[4]
-
Die Reaktion wird bei 0 °C oder Raumtemperatur gerührt und der Fortschritt mittels DC überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist.[4]
-
Nach Abschluss der Reaktion wird die Mischung mit Dichlormethan verdünnt.[4]
-
Die Reaktion wird durch Zugabe von Wasser gequencht. Die organische Schicht wird abgetrennt und mit Sole gewaschen.[4]
-
Die organische Schicht wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und unter reduziertem Druck eingeengt.[6]
-
Das Rohprodukt wird durch Flash-Säulenchromatographie an Kieselgel gereinigt, um das entschützte terminale Alkin zu erhalten.[4]
Quantitative Daten zur Geräteleistung
Die Derivatisierung von (Triethylsilyl)acetylen führt zu Materialien mit vielversprechenden elektronischen Eigenschaften, insbesondere für den Einsatz in organischen Feldeffekttransistoren (OFETs). Die folgende Tabelle fasst repräsentative Leistungsdaten zusammen.
| Material | Bauelement-Typ | Ladungsträgermobilität (μ) [cm²/Vs] | Ein/Aus-Verhältnis (I_on/I_off) | Schwellenspannung (V_th) [V] | Referenz |
| 5,11-Bis(triethylsilylethynyl)anthradithiophen (TES-ADT), α-Phase | OTFT | 0.4 | - | - | [3] |
| Naphthalin-terminiertes TES-Anthradithiophen | OTFT | 4 x 10⁻⁴ | - | - | [5] |
| TES-ADT mit Bithiophen-Endgruppen | OTFT | 5 x 10⁻⁵ | 1.0 x 10³ | 1.6 | [4][6] |
| 2,8-Difluor-5,11-bis(triethylsilylethynyl)anthradithiophen (diF-TESADT) mit PTAA und B(C₆F₅)₃ dotiert | OTFT | 8 | - | - | [7] |
Visualisierungen
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Rhodium-Catalyzed Dimerization of (Triethylsilyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a representative protocol for the rhodium-catalyzed dimerization of (triethylsilyl)acetylene. This reaction is a valuable method for the synthesis of functionalized enynes, which are important building blocks in organic synthesis and materials science. The protocol details the experimental setup, reaction conditions, and product analysis. Furthermore, a summary of catalytic data for related terminal alkynes is presented to offer a comparative perspective on catalyst performance. The underlying reaction mechanism is also illustrated.
Introduction
The dimerization of terminal alkynes is an atom-economical method for constructing conjugated enynes. Rhodium catalysts have demonstrated significant utility in this transformation, offering control over chemo- and regioselectivity. The dimerization of a terminal alkyne such as this compound can theoretically yield three isomers: the (Z)- and (E)-head-to-head dimers and the gem-substituted head-to-tail dimer. The regiochemical outcome is highly dependent on the choice of rhodium catalyst, ligands, and reaction conditions. Silyl-substituted enynes are versatile intermediates, amenable to further functionalization through reactions targeting the carbon-silicon bond or the alkyne and alkene moieties.
Reaction Scheme
The rhodium-catalyzed dimerization of this compound can produce a mixture of regioisomers. The primary products are typically the head-to-head and head-to-tail dimers.
-
Head-to-Head Dimerization: Results in the formation of (E)- and (Z)-1,4-bis(triethylsilyl)but-1-en-3-yne.
-
Head-to-Tail Dimerization: Leads to the formation of 2,4-bis(triethylsilyl)but-1-en-3-yne.
The selectivity for a particular isomer is dictated by the catalytic system employed. For instance, Wilkinson's catalyst, Rh(PPh₃)₃Cl, has been reported to favor the formation of (E)-enynes from silyl-substituted acetylenes.[1]
Catalytic Cycle and Mechanism
The prevailing mechanism for the rhodium-catalyzed dimerization of terminal alkynes involves a hydrometallation pathway. The catalytic cycle is initiated by the oxidative addition of the acetylenic C-H bond to the rhodium(I) center, forming a rhodium(III)-hydrido-alkynyl intermediate. Subsequent coordination and insertion of a second alkyne molecule into the Rh-H or Rh-C bond, followed by reductive elimination, yields the enyne product and regenerates the active rhodium(I) catalyst. The regioselectivity (head-to-head vs. head-to-tail) is determined at the alkyne insertion step.
Figure 1. Proposed catalytic cycle for rhodium-catalyzed alkyne dimerization.
Experimental Protocol: Representative Procedure
This protocol is a representative procedure for the rhodium-catalyzed dimerization of this compound, based on conditions reported for similar terminal alkynes.[1]
4.1. Materials and Equipment
-
This compound (TESA)
-
Wilkinson's catalyst [Rh(PPh₃)₃Cl]
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
NMR spectrometer, GC-MS for analysis
4.2. Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wilkinson's catalyst is air-sensitive and should be handled under an inert atmosphere.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
4.3. Reaction Setup and Procedure
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Wilkinson's catalyst (e.g., 0.005 mmol, 1 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add anhydrous dichloromethane (e.g., 2.0 mL).
-
Add this compound (0.5 mmol, 1.0 equiv.) to the flask via syringe.
-
Seal the flask and stir the reaction mixture at room temperature (or heat as optimized) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
4.4. Workup and Purification
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a hexanes/ethyl acetate (B1210297) gradient) to isolate the dimer products.
-
Combine the fractions containing the desired product(s) and remove the solvent in vacuo.
-
Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the isomeric ratio.
Quantitative Data: Catalyst Performance in Terminal Alkyne Dimerization
| Entry | Alkyne Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Product(s) | Reference |
| 1 | N-propargyl-N-tosylamide | [Rh(COD)Cl]₂/dppf | CH₂Cl₂ | 23 | 24 | 83 | Head-to-Tail Dimer | [1] |
| 2 | N-propargyl-N-Boc-amine | Rh(PPh₃)₃Cl | CH₂Cl₂ | 23 | 24 | 62 | Head-to-Tail Dimer | [1] |
| 3 | N-propargyl-N-Cbz-amine | [Rh(COD)Cl]₂/dppf | CH₂Cl₂ | 23 | 24 | 74 | Head-to-Tail Dimer | [1] |
| 4 | Phenylacetylene | [RhCl(IPr)(py)₂] | C₆D₆ | 25 | 0.5 | >98 | Head-to-Tail Dimer | [2] |
| 5 | (Trimethylsilyl)acetylene | [RhCl(IPr)(py)₂] | C₆D₆ | 25 | 1 | >98 | Head-to-Tail Dimer | [2] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; py = pyridine
Experimental Workflow
The following diagram illustrates the general workflow for the rhodium-catalyzed dimerization experiment.
Figure 2. General experimental workflow for the dimerization reaction.
Conclusion
The rhodium-catalyzed dimerization of this compound represents an efficient method for synthesizing silylated enynes. The choice of the rhodium precursor and ancillary ligands is crucial for controlling the regioselectivity of the reaction. The provided representative protocol, based on established procedures for similar substrates, offers a solid starting point for researchers exploring this transformation. Further optimization of catalyst, solvent, and temperature may be necessary to achieve high yields and desired selectivity for a specific isomer.
References
Application Notes and Protocols: Cadiot-Chodkiewicz Cross-Coupling with Bulky Trialkylsilyl Acetylenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the Cadiot-Chodkiewicz cross-coupling reaction using bulky trialkylsilyl acetylenes. This method is a powerful tool for the synthesis of unsymmetrical 1,3-diynes, which are valuable intermediates in the synthesis of natural products and other complex organic molecules. The use of bulky trialkylsilyl groups, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS), offers significant advantages in terms of stability and handling of the acetylene (B1199291) component.[1][2]
Introduction
The Cadiot-Chodkiewicz coupling is a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, yielding an unsymmetrical 1,3-diyne.[3] While effective, the reaction can be complicated by the instability of certain terminal alkynes. The introduction of a bulky trialkylsilyl protecting group on the acetylene starting material enhances stability and simplifies handling compared to the more volatile and expensive trimethylsilyl (B98337) acetylene.[2] These bulky silyl (B83357) groups can be readily removed under mild conditions, making them highly valuable in multi-step syntheses.[2]
This document outlines the reaction mechanism, provides quantitative data on reaction yields with various substrates, and offers detailed experimental protocols.
Reaction Mechanism
The accepted mechanism for the Cadiot-Chodkiewicz coupling involves a catalytic cycle initiated by the deprotonation of the terminal alkyne by an amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes oxidative addition with the 1-haloalkyne. Subsequent reductive elimination from the resulting copper(III) species affords the desired 1,3-diyne and regenerates the active copper(I) catalyst.[1][3][4]
Caption: Proposed mechanism for the Cadiot-Chodkiewicz cross-coupling reaction.
Data Presentation
The following tables summarize the yields of 1,3-diynes obtained from the Cadiot-Chodkiewicz cross-coupling of various bulky trialkylsilyl acetylenes with different 1-bromoalkynes, as reported by Marino and Nguyen (2002).[2][5]
Table 1: Coupling of Trialkylsilyl Acetylenes with 3-Bromo-2-propyn-1-ol [6]
| Entry | Trialkylsilyl Acetylene (R₃Si-C≡CH) | R₃Si Group | Product | Yield (%) |
| 1 | Trimethylsilyl acetylene | TMS | No Diyne Product | 0 |
| 2 | Triethylsilyl acetylene | TES | 5-(Triethylsilyl)penta-2,4-diyn-1-ol | 75 |
| 3 | tert-Butyldimethylsilyl acetylene | TBS | 5-(tert-Butyldimethylsilyl)penta-2,4-diyn-1-ol | 72 |
| 4 | Triisopropylsilyl acetylene | TIPS | 5-(Triisopropylsilyl)penta-2,4-diyn-1-ol | 83 |
Table 2: Coupling of Triethylsilyl Acetylene with Various 1-Bromoalkynes [6]
| Entry | 1-Bromoalkyne | Product | Yield (%) |
| 1 | 3-Bromo-2-propyn-1-ol | 5-(Triethylsilyl)penta-2,4-diyn-1-ol | 75 |
| 2 | 1-Bromo-3,3-dimethyl-1-butyne | 1-(Triethylsilyl)-5,5-dimethyl-1,3-hexadiyne | 80 |
| 3 | 1-Bromo-1-hexyne | 1-(Triethylsilyl)-1,3-decadiyne | 78 |
| 4 | (3-Bromoprop-2-yn-1-yloxy)(tert-butyl)dimethylsilane | (5-(Triethylsilyl)penta-2,4-diyn-1-yloxy)(tert-butyl)dimethylsilane | 85 |
Experimental Protocols
The following are representative experimental protocols for the Cadiot-Chodkiewicz cross-coupling reaction with bulky trialkylsilyl acetylenes.
General Experimental Workflow
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction [organic-chemistry.org]
- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bulky trialkylsilyl acetylenes in the Cadiot-Chodkiewicz cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Triethylsilylacetylene (TES-acetylene) Deprotection
Welcome to the technical support center for triethylsilylacetylene (TES-acetylene) deprotection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the removal of the triethylsilyl (TES) protecting group from terminal alkynes.
Frequently Asked questions (FAQs)
Q1: My TES-acetylene deprotection is not going to completion. What are the common causes and how can I address this?
A1: Incomplete deprotection of TES-acetylenes is a common issue that can arise from several factors:
-
Insufficient Reagent: The stoichiometry of the deprotecting agent may be inadequate. For fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), it's common to use a slight excess.
-
Reagent Quality: Fluoride-based reagents are notoriously hygroscopic, and their efficacy can be diminished by water content.[1] It is advisable to use a fresh bottle or a recently opened one. For base-catalyzed reactions, the strength of the base can be compromised by improper storage.
-
Reaction Time and Temperature: The reaction may simply require more time or gentle heating to proceed to completion. The stability of the TES group is influenced by the steric and electronic environment of the molecule.[2]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Protic solvents like methanol (B129727) can facilitate protonation of the resulting acetylide, driving the reaction forward in base-catalyzed deprotections.[3]
Troubleshooting Steps:
-
Increase the equivalents of the deprotecting agent incrementally.
-
Use a fresh, anhydrous source of your reagent.
-
Extend the reaction time and monitor progress by TLC or LC-MS.
-
Consider gently heating the reaction, being mindful of potential side reactions.
-
If using a base like K₂CO₃, ensure your methanol is anhydrous.[4]
Q2: I am observing side products in my TES-acetylene deprotection. What are the likely culprits and how can I minimize them?
A2: The formation of side products is often dependent on the chosen deprotection method and the substrate's functional groups.
-
Base-Sensitive Functional Groups: If your molecule contains base-sensitive groups (e.g., esters, aldehydes), using strong basic conditions (like NaOH or KOH) can lead to hydrolysis or other undesired reactions.[3]
-
Acid-Labile Groups: Conversely, acidic deprotection methods can affect acid-sensitive functionalities such as acetals or silyl (B83357) ethers.[5]
-
Alkyne Dimerization: The newly formed terminal alkyne can sometimes undergo oxidative coupling (dimerization) to form diynes, especially if transition metal contaminants (like copper) are present.[6]
-
Michael Addition: In methanolic base, methanol can potentially add across an activated triple bond, leading to enol ether formation.[3]
Strategies for Minimizing Side Products:
-
Choose a deprotection method that is orthogonal to the other functional groups in your molecule.
-
For base-sensitive substrates, consider milder basic conditions (e.g., K₂CO₃ in methanol) or fluoride-based methods.
-
For acid-sensitive substrates, fluoride or basic conditions are generally preferred.
-
To prevent dimerization, ensure your reaction is free of copper contamination and consider working under an inert atmosphere.[6]
Q3: My deprotected terminal alkyne seems to be unstable during workup or purification. What can I do to improve its stability?
A3: The instability of the terminal alkyne product is a significant challenge. Terminal alkynes can be sensitive to air, light, and residual reagents.[6]
-
Volatility: Smaller terminal alkynes can be volatile, leading to product loss during solvent removal under reduced pressure.[6]
-
Degradation on Silica (B1680970) Gel: Some terminal alkynes are prone to degradation on silica gel, which can be slightly acidic. This can lead to low recovery after column chromatography.
-
Oxidation: As mentioned, terminal alkynes can be susceptible to oxidative dimerization.[6]
Tips for Stabilization and Isolation:
-
Inert Atmosphere: Conduct the deprotection and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[6]
-
Careful Workup: Use a neutral workup if your product is sensitive to acid or base. Quenching the reaction with a mild buffer can be beneficial.[6]
-
Prompt Use: It is often best to use the deprotected alkyne in the subsequent synthetic step as soon as possible, without prolonged storage.[6]
-
Alternative Purification: If you suspect degradation on silica gel, consider using a different stationary phase (e.g., alumina) or alternative purification methods like crystallization or distillation. In some cases, if the crude NMR is clean, you may be able to proceed without chromatographic purification.[6][7]
Troubleshooting Guides
Guide 1: Fluoride-Mediated Deprotection (e.g., TBAF)
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Old or wet TBAF solution. | Use a fresh, anhydrous solution of TBAF in THF.[1] |
| Insufficient TBAF. | Increase the equivalents of TBAF (e.g., from 1.1 to 1.5 or 2.0 eq). | |
| Steric hindrance around the TES group. | Increase reaction time and/or gently warm the reaction (e.g., to 40-50 °C). | |
| Low Yield After Workup | Product is volatile. | Avoid excessive concentration under high vacuum.[6] |
| Product degradation on silica gel. | Consider a non-chromatographic workup or use a different stationary phase for purification.[6][7] |
Guide 2: Base-Catalyzed Deprotection (e.g., K₂CO₃/MeOH)
| Issue | Potential Cause | Suggested Solution |
| No Reaction or Sluggish Reaction | Inactive K₂CO₃. | Use freshly ground, anhydrous K₂CO₃. |
| Insufficient base. | Use a larger excess of K₂CO₃ or a stronger base if the substrate is compatible. | |
| Poor solubility of the substrate in methanol. | Add a co-solvent like THF or DCM to improve solubility.[7] | |
| Formation of Side Products | Presence of base-sensitive functional groups. | Switch to a milder deprotection method, such as fluoride-based deprotection. |
| Extended reaction time leading to degradation. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[8] |
Experimental Protocols
Protocol 1: General Procedure for TES-acetylene Deprotection with TBAF
-
Preparation: Dissolve the TES-protected alkyne (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1-0.5 M under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[6]
-
Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.[6]
Protocol 2: General Procedure for TES-acetylene Deprotection with K₂CO₃ in Methanol
-
Preparation: Dissolve the TES-protected alkyne (1.0 equivalent) in methanol (MeOH) to a concentration of approximately 0.1-0.5 M.[8]
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.1-0.5 equivalents) to the solution.[8]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[8]
-
Workup: Concentrate the reaction mixture in vacuo. Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter and concentrate in vacuo to yield the crude product.[8]
-
Purification: Purify the crude product by flash column chromatography if necessary.[8]
Data Presentation
Table 1: Comparison of Common TES-acetylene Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | THF, Room Temp | Mild, effective for many substrates. | Reagent is hygroscopic, can be basic.[1][9] |
| K₂CO₃/MeOH | Methanol, Room Temp | Inexpensive, mild, easy workup. | May not be effective for sterically hindered substrates, can affect base-sensitive groups.[8] |
| HCl or other acids | Protic solvent (e.g., MeOH, H₂O) | Inexpensive, effective. | Not suitable for acid-sensitive substrates.[5] |
| AgF | Methanol, Room Temp | Mild and chemoselective.[10] | Silver salts are expensive. |
| FeCl₃ (catalytic) | Acetonitrile, Room Temp | Inexpensive, mild, environmentally benign.[11] | May not be suitable for all substrates. |
Visualizations
Caption: General experimental workflow for TES-acetylene deprotection.
Caption: Troubleshooting decision tree for TES-acetylene deprotection.
Caption: Common pathways for TES-acetylene deprotection.
References
- 1. reddit.com [reddit.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. reddit.com [reddit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 10. redalyc.org [redalyc.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Optimizing Sonogashira Coupling with TES-acetylene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Sonogashira coupling reactions involving (triethylsilyl)acetylene (TES-acetylene). Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My Sonogashira coupling with TES-acetylene is resulting in a low yield or no product at all. What are the common causes?
A1: Low yields in Sonogashira couplings can arise from several factors, including inactive catalysts, suboptimal reaction conditions, or issues with the starting materials. A systematic approach to troubleshooting is recommended. Key areas to investigate include the reactivity of your aryl/vinyl halide, the integrity of your catalyst and reagents, and the reaction parameters such as temperature and solvent.
Q2: I observe a black precipitate in my reaction mixture. What is this, and how can it be prevented?
A2: The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and precipitates out of the solution, leading to catalyst deactivation.[1] This can be caused by:
-
Presence of Oxygen: Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1][2] Oxygen can promote both catalyst decomposition and the unwanted homocoupling of the alkyne (Glaser coupling).[2][3]
-
Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[2][4] Consider switching to an alternative solvent or solvent system.
-
Ligand Selection: Employing appropriate phosphine (B1218219) ligands can help stabilize the palladium catalyst and prevent agglomeration. For less reactive halides like bromides, bulkier and more electron-rich phosphine ligands may be beneficial.[2]
Q3: How does the choice of aryl/vinyl halide affect the reaction?
A3: The reactivity of the halide is a critical factor. The general reactivity trend for the oxidative addition step, which is often rate-determining, is: I > OTf > Br >> Cl.[2]
-
Iodides are the most reactive and can often be coupled at or near room temperature.
-
Bromides are less reactive and typically necessitate higher reaction temperatures.[5]
-
Chlorides are the least reactive and usually require specialized, electron-rich and bulky ligands (e.g., cataCXium A, sXPhos) and higher temperatures to achieve good conversion.[1]
Q4: Could my amine base be the issue?
A4: Yes, the choice and quality of the base are crucial.
-
Purity: Amines can oxidize over time. Using a freshly distilled or high-purity amine is recommended.
-
Type of Amine: The basicity and steric hindrance of the amine can influence the reaction. Common bases include triethylamine (B128534) (TEA), diisopropylamine (B44863) (DIPA), and piperidine. For some substrates, a switch of amine base can lead to significant improvements in yield. For instance, switching from a conventional Et3N-THF system to a DIPA-DMF system has been shown to be effective for electron-rich aryl iodides.[6]
Issue 2: Side Product Formation
Q5: I am observing a significant amount of a side product that appears to be the homocoupling of TES-acetylene. How can I minimize this?
A5: The formation of a diyne product results from the Glaser-Hay homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[7] To minimize this:
-
Strictly Anaerobic Conditions: Oxygen promotes homocoupling.[3] Thoroughly degassing all reagents and solvents is critical. This can be done via several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.[1]
-
Copper-Free Conditions: The most straightforward way to avoid Glaser coupling is to perform the reaction without a copper co-catalyst.[1][7] This may require a more active palladium catalyst system, potentially with more specialized ligands, and might need higher temperatures or longer reaction times.
-
Slow Addition of Alkyne: In some instances, the slow addition of the TES-acetylene to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thereby reducing the rate of homocoupling.
-
Dilute Hydrogen Atmosphere: A less common but effective method is to carry out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon), which has been shown to drastically reduce the formation of the homocoupled product.[3]
Data Presentation: Impact of Reaction Parameters
The following tables summarize the effects of different reaction components on the outcome of Sonogashira couplings. This information is compiled from various literature sources and should serve as a general guide for optimization.
Table 1: General Effect of Catalyst, Ligand, Base, and Solvent on Sonogashira Coupling
| Parameter | Options | General Effect on Reactivity/Yield | Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice but can be sensitive. PdCl₂(PPh₃)₂ is often more stable.[8] | Pd(II) sources require in-situ reduction to the active Pd(0) species. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | For challenging substrates (e.g., aryl chlorides or hindered bromides), bulky and electron-rich phosphine ligands like XPhos or SPhos can improve yields by facilitating oxidative addition.[1] | The optimal ligand is often substrate-dependent.[9] |
| Copper Co-catalyst | CuI, CuBr | Generally increases the reaction rate, allowing for milder conditions. | Can promote alkyne homocoupling, especially in the presence of oxygen.[7] |
| Base | Et₃N, DIPA, Piperidine, Cs₂CO₃, K₂CO₃ | Must be sufficiently basic to deprotonate the alkyne. Amine bases often act as both the base and the solvent. Inorganic bases like K₂CO₃ can also be effective, sometimes in combination with a co-solvent like water to improve solubility.[10] | The choice of base can be critical and may need to be optimized for a specific substrate. |
| Solvent | Amine (e.g., Et₃N, Piperidine), THF, DMF, Toluene (B28343), Acetonitrile | Solvent polarity can significantly impact reaction rates and yields.[11] Polar aprotic solvents like DMF can enhance the reaction rate, but non-polar solvents like toluene may be better in some cases to avoid ligand displacement from the palladium complex.[11] | Some solvents, like THF, have been linked to the formation of palladium black.[4] |
Experimental Protocols
Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling of an Aryl Iodide with TES-acetylene
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 mmol)
-
TES-acetylene (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the degassed solvent (5 mL) and degassed triethylamine (5 mL).
-
Add TES-acetylene (1.2 mmol) to the mixture via syringe.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-70 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: One-Pot Sonogashira Coupling and Desilylation
This procedure allows for the in-situ removal of the TES group to yield the terminal alkyne, which can then be used in a subsequent reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
(Trimethylsilyl)acetylene (TMS-acetylene can be used as a model for TES-acetylene in this context) (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M in THF) or another desilylating agent.
Procedure:
-
Perform the Sonogashira coupling as described in Protocol 1.
-
After confirming the formation of the TES-protected product by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Slowly add the desilylating agent (e.g., TBAF solution) to the reaction mixture.
-
Stir at room temperature and monitor the desilylation progress by TLC or LC-MS.
-
Once the desilylation is complete, proceed with the appropriate workup for the terminal alkyne product or use the crude mixture directly in a subsequent reaction (e.g., a click reaction).[12]
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in a Sonogashira coupling reaction with TES-acetylene.
Caption: Troubleshooting workflow for low Sonogashira coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.spbu.ru [chem.spbu.ru]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.lucp.net [books.lucp.net]
- 12. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
Identifying common side products in (Triethylsilyl)acetylene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common side products in reactions involving (Triethylsilyl)acetylene.
Troubleshooting Guides
Issue 1: Presence of a Terminal Alkyne in the Product Mixture
Symptom: Spectroscopic data (e.g., ¹H NMR shows a signal around δ 2-3 ppm, IR shows a sharp C-H stretch around 3300 cm⁻¹) indicates the presence of a terminal alkyne, suggesting cleavage of the triethylsilyl group.
Possible Cause: Unintentional desilylation (protodesilylation) has occurred. This can be triggered by:
-
Moisture or acidic impurities: Trace amounts of acid or water in the reaction mixture can protonate the acetylide and lead to cleavage of the C-Si bond.
-
Certain reagents or catalysts: Some reagents, particularly those with nucleophilic or basic properties, can promote desilylation. For example, fluoride (B91410) sources (e.g., TBAF) or strong bases can attack the silicon atom.[1]
-
Elevated temperatures: Higher reaction temperatures can sometimes lead to the decomposition of the silyl-protected alkyne.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify Reagents: Distill liquid reagents and dry solid reagents under vacuum to remove impurities.
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature.
-
Reagent Compatibility Check: Review the literature to ensure that all reagents and catalysts are compatible with the triethylsilyl protecting group under the reaction conditions.
Issue 2: Formation of a Symmetrical Diyne (Homocoupling Product)
Symptom: Mass spectrometry or other analytical techniques indicate the presence of a product with approximately double the mass of the expected product, corresponding to a symmetrical 1,4-bis(triethylsilyl)buta-1,3-diyne or the desilylated homocoupled product.
Possible Cause: This is often a result of Glaser-Hay coupling, which can occur under oxidative conditions, especially in the presence of copper salts.[1] It can be preceded by in-situ desilylation.
Troubleshooting Steps:
-
Exclude Oxygen: Degas all solvents and perform the reaction under a strictly inert atmosphere to minimize oxidative coupling.
-
Catalyst Choice: If using a copper catalyst, consider using a lower catalyst loading or a different catalyst system that is less prone to promoting homocoupling.
-
Protecting Group Stability: Ensure the triethylsilyl group remains intact throughout the reaction to prevent the formation of the terminal alkyne, which is the precursor to the homocoupled product.
Issue 3: Isomerization to an Allene (B1206475)
Symptom: NMR and IR spectroscopy suggest the presence of an allene (C=C=C) functionality.
Possible Cause: Under certain conditions, particularly with strong bases or in the presence of specific transition metal catalysts, propargylic rearrangement can lead to the formation of an isomeric allene.[1]
Troubleshooting Steps:
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to minimize the chances of isomerization.
-
Temperature Control: Perform the reaction at a lower temperature, as rearrangements are often kinetically disfavored at reduced temperatures.
-
Ligand Modification: In transition metal-catalyzed reactions, the choice of ligand can influence the reaction pathway. Experiment with different ligands to suppress the isomerization pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in reactions with this compound?
A1: The most frequently observed side product is the terminal alkyne resulting from the cleavage of the triethylsilyl group (protodesilylation).[1] This can occur under a variety of conditions, including the presence of moisture, acids, bases, or certain nucleophiles.
Q2: How can I prevent the homocoupling of this compound?
A2: To prevent homocoupling, it is crucial to maintain an inert atmosphere to exclude oxygen and to choose your catalyst system carefully, especially when using copper salts.[1] Ensuring the stability of the silyl (B83357) protecting group is also key, as the terminal alkyne is the species that undergoes homocoupling.
Q3: Is this compound stable to acidic conditions?
A3: The triethylsilyl group is generally more stable than the trimethylsilyl (B98337) (TMS) group but can still be cleaved under acidic conditions. The rate of cleavage depends on the strength of the acid and the reaction conditions. It is advisable to use neutral or basic conditions where possible.
Q4: Can I use fluoride reagents like TBAF with this compound?
A4: Tetrabutylammonium fluoride (TBAF) is a common reagent used for the deprotection of silyl ethers and silylacetylenes.[1] Therefore, using TBAF in a reaction where the triethylsilyl group is intended to be a protecting group will likely lead to its removal. If desilylation is not the desired outcome, avoid fluoride-based reagents.
Data Presentation
Table 1: Common Side Products and Their Formation Conditions
| Side Product | Common Name | Formation Conditions | Mitigation Strategies |
| R-C≡C-H | Terminal Alkyne | Acidic or basic conditions, presence of moisture, nucleophiles (e.g., F⁻)[1] | Use anhydrous conditions, purified reagents, and control pH. |
| R-C≡C-C≡C-R | Symmetrical Diyne | Oxidative conditions, presence of copper catalysts, in-situ desilylation[1] | Exclude oxygen, use appropriate catalysts, maintain silyl protection. |
| R-CH=C=CH₂ | Allene | Strong bases, certain transition metal catalysts[1] | Use non-nucleophilic bases, control temperature, optimize catalyst/ligand system. |
| Oligomers/Polymers | Alkyne Oligomers | Premature desilylation followed by polymerization, often catalyzed by transition metals. | Maintain silyl protection, control reaction time and temperature. |
Experimental Protocols
Protocol 1: General Procedure for a Sonogashira Coupling Reaction Minimizing Side Products
This protocol provides a general method for coupling this compound with an aryl halide, with considerations to minimize common side products.
-
Reagent and Glassware Preparation:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Solvents (e.g., triethylamine, THF) should be freshly distilled from an appropriate drying agent.
-
The aryl halide and this compound should be of high purity.
-
-
Reaction Setup:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add the degassed solvent (e.g., triethylamine).
-
Add this compound (1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor by TLC or GC-MS.
-
Avoid excessive heating to prevent desilylation.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Caption: Pathways to desired and side products in this compound reactions.
Caption: A workflow for identifying and troubleshooting side products.
References
Technical Support Center: Purification of (Triethylsilyl)acetylene Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving (triethylsilyl)acetylene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound reaction products in a question-and-answer format.
Issue 1: Product deprotection (loss of the Triethylsilyl group) during silica (B1680970) gel column chromatography.
-
Question: My TLC analysis of the crude reaction mixture shows my desired TES-protected product, but after column chromatography on silica gel, I am isolating the deprotected alkyne. What is happening and how can I prevent this?
-
Answer: Standard silica gel is slightly acidic due to the presence of silanol (B1196071) groups (Si-OH) on its surface. The triethylsilyl (TES) group is labile under acidic conditions and can be cleaved during chromatography.
Solutions:
-
Deactivation of Silica Gel with Triethylamine (B128534) (TEA): The most common and effective method is to neutralize the acidic sites on the silica gel.[1][2][3][4]
-
Add 1-3% triethylamine to your chosen eluent (e.g., hexane (B92381)/ethyl acetate).[1][5]
-
Flush the packed column with 1-2 column volumes of this basic eluent mixture.[5]
-
Then, equilibrate the column with the regular eluent (without TEA) before loading your sample.[1][5]
-
Note: Always perform a TLC analysis with the TEA-containing eluent first to see if it affects the separation.[2]
-
-
Use of Alternative Stationary Phases: If your compound is also base-sensitive or if deprotection persists, consider using a less acidic or neutral stationary phase.
-
Minimize Contact Time: If the deprotection is slow, a faster purification using flash chromatography may yield a better outcome by reducing the time the compound spends on the column.
-
Issue 2: Poor separation of the desired product from nonpolar impurities or starting materials.
-
Question: My TES-protected product has a very high Rf value, even in pure hexane, and it co-elutes with other nonpolar spots. How can I improve the separation?
-
Answer: This is a common challenge with nonpolar compounds. The goal is to increase the interaction of your compounds with the stationary phase to allow for better separation. An ideal Rf value for good separation is typically between 0.2 and 0.35.[7][8]
Solutions:
-
Solvent System Optimization:
-
Use a Very Nonpolar Eluent: Start with pure hexane or pentane (B18724) and add a slightly more polar solvent in very small increments (e.g., 0.5-1% toluene (B28343) or dichloromethane).[9]
-
Change Solvent Selectivity: Sometimes, changing the nature of the nonpolar solvent (e.g., switching from hexane to pentane) or using an eluent containing toluene can alter the interactions and improve separation.[9]
-
-
Argentation Chromatography (Silver Nitrate Impregnated Silica Gel): This technique is highly effective for separating compounds based on unsaturation.[9]
-
Silver ions form weak complexes with the π-bonds of alkynes and alkenes. This can be exploited to separate your desired alkyne from other unsaturated byproducts.[9]
-
-
Column and Loading Modifications:
-
Use a Long, Thin Column: This increases the number of theoretical plates and can improve the separation of closely eluting compounds.[9]
-
Dry Loading: For very nonpolar compounds, adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder can lead to sharper bands and better resolution.[1][9]
-
-
Issue 3: My product, which is a liquid at room temperature, is difficult to purify by chromatography and is thermally sensitive.
-
Question: My product is an oil and I am losing a significant amount on the column. I am concerned about decomposition with heating for distillation. What are my options?
-
Answer: For high-boiling or thermally sensitive liquids, vacuum distillation is the preferred method of purification as it allows for distillation at a lower temperature.[10][11][12]
Solution: Vacuum Distillation
-
Heating liquids above 150°C can often lead to decomposition.[10][11] Vacuum distillation lowers the boiling point, making it ideal for heat-sensitive substances.[10][12]
-
A successful vacuum distillation can often be achieved when the compound boils between 45°C and 180°C under the applied vacuum.[11]
-
For air-sensitive compounds, ensure the distillation is performed under an inert atmosphere (e.g., Nitrogen or Argon).[13]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common purification methods for products from this compound reactions?
-
A1: The most common methods are:
-
Flash Column Chromatography: The default method for most small to medium-scale purifications.
-
Distillation (often under vacuum): Ideal for liquid products, especially when trying to remove non-volatile impurities or separate liquids with significantly different boiling points.[11]
-
Recrystallization: The best method for obtaining highly pure solid products, provided a suitable solvent system can be found.[14][15]
-
-
-
Q2: What are common side products in Sonogashira or Hay coupling reactions with this compound, and how can they be removed?
-
A2: A common side product in these reactions is the homocoupled diyne (Glaser-Hay coupling byproduct).[16][17][18]
-
Removal: These homocoupled products are often more nonpolar or have different symmetry than the desired cross-coupled product, which usually allows for separation by column chromatography. Careful selection of the solvent system is key. In some cases, argentation chromatography can be effective if the electronic properties of the two diyne systems are sufficiently different.[9]
-
-
-
Q3: How do I choose between distillation and column chromatography for a liquid product?
-
A3: The choice depends on the nature of the impurities:
-
If the impurities are non-volatile (e.g., catalyst residues, salts), distillation is often a simple and effective method.
-
If the impurities are other volatile organic compounds with similar boiling points to your product, column chromatography will likely be necessary for separation.
-
If the product is thermally sensitive, column chromatography (potentially on deactivated silica) is generally preferred over distillation at atmospheric pressure.[11]
-
-
-
Q4: My solid product is not crystallizing. What can I do?
-
A4: Inducing crystallization can be challenging.
-
Systematic Solvent Screening: Test a wide range of solvents, from nonpolar (e.g., pentane, hexane) to polar (e.g., ethanol, ethyl acetate). A good solvent will dissolve the compound when hot but not at room temperature.[9]
-
Two-Solvent System: Dissolve your compound in a "good" solvent where it is very soluble, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently warm to redissolve and then cool slowly.[19]
-
Low-Temperature Recrystallization: For low-melting solids or oils, dissolving the compound in a suitable low-freezing point solvent (like pentane) at room temperature and then cooling to 0°C, -20°C, or even -78°C can induce crystallization.[9]
-
-
Data Presentation
Table 1: General Guidance for Column Chromatography of TES-Protected Alkynes
| Polarity of Product | Typical Eluent System | Approximate Rf on TLC | Notes |
| Very Nonpolar | 100% Hexane or Pentane | 0.1 - 0.3 | May require a very long column for good separation. |
| Nonpolar | 1-10% Ethyl Acetate in Hexane | 0.2 - 0.4 | This is a common starting point for many products. |
| Moderately Polar | 10-30% Ethyl Acetate in Hexane | 0.2 - 0.4 | Adjust the ratio to achieve the optimal Rf. |
| Polar | 30-50%+ Ethyl Acetate in Hexane | 0.2 - 0.4 | For more polar compounds, other solvents like dichloromethane (B109758) may be used. |
Note: These are general starting points. The optimal solvent system must be determined experimentally using Thin Layer Chromatography (TLC). An ideal Rf for column chromatography is typically 0.2-0.35.[7][8]
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Prepare the Eluent: Prepare your chosen solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Add Triethylamine: To a portion of this eluent, add triethylamine (TEA) to a final concentration of 1-3% (v/v).
-
Pack the Column: Pack your chromatography column with silica gel using the standard slurry method with your regular eluent (without TEA).
-
Neutralize the Silica: Pass 1-2 column volumes of the TEA-containing eluent through the packed column. Discard the eluent that passes through.[1][5]
-
Equilibrate the Column: Flush the column with at least 2-3 column volumes of the regular eluent (without TEA) to remove excess triethylamine.
-
Load and Run: The column is now ready for you to load your sample and run the chromatography as usual.
Protocol 2: General Procedure for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with vacuum grease.
-
Sample and Boiling Chips: Place the crude liquid product in the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply the vacuum from a vacuum pump or water aspirator.
-
Heating: Begin heating the distilling flask gently using a heating mantle. The pot temperature should typically be 20-30°C higher than the boiling point of the liquid at that pressure.[11]
-
Collect Fractions: Collect the distillate in the receiving flask. It is often useful to collect a forerun fraction before collecting the main product fraction.
-
Completion: Once the distillation is complete, turn off the heating and allow the apparatus to cool completely before slowly re-introducing air to the system.
Protocol 3: General Procedure for Recrystallization
-
Choose a Solvent: Select a suitable solvent or solvent pair in which your solid product has high solubility at high temperatures and low solubility at low temperatures.[15]
-
Dissolve the Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot (near boiling) solvent until the solid just dissolves.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.[14]
-
Induce Further Crystallization: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[20]
-
Dry the Product: Allow the crystals to dry completely, either air-drying or in a vacuum oven, to remove any residual solvent.
Mandatory Visualization
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Distillation | Research Starters | EBSCO Research [ebsco.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. mt.com [mt.com]
- 16. Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. athabascau.ca [athabascau.ca]
How to improve the yield of ethynyltriethylsilane synthesis
Welcome to the technical support center for the synthesis of ethynyltriethylsilane. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing ethynyltriethylsilane?
A1: The most prevalent and dependable method is the reaction of triethylchlorosilane with an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide. This method is favored for its relatively high yields and straightforward procedure.
Q2: I am observing a low yield in my reaction. What are the most probable causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Any water present in the glassware, solvents, or starting materials will quench the Grignard reagent and reduce the yield.
-
Inactive Magnesium: The magnesium turnings used to prepare the Grignard reagent can have an oxide layer on the surface, which prevents the reaction from initiating.
-
Side Reactions: The formation of byproducts, such as bis(triethylsilyl)acetylene (B99759), can significantly lower the yield of the desired product.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials.
Q3: How can I minimize the formation of the bisthis compound byproduct?
A3: The formation of bisthis compound occurs when ethynyltriethylsilane reacts with another molecule of the Grignard reagent and then with triethylchlorosilane. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the ethynyl Grignard reagent relative to triethylchlorosilane can help. Additionally, adding the triethylchlorosilane solution slowly to the Grignard reagent at a low temperature can also reduce the formation of this byproduct.
Q4: What is the best method for purifying ethynyltriethylsilane?
A4: Fractional distillation under reduced pressure is the most effective method for purifying ethynyltriethylsilane from the reaction mixture. This technique is suitable for separating the product from less volatile impurities and any remaining starting materials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction does not initiate. | 1. Magnesium surface is passivated with an oxide layer.2. Traces of moisture in the apparatus or solvent. | 1. Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[1]2. Flame-dry all glassware under vacuum and use anhydrous solvents. |
| Low yield of ethynyltriethylsilane. | 1. Grignard reagent was quenched by moisture.2. Incomplete formation of the Grignard reagent.3. Side reaction forming bisthis compound. | 1. Ensure all reagents and solvents are strictly anhydrous.[1]2. Allow sufficient time for the Grignard reagent to form, often indicated by the disappearance of the magnesium turnings.3. Use a slight excess of ethynylmagnesium bromide and add triethylchlorosilane slowly at a low temperature. |
| Product is contaminated with a high-boiling point impurity. | 1. Formation of bisthis compound.2. Incomplete reaction leaving unreacted starting materials. | 1. Optimize reaction stoichiometry and conditions to minimize byproduct formation.2. Purify the crude product using fractional distillation under reduced pressure.[2] |
| Difficulty in separating the product from the solvent. | 1. Similar boiling points of the product and the solvent (e.g., THF). | 1. Use a fractionating column during distillation to improve separation.[3]2. If separation is still difficult, consider using a different solvent with a more distinct boiling point for the reaction. |
Experimental Protocols
Protocol 1: Synthesis of Ethynyltriethylsilane via Grignard Reaction
This protocol details the synthesis of ethynyltriethylsilane from triethylchlorosilane and ethynylmagnesium bromide, which is prepared in situ from ethylmagnesium bromide and acetylene (B1199291).
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetylene gas (purified)
-
Triethylchlorosilane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
Part A: Preparation of Ethynylmagnesium Bromide [4]
-
Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
In the flask, prepare a solution of ethylmagnesium bromide from magnesium turnings (1.0 eq) and ethyl bromide (1.1 eq) in anhydrous THF.[4]
-
In a separate, larger flame-dried flask equipped for gas inlet and stirring, place anhydrous THF and begin bubbling purified acetylene gas through the solvent.[4]
-
Slowly add the prepared ethylmagnesium bromide solution to the acetylene-saturated THF. The reaction is exothermic and will produce ethane (B1197151) gas.[4] Maintain a steady flow of acetylene throughout the addition.
-
After the addition is complete, continue to bubble acetylene through the solution for a short period to ensure complete reaction.
Part B: Reaction with Triethylchlorosilane
-
Cool the freshly prepared ethynylmagnesium bromide solution in an ice bath.
-
In a dropping funnel, prepare a solution of triethylchlorosilane (0.9 eq) in anhydrous THF.
-
Add the triethylchlorosilane solution dropwise to the stirred Grignard reagent solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure ethynyltriethylsilane.[2][6]
Data Presentation
Table 1: Impact of Reaction Parameters on Grignard Reagent Formation and Yield
| Parameter | Condition | Effect on Yield | Reference |
| Solvent | Tetrahydrofuran (THF) | Generally provides higher yields compared to diethyl ether due to better stabilization of the Grignard reagent. | [7] |
| Temperature | Maintain below 20°C during Grignard formation | Prevents disproportionation of ethynylmagnesium bromide.[4] | |
| Purity of Reagents | Anhydrous reagents and solvents | Crucial for high yields as Grignard reagents are readily quenched by water.[1] | |
| Magnesium Activation | Use of iodine or 1,2-dibromoethane | Promotes the initiation of the Grignard reaction, leading to higher conversion.[1] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of ethynyltriethylsilane.
Caption: Troubleshooting guide for low yield in ethynyltriethylsilane synthesis.
References
Stability of (Triethylsilyl)acetylene under acidic and basic conditions
Welcome to the Technical Support Center for (Triethylsilyl)acetylene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: How stable is the triethylsilyl (TES) group on an alkyne compared to other common silyl (B83357) protecting groups?
A1: The stability of a silyl group is largely influenced by steric hindrance around the silicon atom. Generally, the triethylsilyl (TES) group is more stable than the trimethylsilyl (B98337) (TMS) group but less stable than bulkier groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS). This intermediate stability allows for its selective removal under conditions that might not affect more robust silyl ethers.
Q2: Under what general conditions is this compound unstable?
A2: this compound is susceptible to cleavage of the silicon-carbon bond under both acidic and basic conditions. Fluoride (B91410) ion sources are particularly effective at cleaving this bond. Strong acids and bases will also lead to deprotection.
Q3: Can I use this compound in reactions involving strong bases like organolithium reagents?
A3: While the silyl group offers protection, strong bases can lead to undesired side reactions or deprotection. It is advisable to perform such reactions at low temperatures and to carefully control the stoichiometry of the base.
Q4: What are the most common reagents for the deprotection of this compound?
A4: Common basic/nucleophilic reagents include fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) and mild bases such as potassium carbonate (K₂CO₃) in methanol (B129727).[1] For acidic deprotection, conditions are generally harsher, but methods involving silver salts followed by treatment with acids like hydrochloric acid (HCl) have been reported for related silyl alkynes.[2]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material (this compound derivative) in the reaction mixture after the expected reaction time, as observed by TLC, GC, or NMR.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reagent | Increase the equivalents of the deprotection reagent. For TBAF, using 1.5-2.0 equivalents is common. For K₂CO₃, while often catalytic, increasing to stoichiometric amounts may be necessary for less reactive substrates.[2] |
| Short Reaction Time | Monitor the reaction for a longer duration using TLC or LC-MS. Be aware that extended reaction times can sometimes lead to product degradation.[2] |
| Low Reaction Temperature | Gently warming the reaction mixture can increase the rate of deprotection. However, this should be done cautiously to avoid side reactions. |
| Inappropriate Solvent | For fluoride-mediated deprotection (TBAF), polar aprotic solvents like THF or acetonitrile (B52724) are preferred. For base-catalyzed reactions (K₂CO₃), protic solvents like methanol are typically used.[2] |
| Steric Hindrance | If the substrate is sterically hindered around the silyl group, more forcing conditions (higher temperature, longer reaction time, stronger reagent) may be required. |
Issue 2: Formation of Side Products
Symptoms:
-
Appearance of unexpected spots on TLC or peaks in GC/NMR.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Allene Formation with TBAF | TBAF is basic and can promote the isomerization of the terminal alkyne product to an allene.[3] To mitigate this, use buffered TBAF (e.g., with acetic acid) or switch to a milder, non-basic deprotection method like K₂CO₃ in methanol. |
| Product Dimerization | Terminal alkynes can undergo oxidative coupling (Glaser coupling) to form diynes, especially if trace metals like copper are present.[2] Ensure all glassware is clean and perform the reaction under an inert atmosphere. |
| Decomposition of Sensitive Functional Groups | If your molecule contains base-sensitive or acid-sensitive functional groups, the deprotection conditions may be too harsh. Consider using milder reagents or protecting those sensitive groups. |
Issue 3: Difficulty in Product Isolation and Purification
Symptoms:
-
Low isolated yield despite clean conversion in the crude reaction mixture.
-
Product decomposition during purification (e.g., on a silica (B1680970) gel column).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Product Volatility | Small terminal alkynes can be volatile.[2] Use caution during solvent removal (e.g., use lower temperatures on the rotary evaporator). |
| Instability on Silica Gel | Some terminal alkynes are unstable on silica gel. If you observe streaking or decomposition on TLC, consider alternative purification methods such as distillation, crystallization, or using a different stationary phase (e.g., alumina). In some cases, if the crude NMR is clean, it may be best to use the product directly in the next step without purification.[2] |
| Aqueous Workup Issues | If the deprotected alkyne is water-soluble or sensitive to aqueous acid/base, workup can be challenging. For TBAF reactions, a non-aqueous workup using a sulfonic acid resin and calcium carbonate can be employed to remove TBAF salts.[2] |
Quantitative Data Summary
| Condition Category | Reagent/Solvent System | Relative Stability of TES-Acetylene | Typical Reaction Time | Typical Temperature |
| Strongly Basic/Nucleophilic | Tetrabutylammonium Fluoride (TBAF) in THF | Low | 15 min - 4 h | 0 °C to Room Temp |
| Mildly Basic | Potassium Carbonate (K₂CO₃) in Methanol | Moderate | 1 - 4 h | Room Temp |
| Acidic (with Silver) | Silver Fluoride (AgF) then aq. HCl in Methanol | Low | 3 - 5 h | Room Temp |
| Strongly Acidic | Trifluoroacetic Acid (TFA) | Moderate to High (harsher conditions needed) | Variable (Substrate dependent) | Room Temp to Reflux |
| Aqueous Acid | Aqueous HCl | High (generally stable under mild aqueous acid) | Variable (Substrate dependent) | Room Temp to Reflux |
Experimental Protocols
Protocol 1: Deprotection of this compound using Potassium Carbonate
This method is mild and suitable for substrates with base-sensitive functional groups.
Materials:
-
This compound derivative
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in anhydrous methanol (to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add anhydrous potassium carbonate (0.2-1.5 equiv). For many substrates, a catalytic amount is sufficient.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (typically complete within 1-4 hours).[2]
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude terminal alkyne.
-
Purify by flash column chromatography if necessary.
Protocol 2: Deprotection of this compound using Tetrabutylammonium Fluoride (TBAF)
This is a very common and effective method, but the basicity of TBAF should be considered.
Materials:
-
This compound derivative
-
Tetrabutylammonium fluoride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in anhydrous THF (to a concentration of ~0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with dichloromethane or diethyl ether.
-
Separate the organic layer and wash with water and then brine to remove the majority of TBAF salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Decision workflow for choosing a deprotection method.
Caption: Troubleshooting logic for deprotection experiments.
References
Methods for removing triethylsilanol byproduct after deprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed methods and troubleshooting advice for the removal of the common byproduct, triethylsilanol (B1199358) ((C₂H₅)₃SiOH), which forms during the deprotection of triethylsilyl (TES) ether protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is triethylsilanol and why is it a problem?
A1: Triethylsilanol is a silicon-containing byproduct generated during the cleavage of triethylsilyl (TES) ethers, a common protecting group for alcohols in organic synthesis. Its presence can complicate purification and downstream applications, making its removal essential for obtaining a pure final product.
Q2: What are the main methods for removing triethylsilanol?
A2: The primary methods for removing triethylsilanol are flash column chromatography, liquid-liquid extraction, and crystallization. Other less common methods include the use of scavenger resins and distillation. The choice of method depends on the properties of your desired compound, the scale of the reaction, and the required purity.
Q3: What are the physical properties of triethylsilanol that are relevant for its removal?
A3: Understanding the physical properties of triethylsilanol is crucial for selecting and optimizing a purification strategy.
| Property | Value | Implication for Removal |
| Boiling Point | 158 °C (at atmospheric pressure) | Distillation can be a viable option if the desired product has a significantly different boiling point. |
| Solubility | Good solubility in many anhydrous organic solvents, ethers, and aromatic hydrocarbons. | Affects solvent selection for chromatography, extraction, and crystallization.[1] |
| Polarity | Moderately polar due to the hydroxyl group. | Influences its retention on silica (B1680970) gel and partitioning in liquid-liquid extractions. |
Q4: How do I choose the best purification method for my specific compound?
A4: The optimal purification strategy depends on the differences in physical and chemical properties between your product and triethylsilanol. The following decision workflow can guide your choice.
Decision workflow for selecting a purification method.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Co-elution of product and triethylsilanol. | Similar polarity of the product and triethylsilanol. | 1. Optimize Solvent System: Test different solvent systems using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate (B1210297).[2] Try increasing the polarity gradually (gradient elution).[3] 2. Deactivate Silica Gel: Triethylsilanol is weakly acidic. Pre-treating the silica gel by flushing the column with a solvent system containing 1-3% triethylamine (B128534) can help improve separation.[3] |
| Product decomposes on the silica gel column. | The desired compound is sensitive to the acidic nature of silica gel. | 1. Deactivate Silica Gel: As mentioned above, use a triethylamine-containing solvent to neutralize the silica.[3] 2. Use Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic). |
| Streaking or tailing of spots on TLC. | The compound may be interacting strongly with the silica gel. | Add a small amount of triethylamine (0.1-1%) to the developing solvent to improve the spot shape.[2] |
Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Poor separation of layers (emulsion formation). | Solvents have similar densities or high concentrations of solutes. | 1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the polarity of the aqueous phase and help break the emulsion. 2. Centrifugation: If the emulsion persists, centrifuging the mixture can aid in layer separation. |
| Product remains in the aqueous layer. | The product has some water solubility. | 1. "Salting Out": Add a salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous layer to decrease the solubility of the organic product. 2. Back-Extraction: Perform multiple extractions with the organic solvent to maximize the recovery of the product. |
| Triethylsilanol remains in the organic layer. | Insufficient partitioning of triethylsilanol into the aqueous phase. | 1. Use a More Polar Aqueous Phase: Use a slightly basic aqueous solution (e.g., dilute sodium bicarbonate) to deprotonate the triethylsilanol, increasing its water solubility. 2. Multiple Washes: Wash the organic layer multiple times with the aqueous solution. |
Detailed Experimental Protocols
Method 1: Flash Column Chromatography
This method is most effective when there is a noticeable difference in polarity between the desired product and triethylsilanol.
1. Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation. A common mobile phase is a mixture of ethyl acetate and hexanes.
-
Aim for an Rf value of approximately 0.2-0.3 for your desired compound, with the triethylsilanol spot being well-separated.[4]
2. Column Preparation:
-
Dry pack a flash column with silica gel (230-400 mesh). The amount of silica gel will depend on the scale of your reaction and the difficulty of the separation.
-
Equilibrate the column by passing several column volumes of the chosen eluent through the silica gel.
3. Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent like dichloromethane (B109758).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
4. Elution:
-
Begin eluting with the chosen solvent system.
-
If the separation is difficult, a gradient elution can be employed, starting with a less polar solvent mixture and gradually increasing the polarity.[3]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow for flash column chromatography.
Method 2: Liquid-Liquid Extraction
This method is useful for large-scale reactions where chromatography may be impractical and relies on the differential solubility of the product and triethylsilanol between two immiscible liquid phases.
1. Solvent Selection:
-
Choose an organic solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
Triethylsilanol has some solubility in both organic and aqueous phases.
2. Extraction Procedure:
-
Dissolve the crude reaction mixture in the chosen organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of water or a dilute aqueous basic solution (e.g., 5% sodium bicarbonate). The basic wash will deprotonate the acidic triethylsilanol, increasing its solubility in the aqueous phase.
-
Shake the funnel gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the aqueous layer.
-
Repeat the washing of the organic layer with the aqueous solution two to three more times.
3. Product Isolation:
-
Wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the purified product.
Method 3: Crystallization
This method is suitable if your desired product is a solid at room temperature and has significantly different solubility characteristics from triethylsilanol in a particular solvent system.[2]
1. Solvent Selection:
-
Find a solvent or solvent mixture in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures.[5]
-
Triethylsilanol should ideally remain soluble in the solvent at low temperatures. Common crystallization solvents include hexanes, ethyl acetate, ethanol, and mixtures thereof.
2. Crystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.[6]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield, further cool the flask in an ice bath.
3. Product Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities and residual triethylsilanol.[7]
-
Dry the crystals under vacuum to remove any remaining solvent.
Method 4: Scavenger Resins
Scavenger resins are solid-supported reagents that react with and bind to specific functional groups, allowing for their removal by simple filtration.[8]
1. Resin Selection:
-
For the removal of triethylsilanol, an isocyanate-functionalized resin can be effective. The isocyanate group reacts with the hydroxyl group of the silanol, covalently binding it to the resin.
2. Scavenging Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or THF).
-
Add the scavenger resin (typically 2-4 equivalents relative to the amount of triethylsilanol).
-
Stir the mixture at room temperature for a few hours to overnight. The reaction progress can be monitored by TLC.
-
Once the triethylsilanol has been consumed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent.
3. Product Isolation:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Comparison of Triethylsilanol Removal Methods
| Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 70-95% | High purity achievable; applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. |
| Liquid-Liquid Extraction | 80-95% (crude) | >90% | Fast and suitable for large-scale reactions. | May not provide high purity; often requires a subsequent purification step. |
| Crystallization | >98% | 60-90% | Can yield very pure material; scalable. | Only applicable to solid products; yield can be reduced due to solubility losses. |
| Scavenger Resins | >95% | >90% | Simple filtration-based workup; high selectivity. | Resins can be expensive; may require optimization of reaction conditions. |
Note: The values in this table are approximate and can vary significantly depending on the specific reaction, the properties of the desired product, and the optimization of the chosen method.
Additional Resources
For further information on silyl (B83357) ether protecting groups and their deprotection, consult established resources in organic synthesis.[5][9][10][11]
References
- 1. dakenchem.com [dakenchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of (Triethylsilyl)acetylene
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of (Triethylsilyl)acetylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and industrially viable method for synthesizing this compound is through the reaction of a Grignard reagent, typically ethynylmagnesium bromide or chloride, with triethylchlorosilane. An alternative approach involves the use of an alkali metal acetylide, such as lithium acetylide, which is often prepared in situ from acetylene (B1199291) and an organolithium reagent like n-butyllithium.
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during the scale-up of this synthesis include:
-
Highly Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with triethylchlorosilane are highly exothermic, posing a risk of thermal runaway if not properly controlled.[1]
-
Flammable Materials: The use of ethereal solvents like THF and the flammable nature of acetylene gas require strict adherence to safety protocols to prevent fires and explosions.[2]
-
Handling of Acetylene: Acetylene is a highly flammable and potentially explosive gas that requires specialized handling procedures and equipment.
-
Reactive Reagents: Grignard reagents are highly reactive and sensitive to moisture and air.[3]
Q3: Why is temperature control so critical during the scale-up process?
A3: Temperature control is crucial for several reasons. Firstly, inadequate heat removal can lead to a dangerous thermal runaway.[1] Secondly, higher temperatures can promote the disproportionation of ethynylmagnesium halides, leading to the formation of bis(magnesium chloride)acetylene and a decrease in the yield of the desired product.[4]
Q4: What are the common impurities encountered in the large-scale synthesis of this compound?
A4: Common impurities include:
-
Bisthis compound: Formed if there is an excess of the Grignard reagent or if the reaction conditions favor the reaction of the product with another molecule of the Grignard reagent.
-
Unreacted Triethylchlorosilane: Due to incomplete reaction.
-
Solvent and Byproducts from Grignard formation: Such as butane (B89635) if n-butyllithium is used to form the acetylide.
-
Siloxanes: Resulting from the hydrolysis of chlorosilanes in the presence of moisture.
Q5: How is this compound typically purified at an industrial scale?
A5: On a large scale, this compound is typically purified by fractional distillation.[5] Due to its volatility, it is essential to use an efficient distillation column and a cooled receiver to minimize product loss.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | 1. Incomplete Grignard Reagent Formation: Insufficient activation of magnesium or presence of moisture. 2. Grignard Reagent Decomposition: Reaction temperature too high. 3. Side Reactions: Insufficient acetylene flow leading to Wurtz-type coupling or formation of bisthis compound.[4] 4. Loss of Product During Workup/Distillation: Product is volatile. | 1. Ensure magnesium turnings are fresh and dry. Use an initiator like iodine or 1,2-dibromoethane. Ensure all glassware and solvents are rigorously dried. 2. Maintain the reaction temperature below 20°C during the formation of ethynylmagnesium chloride.[4] 3. Ensure a continuous and sufficient flow of acetylene gas throughout the addition of the Grignard reagent precursor. Use a slight excess of acetylene. 4. Use an efficient condenser and cool the receiving flask during distillation to prevent loss of the volatile product.[4] |
| Poor Purity (Presence of Impurities) | 1. Bisthis compound: Incorrect stoichiometry or localized overheating. 2. Unreacted Triethylchlorosilane: Incomplete reaction or inefficient mixing. 3. Solvent/Byproduct Contamination: Inefficient purification. | 1. Add the triethylchlorosilane to the Grignard reagent slowly and with efficient stirring to avoid localized excess of the Grignard reagent. Maintain strict temperature control. 2. Ensure efficient mixing, especially in large reactors. Allow for sufficient reaction time. 3. Use a high-efficiency distillation column (e.g., a Vigreux column) and carefully control the distillation rate and temperature to separate the product from lower and higher boiling impurities.[4] |
| Reaction Fails to Initiate | 1. Inactive Magnesium: Magnesium surface is oxidized. 2. Presence of Moisture: Water deactivates the Grignard reagent. | 1. Activate the magnesium using a small amount of iodine, 1,2-dibromoethane, or by mechanical stirring/sonication. 2. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Uncontrolled Exotherm | 1. Rapid Addition of Reagents: Adding the alkyl halide or triethylchlorosilane too quickly.[1] 2. Poor Heat Transfer: Inefficient cooling or inadequate reactor design for the scale of the reaction. | 1. Add the reagents dropwise or via a syringe pump at a rate that allows the cooling system to maintain the desired temperature. 2. Ensure the reactor has a sufficient surface area to volume ratio for efficient heat exchange. Use a reliable cooling system (e.g., a chiller). For very large scales, consider a semi-batch or continuous flow process. |
Data Presentation
Table 1: Illustrative Comparison of Synthesis Parameters at Different Scales
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (10 L) | Industrial Scale (1000 L) |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Purity (Post-Distillation) | >98% | >97% | >96% |
| Major Impurities | Bisthis compound (<1%), Unreacted Triethylchlorosilane (<1%) | Bisthis compound (1-2%), Unreacted Triethylchlorosilane (1-2%), Siloxanes (<0.5%) | Bisthis compound (2-3%), Unreacted Triethylchlorosilane (2-3%), Siloxanes (0.5-1%) |
| Reaction Time | 2-4 hours | 6-8 hours | 12-24 hours |
| Key Challenge | Ensuring anhydrous conditions. | Heat management and efficient mixing. | Heat management, mass transfer limitations, and process safety. |
Note: The data in this table is illustrative and can vary depending on the specific process and equipment used.
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reagent
1. Preparation of Ethynylmagnesium Chloride:
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a dropping funnel, and a condenser. The entire apparatus should be flame-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Procedure:
-
Place magnesium turnings in the flask.
-
Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.
-
Introduce a continuous flow of dry acetylene gas through the gas inlet tube, ensuring it bubbles through the THF.
-
Prepare a solution of ethylmagnesium bromide or chloride in THF in the dropping funnel.
-
Cool the reaction flask to 0-5°C using an ice bath.
-
Slowly add the ethylmagnesium halide solution to the stirred suspension of magnesium in THF while maintaining the acetylene flow. The rate of addition should be controlled to keep the internal temperature below 20°C.[4]
-
After the addition is complete, continue to bubble acetylene through the mixture for an additional 30-60 minutes to ensure complete formation of ethynylmagnesium chloride.
-
2. Reaction with Triethylchlorosilane:
-
Procedure:
-
Prepare a solution of triethylchlorosilane in anhydrous THF.
-
Cool the freshly prepared ethynylmagnesium chloride solution to 0-5°C.
-
Slowly add the triethylchlorosilane solution to the Grignard reagent with vigorous stirring. The addition rate should be controlled to maintain the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
3. Work-up and Purification:
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter the drying agent and remove the solvent by distillation.
-
Purify the crude product by fractional distillation under an inert atmosphere, collecting the fraction boiling at approximately 136-137°C.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up synthesis issues.
References
Technical Support Center: Preventing Premature Desilylation in Multi-Step Synthesis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing premature desilylation in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature desilylation?
A1: Premature removal of silyl (B83357) ether protecting groups is a frequent challenge in multi-step synthesis. The primary causes are often related to reaction conditions and the inherent stability of the specific silyl group. Key factors include:
-
Acidic Conditions: Many silyl ethers are susceptible to cleavage under acidic conditions. The source of acidity can be explicit, such as the use of an acid catalyst, or implicit, like acidic impurities in reagents or solvents, or the use of silica (B1680970) gel in chromatography.[1][2]
-
Basic Conditions: While generally more stable to base than to acid, some silyl ethers can be cleaved under basic conditions, especially with stronger bases or prolonged reaction times.[1][3]
-
Nucleophilic Attack: The silicon atom is electrophilic and can be attacked by nucleophiles. The most common nucleophile for silyl ether cleavage is the fluoride (B91410) ion, but other nucleophiles can also cause desilylation under certain conditions.[2]
-
Steric Hindrance: The stability of a silyl ether is significantly influenced by the steric bulk of the substituents on the silicon atom. Less sterically hindered silyl ethers, like trimethylsilyl (B98337) (TMS), are much more labile than bulkier groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[1][4]
Q2: How do I choose the right silyl protecting group for my synthesis?
A2: Selecting the appropriate silyl ether is crucial for the success of a multi-step synthesis. The choice depends on the stability required at each synthetic step and the conditions available for its eventual removal. A well-chosen silyl group will be stable to various reaction conditions while allowing for selective deprotection when needed. This is a key aspect of developing an orthogonal protecting group strategy.[5][6][7][8]
The following decision-making workflow can guide your selection:
Q3: Can premature desilylation occur during purification?
A3: Yes, purification, especially flash column chromatography on silica gel, is a common step where unintended desilylation can occur.[1] Silica gel is inherently acidic and can catalyze the hydrolysis of acid-sensitive silyl ethers. The problem can be exacerbated by the choice of eluent, as more polar solvent systems can increase the rate of desilylation.
Troubleshooting Guides
Problem 1: My silyl ether is being cleaved during aqueous workup.
| Possible Cause | Troubleshooting Steps |
| Acidic or Basic Conditions in the Quench/Wash | Neutralize the reaction mixture carefully before workup. Use a buffered quench, such as saturated aqueous ammonium (B1175870) chloride for reactions involving organometallics, or a phosphate (B84403) buffer to maintain a neutral pH. |
| Prolonged Exposure to Aqueous Media | Minimize the time the compound is in contact with the aqueous phase. Perform extractions quickly and efficiently. |
| Use of a Highly Labile Silyl Group | If the molecule is consistently sensitive to aqueous workup, consider switching to a more robust silyl protecting group for future syntheses. |
Problem 2: I am observing significant desilylation during flash column chromatography.
| Possible Cause | Troubleshooting Steps |
| Acidity of Silica Gel | Deactivate the silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1% v/v), and then packing the column. |
| Alternative Stationary Phases | If the compound is still unstable on deactivated silica, consider using a different stationary phase like alumina (B75360) (neutral or basic) or Florisil. |
| Solvent Choice | Use less polar, non-protic solvents for your eluent system whenever possible to minimize the solvolysis of the silyl ether on the column. |
| Minimize Contact Time | Run the column as quickly as possible without sacrificing separation quality. A faster flow rate can reduce the time the compound spends on the acidic stationary phase.[9] |
The following workflow illustrates a systematic approach to troubleshooting desilylation during chromatography:
Data Presentation
Relative Stability of Common Silyl Ethers
The stability of silyl ethers is a critical factor in preventing premature desilylation. The following tables summarize the relative stability of common silyl ethers under acidic and basic conditions. The stability generally increases with the steric bulk of the substituents on the silicon atom.[1][3]
Table 1: Relative Stability in Acidic Media [1][3]
| Silyl Group | Abbreviation | Relative Resistance to Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Stability in Basic Media [1][3]
| Silyl Group | Abbreviation | Relative Resistance to Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of an Alcohol (Corey Protocol)
This protocol is a reliable method for the protection of primary and secondary alcohols.[3]
Materials:
-
Alcohol (1.0 equiv)
-
Silyl chloride (e.g., TBDMS-Cl, 1.1 equiv)
-
Imidazole (B134444) (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol in anhydrous DMF.
-
Add imidazole to the solution and stir until it dissolves.
-
Add the silyl chloride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
This protocol is useful when a less stable silyl ether needs to be removed without affecting a more robust one.[10]
Materials:
-
TES-protected substrate (1.0 equiv)
-
Methanol
-
Formic acid (10% solution in methanol)
Procedure:
-
Dissolve the TES-protected substrate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-mixed solution of 10% formic acid in methanol.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Silyl Groups - Gelest [technical.gelest.com]
- 5. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with (Triethylsilyl)acetylene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals utilizing (Triethylsilyl)acetylene in cross-coupling reactions, particularly the Sonogashira coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound with aryl or vinyl halides.
Issue 1: Low or No Product Yield
Your Sonogashira coupling reaction is resulting in a low yield or no desired product.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inactive Palladium Catalyst | Use a fresh source of palladium catalyst. If using a Pd(II) precatalyst, ensure reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[1] |
| Suboptimal Reaction Temperature | For less reactive halides like aryl bromides, higher temperatures (e.g., 80-100 °C) may be necessary to facilitate the oxidative addition step.[2] However, excessively high temperatures can lead to degradation.[3] |
| Inappropriate Ligand Choice | For challenging substrates, consider using bulky, electron-rich phosphine (B1218219) ligands such as cataCXium A, sXPhos, or dppf to promote oxidative addition and stabilize the catalyst.[2][3] |
| Ineffective Base | While amine bases like triethylamine (B128534) are common, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ might be more effective for difficult couplings.[3] Ensure the amine base is fresh and distilled, as amines can oxidize over time.[1] |
| Poor Substrate Reactivity | The reactivity of the halide partner is critical, following the general trend: I > OTf > Br >> Cl.[4][5] For aryl bromides and chlorides, more forcing conditions (higher temperature, more active catalyst system) are often required.[2][3] |
| Loss of Volatile Reagent | This compound can be volatile. If reacting at elevated temperatures, ensure the reaction is performed in a sealed vessel to prevent the alkyne from boiling out of the reaction mixture.[6] |
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low-yielding Sonogashira coupling reactions.
Issue 2: Formation of a Black Precipitate (Palladium Black)
The reaction mixture turns black with the formation of a precipitate, indicating catalyst decomposition.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Presence of Oxygen | Oxygen can lead to the oxidation and agglomeration of the active Pd(0) catalyst.[4] It is critical to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3] |
| Solvent Choice | Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[4][6] Consider switching to an alternative solvent like DMF, toluene, or using the amine base as the solvent.[2][6] |
| Inadequate Ligand Stabilization | The phosphine ligand stabilizes the palladium catalyst.[4] Ensure the correct ligand-to-palladium ratio is used. If catalyst decomposition persists, a different, potentially more stabilizing ligand may be required. |
Issue 3: Significant Homocoupling of this compound (Glaser Coupling)
A major side product observed is the dimer of this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Copper Co-catalyst and Oxygen | The combination of a copper co-catalyst and oxygen is a primary driver of Glaser homocoupling.[3] |
| Minimizing Homocoupling | The most effective way to prevent this side reaction is to perform the coupling under copper-free conditions.[3] This may necessitate a more active palladium catalyst system or more forcing conditions.[3] Thoroughly degassing all reagents and the reaction vessel is also crucial to remove oxygen.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for a Sonogashira coupling with this compound?
A: Standard palladium catalyst loading is often in the range of 1-5 mol%.[7][8] However, with highly active catalyst systems, loadings can be significantly reduced to as low as 0.01-0.1 mol%.[9] For initial optimizations, starting with a higher loading (e.g., 5 mol% Pd, 8% CuI) and then reducing it as the reaction is optimized can be a practical approach.[6]
Q2: Is a copper co-catalyst always necessary?
A: No, a copper co-catalyst is not always required. While it can increase the reaction rate, it also promotes the undesirable homocoupling of the alkyne.[5] Many modern protocols for Sonogashira couplings are copper-free, which helps to avoid this side reaction.[3][7]
Q3: How does this compound compare to (Trimethylsilyl)acetylene?
A: The triethylsilyl (TES) group is bulkier than the trimethylsilyl (B98337) (TMS) group. This can offer greater stability and makes the compound less volatile, which can be advantageous for handling and for reactions conducted at elevated temperatures.[10][11]
Q4: Can the Sonogashira reaction be performed if my aryl halide has other functional groups?
A: Yes, the Sonogashira coupling is known for its high functional group tolerance.[12] However, certain functional groups might interfere. For instance, substrates with potential copper ligands might be problematic in copper-catalyzed reactions.[5]
Q5: My reaction mixture remains an orange or dark red color but does not proceed. What could be the issue?
A: A color change to orange or dark red after the addition of the reagents can be indicative of the formation of catalyst complexes.[6] If the reaction does not proceed and eventually turns black, it suggests catalyst deactivation. If the color remains but no product is formed, it could point to an issue with the oxidative addition step being too slow under the current conditions, necessitating a higher temperature or a more active catalyst system.[2]
Experimental Protocols
General Protocol for a Copper-Free Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation of Glassware and Reagents:
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add the aryl/vinyl halide (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.025–5 mol%), and the phosphine ligand (e.g., SPhos, 1.1 equiv relative to Pd).
-
Add the degassed solvent (e.g., DMF or toluene) and the degassed amine base (e.g., triethylamine, 2-4 equiv).
-
Stir the mixture for a few minutes at room temperature.
-
Add this compound (1.1–1.5 equiv) via syringe.[4]
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble palladium species.[3]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[3]
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[3]
-
Catalyst and Ligand Selection Logic
Caption: A guide for selecting an appropriate catalyst system based on the reactivity of the halide.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction [organic-chemistry.org]
- 11. zmsilane.com [zmsilane.com]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: TES-acetylene vs. TIPS-acetylene Protecting Groups
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the synthesis of complex molecules. This guide provides a detailed comparison of two commonly used silyl (B83357) protecting groups for terminal alkynes: triethylsilyl (TES) acetylene (B1199291) and triisopropylsilyl (TIPS) acetylene. We present a data-driven analysis of their relative stability, performance in cross-coupling reactions, and ease of deprotection to assist in making informed decisions for your synthetic strategies.
Introduction to TES and TIPS Protecting Groups
Trialkylsilyl groups are widely employed to protect the acidic proton of terminal acetylenes, preventing unwanted side reactions and enabling their use in a variety of synthetic transformations. The stability and reactivity of the protected alkyne are largely dictated by the steric bulk of the alkyl substituents on the silicon atom.
-
TES-acetylene (Triethylsilylacetylene): Featuring three ethyl groups, the TES group offers a moderate level of steric hindrance. This provides a balance between stability to common reaction conditions and relative ease of removal.
-
TIPS-acetylene (Triisopropylsilylacetylene): With three bulky isopropyl groups, the TIPS group is significantly more sterically hindered than the TES group. This imparts greater stability, making it the preferred choice for multi-step syntheses involving harsh reaction conditions.
Comparative Analysis of Stability and Reactivity
The primary advantage of TIPS-acetylene over TES-acetylene lies in its enhanced stability. This difference is crucial when planning synthetic routes that involve conditions that might prematurely cleave a less robust protecting group.
Relative Stability:
The stability of silyl ethers, which serves as a good proxy for the stability of silyl-protected acetylenes, has been quantitatively compared. The relative resistance to cleavage under both acidic and basic conditions follows the order: TMS < TES < TBS < TIPS < TBDPS.[1][2][3] This trend highlights the significantly greater stability of the TIPS group compared to the TES group.
| Protecting Group | Relative Resistance to Acidic Cleavage[1][2] | Relative Resistance to Basic Cleavage[1][2] |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS | 20,000 | 20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | 20,000 |
Table 1: Relative stability of common silyl ethers, demonstrating the superior stability of TIPS over TES.
This enhanced stability makes TIPS-acetylene particularly suitable for complex syntheses where the protecting group must withstand a variety of reaction conditions before its intended removal.
Performance in Sonogashira Coupling Reactions
The Sonogashira cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, and both TES- and TIPS-protected acetylenes are frequently used. While both are effective, the choice between them can influence reaction efficiency, particularly with sterically demanding substrates.
Deprotection of TES and TIPS Groups
The key trade-off for the increased stability of the TIPS group is the requirement for more stringent deprotection conditions compared to the TES group.
TES Deprotection:
The TES group can be readily cleaved under mild conditions. Common methods include:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is a very common and effective method.
-
Base-catalyzed methanolysis: Mild bases such as potassium carbonate (K₂CO₃) in methanol (B129727) can efficiently remove the TES group.
TIPS Deprotection:
The removal of the bulkier TIPS group is more challenging and often requires specific and sometimes harsher conditions.
-
Fluoride-based reagents: While TBAF can be used, it often requires elevated temperatures and longer reaction times, and can lead to side reactions with base-sensitive substrates.[4]
-
Silver Fluoride (AgF): Treatment with silver fluoride in methanol has been shown to be an efficient and mild method for the deprotection of TIPS-acetylenes, even in the presence of sensitive functional groups like aldehydes.[4][5]
-
Other acidic and basic conditions: Stronger acidic or basic conditions can also be employed, but these may not be compatible with other functional groups in the molecule.
Experimental Data on Deprotection of a TIPS-protected Arylacetylene:
The following data from a study on the deprotection of 4-(Triisopropylsilylethynyl)benzaldehyde demonstrates the varied efficacy of different reagents:
| Entry | Reagent and Conditions | Yield of Deprotected Product |
| a | KOH (4.0 equiv), xylene, 110 °C, 5h | 15% |
| b | Bu₄NF (2.0 equiv), THF, reflux, 0.5 h | 25% |
| c | 10% HF, THF-MeOH, 23 °C | No Reaction |
| d | KF (1.5 equiv), AgNO₃ (1.5 equiv), MeOH, 23 °C, 3.5 h | 52% |
| e | AgF (1.5 equiv), MeOH, 23 °C, 3.5 h | 81% |
Table 2: Optimization of deprotection conditions for a TIPS-protected arylacetylene.[4]
This data clearly illustrates that for this particular substrate, AgF in methanol provides the highest yield under mild conditions, while common reagents like TBAF and basic hydrolysis are significantly less effective.
Experimental Protocols
General Procedure for Deprotection of TES-acetylene with K₂CO₃/MeOH:
To a solution of the TES-protected alkyne in methanol, a catalytic amount of potassium carbonate is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. The solvent is then removed in vacuo, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected alkyne.
General Procedure for Deprotection of TIPS-acetylene with AgF/MeOH:
To a solution of the TIPS-protected alkyne in methanol, 1.5 equivalents of silver fluoride are added. The reaction mixture is stirred at room temperature in the dark until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with an aqueous acid solution (e.g., 1 M HCl) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the terminal alkyne.[4]
Logical Workflow for Protecting Group Selection
The choice between TES and TIPS acetylene protecting groups can be guided by the specific requirements of the synthetic route.
Caption: Decision workflow for selecting between TES and TIPS protecting groups.
Conclusion
The primary advantage of the TIPS-acetylene protecting group is its superior stability under a wide range of reaction conditions, making it the preferred choice for lengthy and complex synthetic sequences. This robustness, however, comes at the cost of more challenging deprotection .
Conversely, TES-acetylene offers a more moderate level of stability, which is often sufficient for many synthetic transformations, coupled with the significant advantage of milder and more facile deprotection .
For researchers and drug development professionals, the optimal choice between TES- and TIPS-acetylene will depend on a careful evaluation of the entire synthetic route, considering the reaction conditions of all subsequent steps and the sensitivity of the functional groups present in the molecule. This guide provides the foundational data to make a strategic and informed decision.
References
A Researcher's Guide to Silylacetylene Deprotection: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, silyl (B83357) groups are frequently employed to mask the reactive proton of terminal acetylenes. However, the subsequent removal, or deprotection, of these silyl groups requires careful consideration of the specific silylacetylene and the presence of other functional groups within the molecule. This guide provides a comprehensive comparison of common deprotection protocols for various silylacetylenes, supported by experimental data and detailed methodologies, to aid in the selection of the optimal deprotection strategy.
Choosing the Right Path: A Workflow for Deprotection
The selection of an appropriate deprotection protocol is a critical decision in a synthetic sequence. The following workflow outlines a logical approach to navigate this choice based on the nature of the silyl group and the molecular environment.
Caption: Logical workflow for selecting a silylacetylene deprotection protocol.
Performance Comparison of Deprotection Protocols
The choice of deprotection reagent is dictated by the stability of the silyl group and the overall chemical environment of the substrate. The following table summarizes the performance of common deprotection methods for various silylacetylenes.
| Silyl Group | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| TMS | Mild Base | K₂CO₃ | Methanol (B129727) | Room Temp. | 2 h | ~82%[1] | A common and mild method; can be slow for some substrates.[2] |
| Fluoride Source | TBAF | THF | Room Temp. | 0.5 - 18 h | Variable[3][4] | Highly effective but basicity can cause side reactions.[3] | |
| Silver-Catalyzed | AgNO₃ (cat.) | CH₂Cl₂/H₂O/MeOH | Room Temp. | - | High | Chemoselective for TMS-acetylenes over silyl ethers.[5] | |
| Amine Base | DBU | Acetonitrile (B52724)/H₂O | 60 | 40 min | High | Highly selective for acetylenic TMS over alkyl silyl ethers.[6] | |
| TES | Fluoride Source | TBAF | THF | Room Temp. | - | - | Generally effective, similar to TMS deprotection. |
| Acidic Conditions | Formic Acid | Methanol or CH₂Cl₂ | Room Temp. | - | High | Selective deprotection of TES ethers in the presence of TBDMS ethers has been reported.[7] | |
| TIPS | Fluoride Source | TBAF | THF | Reflux | 0.5 h | 25%[8] | Often requires more forcing conditions compared to TMS. Low yields can occur with sensitive substrates.[8] |
| Silver-Catalyzed | AgF (1.5 equiv.) | Methanol | Room Temp. | 3.5 h | 81%[8] | Mild and efficient method for bulky silyl groups.[9][10] | |
| TBDMS | Fluoride Source | TBAF | THF | 0 to Room Temp. | 45 min - 48 h | 32-97%[11] | Widely used, but reaction times and yields are substrate-dependent.[11] |
| Silver-Catalyzed | AgF (1.5 equiv.) | Acetonitrile | Room Temp. | 3 h | High[10] | Effective for bulky silyl groups. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following are representative protocols for the most common deprotection methods.
Method 1: Mild Base Deprotection of TMS-Acetylenes using Potassium Carbonate
This method is favored for its mild conditions and is particularly suitable for substrates that are sensitive to strong bases or fluoride ions.
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equiv) in methanol (e.g., 0.1 M solution).
-
Add potassium carbonate (K₂CO₃, typically 0.1 to 1.0 equiv).
-
Stir the mixture at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2 hours.[1]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Partition the residue between a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate to yield the deprotected alkyne.
-
Purify by flash column chromatography if necessary.
Method 2: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)
TBAF is a powerful reagent for cleaving a wide range of silyl ethers, including those of acetylenes. Caution should be exercised due to its basicity.
Procedure:
-
Dissolve the silyl-protected alkyne (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1.0 M solution of TBAF in THF (typically 1.1-1.5 equiv) dropwise to the stirred solution at 0 °C or room temperature.[11][12]
-
Allow the reaction to stir at room temperature and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the silyl group and substrate.[3][12]
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 3: Silver-Catalyzed Deprotection of Bulky Silylacetylenes using Silver Fluoride
This protocol is particularly effective for the deprotection of sterically hindered silylacetylenes like TIPS and TBDMS under mild conditions.[10]
Procedure:
-
To a stirred solution of the silyl-protected acetylene (B1199291) (1.0 equiv) in acetonitrile or methanol, add silver fluoride (AgF, 1.5 equiv) in the dark.[8][10]
-
Stir the reaction mixture at room temperature for approximately 3-4 hours.[8][10]
-
Monitor the reaction by TLC.
-
Upon completion, add 1 M hydrochloric acid (HCl, 2.0 equiv) and stir for an additional 5-10 minutes.[10]
-
Dilute the mixture with an organic solvent like diethyl ether and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the terminal alkyne.[10]
Signaling Pathways and Logical Relationships
The deprotection of silylacetylenes can be viewed as a chemical transformation with specific inputs and outputs. The choice of pathway is governed by the principles of chemical reactivity and selectivity.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. echemi.com [echemi.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives – ScienceOpen [scienceopen.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Confirming the Structure of (Triethylsilyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques used to confirm the molecular structure of (Triethylsilyl)acetylene. By presenting objective performance data alongside detailed experimental protocols, this document aims to be an essential resource for researchers and professionals in the fields of chemical synthesis and drug development. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound and compare its spectral characteristics with two common alternatives: (Trimethylsilyl)acetylene and (Triisopropylsilyl)acetylene.
Comparison of Analytical Data
The structural confirmation of silylacetylenes relies on the unique spectroscopic signature of each molecule. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its trimethyl and triisopropyl analogues.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) of ≡C-H (ppm) | Chemical Shift (δ) of -Si-CH₂- (ppm) | Coupling Constant (J) of -Si-CH₂-CH ₃ (Hz) | Chemical Shift (δ) of -C-CH₃ (ppm) |
| This compound | ~2.35 | ~0.63 (q) | ~7.9 | ~1.00 (t) |
| (Trimethylsilyl)acetylene | ~2.38 | N/A | N/A | ~0.15 (s) |
| (Triisopropylsilyl)acetylene | ~2.40 | N/A | N/A | ~1.10 (s) |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) of ≡C -H (ppm) | Chemical Shift (δ) of -Si-C≡ (ppm) | Chemical Shift (δ) of -Si-CH₂ - (ppm) | Chemical Shift (δ) of -C -CH₃ (ppm) |
| This compound | ~92.8 | ~89.5 | ~7.5 | ~4.4 |
| (Trimethylsilyl)acetylene | ~92.5 | ~89.0 | N/A | ~-0.9 |
| (Triisopropylsilyl)acetylene | ~93.0 | ~88.7 | N/A | ~18.6, ~11.3 |
Table 3: FT-IR Spectral Data
| Compound | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | Si-C Stretch (cm⁻¹) | C-H Bending (cm⁻¹) |
| This compound | ~3310 | ~2035 | ~1240, ~730 | ~670 |
| (Trimethylsilyl)acetylene | ~3315 | ~2040 | ~1250, ~840 | ~640 |
| (Triisopropylsilyl)acetylene | ~3310 | ~2040 | ~1250, ~880 | ~675 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) (m/z) | [M-CH₃]⁺ (m/z) | [M-C₂H₅]⁺ (m/z) | Base Peak (m/z) |
| This compound | 140 | 125 | 111 | 111 |
| (Trimethylsilyl)acetylene | 98 | 83 | N/A | 83 |
| (Triisopropylsilyl)acetylene | 182 | 167 | 139 | 139 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of volatile and potentially air-sensitive silylacetylenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments within the molecule, confirming the connectivity of the atoms.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Due to the volatility and potential air sensitivity of silylacetylenes, samples should be prepared under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.
-
Accurately weigh 5-10 mg of the silylacetylene sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃), which has been previously dried over molecular sieves.
-
Ensure the sample is fully dissolved. If necessary, gently swirl the vial.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely. If the sample is particularly air-sensitive, a J. Young NMR tube is recommended.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule, specifically the alkyne C-H and C≡C bonds.
Instrumentation: FT-IR Spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) or the ATR crystal are clean and dry.
-
Apply a small drop of the neat liquid silylacetylene onto one salt plate or directly onto the ATR crystal.
-
If using salt plates, carefully place the second plate on top to create a thin liquid film.
-
Mount the plates or position the ATR anvil for analysis.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty salt plates or ATR crystal should be collected prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to further confirm the structure.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the silylacetylene in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).
-
Transfer the solution to a 2 mL GC vial and cap it securely.
GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Hold at 200 °C for 2 minutes.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive structural analysis of a silylacetylene compound.
Stability of Silyl-Protected Alkynes: A Comparative Analysis for Researchers
In the realm of organic synthesis, particularly in the intricate pathways of drug development, the judicious selection of protecting groups is paramount. For terminal alkynes, silyl (B83357) ethers are ubiquitous shields, preventing unwanted reactions of the acidic acetylenic proton. However, the stability of these protective groups varies significantly under different chemical environments. This guide provides a comparative study of the stability of common silyl-protected alkynes, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The stability of a silyl-protected alkyne is primarily influenced by the steric bulk of the substituents on the silicon atom and the reaction conditions, namely acidity, basicity, and the presence of fluoride (B91410) ions. Generally, bulkier silyl groups exhibit greater stability.[1][2]
Comparative Stability under Various Conditions
The following table summarizes the relative stability of commonly used silyl protecting groups for alkynes under different conditions. The stability generally follows the trend: TMS < TES < TBDMS < TIPS < TBDPS.
| Protecting Group | Structure | Acidic Conditions | Basic Conditions | Fluoride Reagents (e.g., TBAF) |
| TMS (Trimethylsilyl) | -Si(CH₃)₃ | Labile[1] | Labile[1] | Very Labile[3] |
| TES (Triethylsilyl) | -Si(CH₂CH₃)₃ | More stable than TMS[4] | More stable than TMS | Labile |
| TBDMS (tert-Butyldimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | More stable than TMS[1] | More stable than TMS | Labile |
| TIPS (Triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | Stable[1] | Stable[5] | Labile[3][5] |
| TBDPS (tert-Butyldiphenylsilyl) | -Si(Ph)₂(C(CH₃)₃) | Very Stable[1] | Very Stable | More resistant than alkylsilyl groups |
Experimental Data on Deprotection
The choice of deprotection method is critical and depends on the stability of the silyl group and the tolerance of other functional groups in the molecule. The following tables provide a summary of common deprotection conditions for various silyl-protected alkynes.
Deprotection of Trimethylsilyl (B98337) (TMS) Alkynes
TMS is the most labile of the common silyl protecting groups and can be removed under very mild conditions.[1]
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |
| K₂CO₃ (catalytic to 1.5 equiv.) | Methanol (B129727) | Room Temp | 1 - 4 hours | High | [5][6] |
| TBAF | THF | 0 - Room Temp | < 1 hour | High | [3] |
| Sodium Ascorbate (B8700270), CuSO₄ | Ethanol/Water | Room Temp | 5 - 15 minutes | ~98 | [7] |
Deprotection of Triisopropylsilyl (TIPS) Alkynes
Due to greater steric hindrance, TIPS-protected alkynes require more forcing conditions for deprotection compared to TMS-alkynes.[5]
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |
| TBAF (1.5 - 2.0 equiv.) | THF | Room Temp | Several hours | High | [5] |
| AgF (1.5 equiv.) | Methanol | Room Temp | Variable | Good | [5][8] |
| HF (10%) | THF/Methanol | 23 | No Reaction | 0 | [8] |
Experimental Protocols
Below are detailed methodologies for key deprotection experiments cited in this guide.
Protocol 1: Deprotection of a Trimethylsilyl (TMS)-Protected Alkyne using Potassium Carbonate in Methanol[5][6]
-
Dissolution: Dissolve the TMS-alkyne (1.0 equivalent) in methanol (typically at a concentration of 0.1-0.2 M).
-
Reagent Addition: Add potassium carbonate (K₂CO₃), ranging from a catalytic amount (e.g., 0.2 equivalents) to 1.5 equivalents. For many substrates, a catalytic amount is sufficient.[5]
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[5]
-
Workup: Concentrate the reaction mixture in vacuo. Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify by flash column chromatography if necessary.
Protocol 2: Deprotection of a Triisopropylsilyl (TIPS)-Protected Alkyne using Tetrabutylammonium Fluoride (TBAF)[5]
-
Dissolution: Dissolve the TIPS-protected alkyne (1.0 equivalent) in a polar aprotic solvent such as Tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of TBAF in THF (typically 1.0 M), using 1.5 to 2.0 equivalents.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can be significantly longer than for TMS deprotection.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica (B1680970) gel.
Protocol 3: Deprotection of a Trimethylsilyl (TMS)-Protected Alkyne using Sodium Ascorbate and Copper Sulphate[7]
-
Dissolution: Dissolve the trimethylsilyl acetylene (B1199291) derivative (0.1 mol) in an ethanol:water (5:5, v:v) mixture.
-
Reagent Addition: Add sodium ascorbate (0.3 mol) and copper sulphate (0.1 mol) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 5-15 minutes.
-
Monitoring: Monitor the completion of the reaction by TLC.
-
Workup: Add ethyl acetate (B1210297) and extract twice with ethyl acetate.
-
Purification: The combined organic layers are dried and concentrated to yield the product.
Visualizing Stability and Deprotection Logic
The following diagrams illustrate the general principles of silyl alkyne stability and the workflow for selecting a deprotection strategy.
Caption: Relative stability of common silyl protecting groups for alkynes.
Caption: General workflow for silyl alkyne deprotection.
Conclusion
The choice of a silyl protecting group for a terminal alkyne is a critical decision in a synthetic sequence and should be guided by the anticipated reaction conditions in subsequent steps. While TMS offers the advantage of easy removal under mild conditions, its lability can be a drawback in multi-step syntheses. Conversely, bulkier groups like TIPS and TBDPS provide enhanced stability but necessitate more stringent deprotection methods. By understanding the relative stabilities and the specific experimental conditions required for their cleavage, researchers can strategically employ these protecting groups to achieve their synthetic goals efficiently and with high yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. Other Reactions of Silyl Alkynes - Gelest [technical.gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Complete Removal of the Triethylsilyl (TES) Protecting Group
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the complete removal of protecting groups is a critical step to ensure the desired molecular structure and purity of the final product. The triethylsilyl (TES) group is a commonly employed protecting group for hydroxyl functionalities due to its moderate stability and relatively straightforward removal. However, incomplete deprotection can lead to complex product mixtures and purification challenges. This guide provides a comprehensive comparison of the most common analytical techniques used to validate the complete removal of the TES protecting group, supported by experimental data and detailed protocols.
Comparison of Validation Techniques
A variety of analytical methods can be employed to monitor the progress of a TES deprotection reaction and confirm the complete removal of the protecting group. The choice of method often depends on the available instrumentation, the complexity of the molecule, and the required level of sensitivity. The most common techniques are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Technique | Principle | Information Provided | Speed | Cost | Sensitivity | Key Advantages | Limitations |
| TLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | Qualitative assessment of reaction completion by visualizing the disappearance of the starting material and the appearance of the product.[1] | Fast | Low | Low to Moderate | Simple, rapid, and inexpensive for real-time reaction monitoring.[2] | Not quantitative; resolution may be insufficient for complex mixtures. |
| ¹H NMR | Nuclear magnetic resonance of hydrogen atoms. | Quantitative information on the disappearance of TES proton signals and the appearance of hydroxyl proton signals.[3][4] | Moderate | Moderate | Moderate to High | Provides unambiguous structural information and can be quantitative.[4][5] | Requires deuterated solvents and can be less sensitive for minor impurities. |
| Mass Spec | Measurement of the mass-to-charge ratio of ions. | Confirms the molecular weight of the deprotected product and can detect the absence of the TES-protected starting material.[6][7] | Fast | High | High | Highly sensitive for detecting trace amounts of starting material or byproducts. | Provides limited structural information on its own; may require hyphenated techniques (e.g., LC-MS). |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Can separate and identify the deprotected product and any remaining TES-protected starting material.[8][9] | Slow | High | High | Excellent for separating complex mixtures and providing both retention time and mass spectral data for confident identification. | Requires the analyte to be volatile or derivatized; thermal degradation of the sample is possible. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for the rapid, qualitative monitoring of a deprotection reaction's progress.[10]
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (solvent system)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate, ceric ammonium (B1175870) molybdate)
Protocol:
-
Eluent Selection: Choose a solvent system where the less polar TES-protected starting material has a higher Rf value than the more polar deprotected alcohol. A common starting point is a mixture of hexanes and ethyl acetate.
-
Spotting: On the TLC plate's origin line, spot the reaction mixture, the starting material (co-spot), and the expected product if available.
-
Development: Place the TLC plate in a developing chamber containing the eluent and allow the solvent front to ascend near the top of the plate.
-
Visualization: After drying the plate, visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain.
-
Interpretation: Complete deprotection is indicated by the complete disappearance of the starting material spot in the reaction lane. The Rf value of the product spot should match that of the pure deprotected compound.
¹H NMR Spectroscopy Analysis
¹H NMR spectroscopy provides definitive structural confirmation and can be used to quantify the extent of deprotection.[3][4]
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, for quantitative analysis)
Protocol:
-
Sample Preparation: Dissolve a small amount of the dried reaction mixture in a suitable deuterated solvent.[6]
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Interpretation:
-
Disappearance of TES Signals: Look for the complete disappearance of the characteristic signals for the triethylsilyl group, which typically appear as a quartet around 0.6 ppm and a triplet around 0.95 ppm.[11]
-
Appearance of Alcohol Signal: Observe the appearance of a new signal corresponding to the hydroxyl proton (-OH). The chemical shift of this proton can vary and it often appears as a broad singlet.
-
Shifts in Adjacent Protons: Protons on the carbon bearing the hydroxyl group will experience a change in their chemical shift upon deprotection.
-
Integration: The integral of the new alcohol proton signal relative to other protons in the molecule can confirm the completeness of the reaction.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a highly sensitive method to confirm the molecular weight of the final product and to detect any residual starting material.
Materials:
-
Sample vial
-
Appropriate solvent for sample dissolution (e.g., methanol, acetonitrile)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent.[12]
-
Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Interpretation:
-
Molecular Ion Peak: Confirm the presence of the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) corresponding to the molecular weight of the deprotected alcohol.
-
Absence of Starting Material Peak: Scrutinize the spectrum for any peaks corresponding to the molecular weight of the TES-protected starting material. The absence of this peak, even at low intensity, is a strong indicator of complete deprotection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is particularly useful for analyzing complex reaction mixtures and can provide quantitative data on the purity of the deprotected product.
Materials:
-
GC-MS vial
-
Appropriate solvent for sample dissolution
Protocol:
-
Sample Preparation: Dissolve the sample in a volatile solvent suitable for GC analysis. Derivatization to a more volatile species may be necessary for non-volatile alcohols.[13]
-
Data Acquisition: Run the sample on the GC-MS.
-
Interpretation:
-
Chromatogram: The gas chromatogram should show a single major peak corresponding to the deprotected product. The absence of a peak at the retention time of the TES-protected starting material indicates complete deprotection.
-
Mass Spectrum: The mass spectrum of the product peak should match the expected fragmentation pattern of the deprotected alcohol and confirm its molecular weight.
-
Visualizing the Workflow
A systematic approach is crucial for efficiently validating the removal of the TES protecting group. The following diagrams illustrate a typical experimental workflow and a decision-making process for selecting the appropriate validation method.
References
- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azooptics.com [azooptics.com]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 9. Thin-layer chromatography-nuclear magnetic resonance spectroscopy - a versatile tool for pharmaceutical and natural products analysisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. rsc.org [rsc.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Showdown: TES-Acetylene vs. TMS-Acetylene for Researchers
In the realm of synthetic chemistry and materials science, silyl-protected acetylenes are indispensable building blocks. Among the most common are triethylsilyl (TES) acetylene (B1199291) and trimethylsilyl (B98337) (TMS) acetylene. While structurally similar, their differing alkyl substituents on the silicon atom impart subtle yet significant differences in their spectroscopic properties. This guide provides a detailed spectroscopic comparison of TES-acetylene and TMS-acetylene, supported by experimental data and protocols, to aid researchers in their selection and characterization of these crucial reagents.
At a Glance: Key Spectroscopic Data
A summary of the key spectroscopic data for TES-acetylene and TMS-acetylene is presented below, offering a direct comparison of their characteristic NMR, IR, and Raman signatures.
| Spectroscopic Data | TES-Acetylene | TMS-Acetylene |
| ¹H NMR (CDCl₃, ppm) | ~2.3 (s, 1H, ≡C-H), ~0.98 (t, 9H, -CH₃), ~0.6 (q, 6H, -CH₂-) | ~2.4 (s, 1H, ≡C-H), ~0.15 (s, 9H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | ~92.8 (≡C-H), ~89.5 (Si-C≡), ~7.5 (-CH₃), ~4.6 (-CH₂-) | ~92.9 (≡C-H), ~89.9 (Si-C≡), ~-0.1 (-CH₃) |
| IR (cm⁻¹) | ~3310 (ν(≡C-H)), ~2175 (ν(C≡C)), ~2955, 2875 (ν(C-H)) | ~3312 (ν(≡C-H)), ~2045 (ν(C≡C)), ~2965, 2900 (ν(C-H)) |
| Raman (cm⁻¹) | ~3300 (ν(≡C-H)), ~2170 (ν(C≡C)) | ~3310 (ν(≡C-H)), ~2044 (ν(C≡C)) |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of TES-acetylene and TMS-acetylene reveal distinct chemical shifts influenced by the electronic environment of the protons and carbons.
¹H NMR: The most notable difference in the proton NMR spectra is the shielding effect of the silyl (B83357) groups. The methyl protons of the TMS group in TMS-acetylene appear as a sharp singlet at a significantly upfield chemical shift (~0.15 ppm) due to the electron-donating nature of the silicon atom. In contrast, the ethyl protons of the TES group in TES-acetylene give rise to a triplet (~0.98 ppm) for the methyl groups and a quartet (~0.6 ppm) for the methylene (B1212753) groups, both appearing further downfield compared to the TMS protons. The acetylenic proton in both molecules appears as a singlet in the range of 2.3-2.4 ppm.
¹³C NMR: The ¹³C NMR spectra show that the acetylenic carbons have similar chemical shifts in both compounds, with the terminal carbon (≡C-H) resonating at approximately 92.8-92.9 ppm and the silicon-bound carbon (Si-C≡) at around 89.5-89.9 ppm. The key distinction lies in the chemical shifts of the alkyl carbons. The methyl carbons of the TMS group are highly shielded, appearing at about -0.1 ppm. For TES-acetylene, the methyl and methylene carbons of the ethyl groups resonate at approximately 7.5 ppm and 4.6 ppm, respectively.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. Both IR and Raman spectroscopy are complementary techniques for probing the vibrational modes of TES- and TMS-acetylene.
Infrared (IR) Spectroscopy: The IR spectra of both compounds are characterized by a sharp, strong absorption band around 3310-3312 cm⁻¹ corresponding to the stretching vibration of the acetylenic C-H bond (ν(≡C-H)).[1][2][3][4] The C≡C triple bond stretching vibration (ν(C≡C)) appears as a weaker absorption. Notably, the position of this band is influenced by the silyl substituent, appearing around 2175 cm⁻¹ for TES-acetylene and at a lower wavenumber of approximately 2045 cm⁻¹ for TMS-acetylene.[2][3][4] This shift can be attributed to the different electronic and steric effects of the triethylsilyl and trimethylsilyl groups. Both molecules also exhibit characteristic C-H stretching vibrations from their alkyl groups in the 2875-2965 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C stretching vibration, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. For TES-acetylene, the ν(C≡C) is observed around 2170 cm⁻¹, while for TMS-acetylene it is found near 2044 cm⁻¹. The symmetric C-H stretching of the acetylenic proton is also Raman active and appears around 3300-3310 cm⁻¹.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. Below are detailed protocols for acquiring NMR, IR, and Raman spectra for liquid samples like TES- and TMS-acetylene.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the analyte (TES-acetylene or TMS-acetylene) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5][6][7]
-
For ¹³C NMR, a more concentrated sample is preferable, typically 50-100 mg of the analyte in 0.6-0.7 mL of deuterated solvent.[6]
-
Ensure the solution is homogeneous and free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.[5]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[8]
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[6]
-
Infrared (IR) Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of liquid samples.[9][10][11][12]
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean it with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely.
-
Place a single drop of the liquid sample (TES-acetylene or TMS-acetylene) directly onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Place the sample on the crystal and apply the pressure arm to ensure good contact.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
-
Cleaning:
-
After the measurement, clean the ATR crystal thoroughly with a soft, solvent-dampened cloth.
-
Raman Spectroscopy
-
Sample Preparation:
-
Instrument Setup and Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Select the appropriate laser excitation wavelength. A common choice is a 785 nm laser to minimize fluorescence.
-
Focus the laser beam into the liquid sample.
-
Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to achieve a good quality spectrum without causing sample degradation.
-
Acquire the Raman spectrum. The data is typically plotted as Raman intensity versus Raman shift (cm⁻¹).[15]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic comparison of TES-acetylene and TMS-acetylene.
Caption: Experimental workflow for the spectroscopic comparison.
This comprehensive guide provides researchers with the necessary spectroscopic data and experimental protocols to effectively differentiate and characterize TES-acetylene and TMS-acetylene, facilitating their application in various research and development endeavors.
References
- 1. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 2. (Trimethylsilyl)acetylene [webbook.nist.gov]
- 3. (Trimethylsilyl)acetylene [webbook.nist.gov]
- 4. (Trimethylsilyl)acetylene [webbook.nist.gov]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. jasco-global.com [jasco-global.com]
- 15. plus.ac.at [plus.ac.at]
A Comparative Guide to (Triethylsilyl)acetylene in Organic Synthesis
(Triethylsilyl)acetylene (TESA) has emerged as a versatile and valuable reagent in modern organic synthesis. Its triethylsilyl protecting group offers a unique balance of stability and reactivity, making it an attractive alternative to other silylacetylenes, such as the more common (trimethylsilyl)acetylene (TMSA). This guide provides a comprehensive comparison of TESA's performance in key organic transformations, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in its effective application.
Stability of the Triethylsilyl Protecting Group
The choice of a silyl (B83357) protecting group is crucial as it dictates the reaction conditions under which the protected alkyne can be employed and the methods required for its removal. The stability of silyl ethers, which provides a good proxy for the stability of silylacetylenes, generally increases with the steric bulk of the substituents on the silicon atom.[1][2]
Table 1: Relative Stability of Common Silyl Protecting Groups [1][2]
| Silyl Group | Abbreviation | Relative Stability in Acidic Media | Relative Stability in Basic Media | Cleavage Conditions |
| Trimethylsilyl (B98337) | TMS | 1 | 1 | Very mild acid (e.g., silica (B1680970) gel) or base (e.g., K₂CO₃ in MeOH)[1] |
| Triethylsilyl | TES | 64 | 10-100 | Mild acid (e.g., acetic acid) or fluoride (B91410) sources (e.g., TBAF)[1] |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 | Stronger acids (e.g., CSA in MeOH) or TBAF[1] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Strong acids or TBAF (slower than TBS)[1] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Strong acids or TBAF[1] |
Data is compiled from various sources and represents relative rates of hydrolysis compared to TMS ether.[1][2]
The triethylsilyl group is significantly more stable than the trimethylsilyl group under acidic conditions, allowing for its use in reactions where TMSA might be prematurely cleaved.[3] However, it is still readily removable under conditions that do not affect bulkier silyl groups like TIPS or TBDPS, offering a useful orthogonality in multi-step syntheses.[1][3]
Figure 1: A diagram illustrating the trade-off between stability and ease of deprotection for common silylacetylenes.
Cross-Coupling Reactions: A Comparative Overview
This compound is a prominent reagent in palladium- and copper-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Its performance is often compared to other silylacetylenes, particularly TMSA.
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[4] While both TESA and TMSA are widely used, their performance can differ depending on the reaction conditions and substrates.
Table 2: Representative Yields in Sonogashira Couplings of Silylacetylenes with Aryl Halides
| Silylacetylene | Aryl Halide | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TESA | o-Nitrofluorobenzene | Pd(PPh₃)₂Cl₂, CuI | DMF | Et₃N | 80 | 2 | 85 | [5] |
| TMSA | 4-Iodotoluene | Pd(PPh₃)₄, CuI | Et₃N | - | RT | 2 | 95 | [6] |
| TMSA | Iodobenzene | Pd/CuFe₂O₄ | EtOH | K₂CO₃ | 70 | 3 | 90 | [4] |
| TMSA | 4-Bromoacetophenone | PdCl₂(PPh₃)₂, CuI | Piperidine | - | RT | 2 | 98 | [6] |
| TIPS-acetylene | 2-Iodoaniline | Pd(OAc)₂, XPhos | Et₃N | - | 80 | - | 95 | [3] |
Note: The data in this table are compiled from different sources and may not be directly comparable due to variations in reaction conditions.
Figure 2: A flowchart of a typical Sonogashira coupling followed by deprotection.
The Cadiot-Chodkiewicz coupling provides a powerful method for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne.[7] In this reaction, bulky trialkylsilyl-protected acetylenes, including TESA, have shown a distinct advantage over TMSA.[8][9]
A study by Marino and Nguyen demonstrated that when TMSA was used in the Cadiot-Chodkiewicz coupling with 3-bromo-prop-2-yn-1-ol, it decomposed under the reaction conditions, yielding no desired product. In contrast, TESA, as well as other bulky silylacetylenes like TBDMS- and TIPS-acetylene, provided the corresponding diyne alcohols in good yields.[8][9] This highlights the superior stability and utility of TESA in this transformation.
Table 3: Comparison of Silylacetylenes in the Cadiot-Chodkiewicz Coupling with 3-Bromo-prop-2-yn-1-ol [8][9]
| Silylacetylene | Yield (%) |
| TMSA | 0 |
| TESA | 70 |
| TBDMSA | 75 |
| TIPSA | 80 |
Reaction Conditions: CuCl, NH₂OH·HCl, n-BuNH₂ in H₂O.
Cycloaddition Reactions
Silylacetylenes are also valuable partners in various cycloaddition reactions, leading to the formation of diverse cyclic and heterocyclic systems.
The [3+2] cycloaddition of azides with alkynes is a widely used "click" reaction for the synthesis of 1,2,3-triazoles. The regioselectivity of this reaction with unsymmetrical alkynes is a key consideration. While studies have extensively documented the reaction of aryl and heteroaryl azides with TMSA, which generally leads to the preferential formation of C-4 silylated 1,2,3-triazoles,[10][11] comparative data for TESA is less common. The increased steric bulk of the triethylsilyl group may influence the regioselectivity, and further investigation in this area is warranted.
Figure 3: Regiochemical outcomes in the [3+2] cycloaddition of azides with silylacetylenes.
In the Diels-Alder reaction, alkynes can act as dienophiles to form cyclohexadiene derivatives. Silylacetylenes serve as synthetic equivalents of acetylene (B1199291) in these [4+2] cycloadditions. While there are reports on the use of silylacetylenes in Diels-Alder reactions, specific comparative data on the performance of TESA versus other silylacetylenes is limited. The steric and electronic properties of the silyl group can influence the reactivity and regioselectivity of the cycloaddition.
Other Applications in Organic Synthesis
The utility of this compound extends beyond these fundamental reactions. It has been employed in the synthesis of a variety of complex molecules and heterocycles.
This compound can be used in the synthesis of multi-substituted furans. For example, cobalt-catalyzed metalloradical cyclization of silylacetylenes with α-diazocarbonyls provides a regioselective route to functionalized furans.[12]
Experimental Protocols
To a solution of the aryl iodide (1.0 equiv) in a suitable solvent such as triethylamine (B128534) or a mixture of THF and an amine base, are added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 1-5 mol%). The mixture is degassed and placed under an inert atmosphere. This compound (1.1-1.5 equiv) is then added, and the reaction is stirred at room temperature or heated until completion (monitored by TLC or GC-MS). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired arylsilylacetylene.[4][6]
A mixture of copper(I) chloride (0.1 equiv) and hydroxylamine (B1172632) hydrochloride (0.3 equiv) in an aqueous solution of n-butylamine (30%) is prepared. To this solution, the bromoalkyne (1.0 equiv) and this compound (1.2 equiv) are added. The reaction is stirred at room temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC). The reaction mixture is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the unsymmetrical diyne.
A common method for the deprotection of TESA involves the use of a fluoride source. For example, the silylated alkyne is dissolved in a solvent like THF, and a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 equiv) is added. The reaction is stirred at room temperature until the deprotection is complete. Alternatively, silver fluoride (AgF) in methanol (B129727) has been shown to be an efficient and mild reagent for the deprotection of bulky trialkylsilylacetylenes.[13][14]
Conclusion
This compound is a highly effective reagent in organic synthesis, offering distinct advantages over the more commonly used (trimethylsilyl)acetylene in certain applications. Its enhanced stability allows for its use in a broader range of reaction conditions, particularly in Cadiot-Chodkiewicz couplings where TMSA is prone to decomposition. While direct quantitative comparisons in Sonogashira and cycloaddition reactions are not extensively documented, the available data suggests that TESA is a robust and often high-yielding alternative. The choice between TESA and other silylacetylenes will ultimately depend on the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule and the desired orthogonality of protecting groups. This guide provides a foundation for making informed decisions regarding the use of this versatile building block in the pursuit of complex molecular architectures.
References
- 1. scribd.com [scribd.com]
- 2. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 3. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conju ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05257H [pubs.rsc.org]
- 4. ijnc.ir [ijnc.ir]
- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction [organic-chemistry.org]
- 9. mdpi.org [mdpi.org]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.spbu.ru [chem.spbu.ru]
A Researcher's Guide to Silyl Protecting Groups for Alkynes: A Cost-Benefit Analysis
In the intricate world of organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. For the protection of terminal alkynes, silyl (B83357) ethers are a mainstay, offering a versatile toolkit for chemists. This guide provides a comprehensive cost-benefit analysis of the most common silyl protecting groups—Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS)—to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Comparing the Workhorses
The choice of a silyl protecting group hinges on a delicate balance between its stability under various reaction conditions and the ease of its removal. The primary determinant of these characteristics is the steric bulk around the silicon atom. A summary of the key properties of these common silyl protecting groups is presented below.
| Protecting Group | Silylating Agent | Key Features | Relative Stability |
| TMS (Trimethylsilyl) | TMSCl, BSA | Smallest, most labile. Easily removed under mild basic or acidic conditions. | Least Stable |
| TES (Triethylsilyl) | TESCl, TESOTf | Slightly more sterically hindered and stable than TMS. | Moderately Stable |
| TBDMS (tert-Butyldimethylsilyl) | TBDMSCl, TBDMSOTf | Significantly more stable than TMS and TES due to the bulky tert-butyl group.[1][2] | Stable |
| TIPS (Triisopropylsilyl) | TIPSCl, TIPSOTf | Very bulky, providing high stability. Requires harsher conditions for cleavage.[3] | Most Stable |
Deep Dive: Stability and Deprotection
The stability of silyl-protected alkynes is highly dependent on the steric hindrance of the silyl group and the pH of the reaction medium.[4] Generally, bulkier groups offer greater stability.[1][3]
Relative Stability Under Acidic Conditions: TMS < TES < TBDMS < TIPS[5][6]
Relative Stability Towards Fluoride: TMS < TES < TIPS < TBDMS[5]
The following table summarizes common deprotection conditions for each silyl group, with representative yields and reaction times.
| Protecting Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) |
| TMS | K₂CO₃ (catalytic) | Methanol | Room Temp | 15 min - 2 h | 85-98[3][7][8] |
| TMS | TBAF | THF | 0 - Room Temp | 30 min - 1 h | ~98[9] |
| TMS | DBU (catalytic) | Methanol | Room Temp | 1-2 h | High |
| TES | TBAF | THF | Room Temp | 1-3 h | High |
| TES | HF·Pyridine | THF | 0 - Room Temp | 1-4 h | High |
| TBDMS | TBAF | THF | Room Temp | 2-12 h | ~90 |
| TBDMS | Acetic Acid | THF/H₂O | Room Temp | 12-24 h | Moderate |
| TIPS | TBAF | THF | Room Temp - 50°C | 12-48 h | ~89[9] |
| TIPS | AgF | Methanol | Room Temp | 1-3 h | ~89[3][10] |
| TIPS | HF·Pyridine | THF | Room Temp | 24-72 h | Moderate |
Cost-Benefit Framework
The "cost" in a synthetic route extends beyond the price of reagents to include reaction time, energy input, and the potential for side reactions.
-
TMS: Offers the lowest upfront cost and rapid, mild deprotection, making it ideal for simple, short sequences where high stability is not required.
-
TES: Provides a slight increase in stability over TMS for a marginal increase in cost, useful when TMS is too labile.
-
TBDMS: Represents a significant step up in stability, justifying its higher cost for multi-step syntheses involving a wider range of reagents.[1][2]
-
TIPS: The most expensive and stable of the group, reserved for complex syntheses where the alkyne must endure harsh conditions.[3] Its removal can be challenging, adding to the overall "cost" of its use.
Visualizing the Workflow
The selection of an appropriate silyl protecting group can be guided by a logical decision-making process, as illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 10. redalyc.org [redalyc.org]
Assessing the Orthogonality of the (Triethylsilyl)acetylene Protecting Group: A Comparative Guide
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The (Triethylsilyl)acetylene (TES-acetylene) group has emerged as a valuable tool for the temporary masking of terminal alkynes. Its utility is defined by its unique stability profile, allowing for selective removal under conditions that leave other protecting groups intact—a concept known as orthogonality. This guide provides a comprehensive comparison of the TES-acetylene protecting group's performance against other common alternatives, supported by experimental data to inform the design of robust synthetic strategies for researchers, scientists, and drug development professionals.
Comparative Stability of Alkyne Protecting Groups
The selection of an appropriate protecting group is dictated by its stability towards a range of chemical conditions. The table below summarizes the stability of the TES-acetylene group in comparison to other silyl-based alkyne protecting groups under various deprotection conditions.
| Protecting Group | Deprotection Reagent | Conditions | Stability of TES-acetylene | Cleavage of Other Groups |
| This compound (TES) | TBAF (1 M in THF) | THF, rt, 1-2 h | Cleaved | - |
| K₂CO₃/MeOH | MeOH, rt, 1-2 h | Stable | TMS-acetylene is cleaved.[1] | |
| AgF, then H⁺ | MeCN, rt, 3 h; then 1M HCl | Cleaved | TIPS-acetylene is also cleaved.[2] | |
| (Trimethylsilyl)acetylene (TMS) | K₂CO₃/MeOH | MeOH, rt, < 1 h | Stable | Cleaved |
| (Triisopropylsilyl)acetylene (TIPS) | TBAF (1 M in THF) | THF, rt, prolonged reaction | Stable (relative to TES) | TES-acetylene is cleaved faster. |
| AgF, then H⁺ | MeCN, rt, 3 h; then 1M HCl | Cleaved (slower than TES) | Cleaved [2] | |
| (tert-Butyldimethylsilyl)acetylene (TBDMS) | TBAF (1 M in THF) | THF, rt, prolonged reaction | Stable (relative to TES) | TES-acetylene is cleaved faster. |
Orthogonality with Common Protecting Groups
A key advantage of the TES-acetylene group is its compatibility with the deprotection protocols of other widely used protecting groups in organic synthesis. This orthogonality allows for the selective deprotection of other functional groups while the TES-protected alkyne remains intact.
| Protecting Group to be Cleaved | Deprotection Reagent | Conditions | Stability of this compound |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | DCM, rt, 1-2 h | Stable |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | 20% Piperidine in DMF | DMF, rt, 10-20 min | Stable |
| Benzyl (Bn) ether | H₂, Pd/C | MeOH or EtOAc, rt, atmospheric pressure | Stable |
| tert-Butyldimethylsilyl (TBDMS) ether | Acetic Acid | THF/H₂O, rt, several hours | Potentially Labile |
| Trityl (Tr) | Formic Acid | CH₂Cl₂, rt, short reaction time | Potentially Labile |
Experimental Protocols
Protocol 1: Selective Deprotection of a this compound Group using Tetrabutylammonium Fluoride (B91410) (TBAF)
Materials:
-
TES-protected alkyne
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the this compound-protected compound (1.0 equiv) in anhydrous THF.
-
To the stirred solution at room temperature, add a 1 M solution of TBAF in THF (1.1-1.5 equiv).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting terminal alkyne by silica gel column chromatography.
Protocol 2: Orthogonal Deprotection of a Boc Group in the Presence of a this compound Group
Materials:
-
Substrate containing both a Boc-protected amine and a TES-protected alkyne
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected compound (1.0 equiv) in dichloromethane (DCM).
-
To the stirred solution at 0 °C, add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine with the TES-acetylene group intact.
Visualization of Orthogonal Synthesis
The following diagram illustrates a typical synthetic workflow where the TES-acetylene protecting group is used orthogonally to other common protecting groups.
Caption: Orthogonal deprotection strategy in a multi-step synthesis.
Conclusion
The this compound protecting group offers a valuable level of orthogonality in complex organic syntheses. Its stability under the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal makes it a reliable choice for the protection of terminal alkynes in peptide and other multi-step syntheses. While more labile to fluoride sources than bulkier silyl (B83357) groups like TIPS and TBDMS, this reactivity can be exploited for its selective removal. Careful consideration of the planned synthetic route and the lability of all protecting groups employed is crucial for the successful application of the TES-acetylene group. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of (Triethylsilyl)acetylene: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of (Triethylsilyl)acetylene, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for handling and disposing of this hazardous chemical.
Immediate Safety and Hazard Profile
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[2] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.
Key Hazard Information:
| Property | Data | Source |
| Physical State | Liquid | [1] |
| Flammability | Highly flammable liquid and vapor | [2] |
| Flash Point | 2°C (35.6°F) - closed cup | [1] |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Silicon dioxide | [1] |
Disposal Philosophy: Prioritizing Safety and Compliance
Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol details the steps for the safe accumulation and storage of this compound waste in a laboratory setting, pending pickup by a professional disposal service.
Materials:
-
A designated, clean, and dry hazardous waste container with a screw-top cap. The container must be compatible with this compound.
-
Hazardous waste labels.
-
Secondary containment (e.g., a larger, chemically resistant bin or tray).
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
Procedure:
-
Container Labeling:
-
Before adding any waste, affix a completed hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Flammable," "Irritant").
-
The accumulation start date (the date the first drop of waste is added).
-
The name of the principal investigator and the laboratory location.
-
-
-
Waste Collection:
-
All operations involving the transfer of this compound waste must be conducted in a certified chemical fume hood.
-
Carefully pour the waste this compound and any contaminated solvents into the designated hazardous waste container.
-
Do not mix incompatible waste streams. This container should be dedicated solely to this compound and compatible solvent rinses (e.g., from cleaning contaminated glassware).
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
-
Container Storage:
-
Securely close the cap of the waste container immediately after adding waste.
-
Place the sealed container in a designated secondary containment bin.
-
Store the secondary containment bin in a cool, dry, well-ventilated area, away from sources of ignition and incompatible chemicals, such as strong oxidizing agents.[1]
-
The storage location should be a designated satellite accumulation area for hazardous waste.
-
-
Arranging for Disposal:
-
Once the container is full or the accumulation time limit set by your institution's environmental health and safety (EHS) office is approaching, arrange for a pickup from your licensed hazardous waste disposal provider.
-
Follow all institutional procedures for waste pickup requests.
-
-
Disposal of Contaminated Materials:
-
Any materials, such as pipette tips, gloves, or absorbent pads, that are contaminated with this compound should be collected in a separate, clearly labeled solid hazardous waste container.
-
Contaminated packaging should be disposed of as unused product.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Final Recommendations
-
Never dispose of this compound down the drain.[2]
-
Do not allow the chemical to enter the environment.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements for hazardous waste disposal.
-
The recommended professional disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Essential Safety and Logistics for Handling (Triethylsilyl)acetylene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for (Triethylsilyl)acetylene, a highly flammable and irritant compound. Adherence to these guidelines is critical for minimizing risks in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Appropriate personal protective equipment is mandatory to ensure user safety.
| Hazard Class | GHS Classification | Required Personal Protective Equipment (PPE) |
| Flammability | Flammable Liquid, Category 2 (H225) | Flame-retardant lab coat, use in a chemical fume hood away from ignition sources.[5] |
| Skin Corrosion/Irritation | Skin Irritant, Category 2 (H315)[3] | Chemical-resistant gloves (e.g., nitrile).[1] |
| Eye Damage/Irritation | Eye Irritant, Category 2 (H319)[3] | Safety glasses with side shields or chemical safety goggles.[1] |
| Specific Target Organ Toxicity | STOT SE 3 (H335) - May cause respiratory irritation | Use in a well-ventilated area or chemical fume hood.[1][4][6] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[7] |
Safe Handling and Storage Protocols
Proper operational procedures are crucial to mitigate the risks associated with this compound. This includes careful handling to prevent exposure and appropriate storage to maintain chemical stability and prevent accidents.
| Procedure | Detailed Steps |
| Handling | Always work in a well-ventilated chemical fume hood.[4][6] Keep the container tightly closed when not in use.[1][4] Keep away from heat, sparks, open flames, and hot surfaces.[4][6] Use non-sparking tools and explosion-proof equipment.[4][8][6] All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge.[4][8] Avoid breathing vapors or mist.[4][6] Wash hands thoroughly after handling.[6] |
| Storage | Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[4] Store locked up.[4] Incompatible materials to avoid include strong oxidizing agents.[8] |
Emergency and Disposal Procedures
In the event of an emergency, immediate and appropriate action is critical. Likewise, the disposal of this compound must be handled with care to prevent environmental contamination and ensure compliance with regulations.
| Procedure | Detailed Steps |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water.[3] Seek medical attention if irritation occurs.[4][8] |
| First Aid: Inhalation | Move the person into fresh air.[3] If not breathing, give artificial respiration.[1][3] If breathing is difficult, give oxygen.[3] Call a poison center or doctor if you feel unwell.[4] |
| Spill Response | Remove all sources of ignition. Use a non-combustible absorbent material like sand or vermiculite (B1170534) to soak up the spill.[8] Collect in a suitable, closed container for disposal.[8] |
| Disposal | Dispose of contents and container to an approved waste disposal plant.[8] Do not let the product enter drains.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] |
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. fishersci.ie [fishersci.ie]
- 4. content.labscoop.com [content.labscoop.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
